Product packaging for 5-Fluoroquinolin-6-ol(Cat. No.:CAS No. 1261470-32-9)

5-Fluoroquinolin-6-ol

Cat. No.: B1405383
CAS No.: 1261470-32-9
M. Wt: 163.15 g/mol
InChI Key: SPPPCTGPUNCXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a privileged scaffold in medicinal chemistry and drug discovery. Quinoline and fluoroquinolone cores are extensively utilized in developing therapeutic agents due to their broad biological activities . This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. Researchers value its structure, which combines a quinoline heterocycle with a hydroxyl and a fluorine substituent, for potential applications in creating novel antibacterial compounds . The mechanism of action for related fluoroquinolones involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for DNA replication, leading to cell death . As a substituted quinoline, this compound is of significant interest in exploring new antimicrobial agents, particularly in the fight against drug-resistant bacteria . It is also a candidate for the synthesis of potential antimycobacterial agents, given the established activity of quinoline derivatives against Mycobacterium tuberculosis . This product is intended for research and laboratory use only. This compound is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B1405383 5-Fluoroquinolin-6-ol CAS No. 1261470-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPPCTGPUNCXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 5-Fluoroquinolin-6-ol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The quinoline scaffold is a privileged structure in pharmacology, and the strategic introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This document delineates a robust synthetic strategy, rooted in the foundational principles of quinoline chemistry, and presents a multi-faceted analytical workflow for comprehensive structural elucidation and purity verification. The protocols and insights herein are designed to be self-validating, providing researchers with the causal understanding necessary for successful replication and adaptation.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline ring system is a cornerstone of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antibacterial, anticancer, and antimalarial properties.[2][3] Its rigid, bicyclic aromatic structure serves as an effective pharmacophore for interacting with various biological targets. The deliberate incorporation of fluorine into drug candidates—a practice known as fluorine chemistry—has become a powerful strategy in modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance drug efficacy by improving metabolic resistance to oxidative processes and modulating lipophilicity and pKa, thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

This compound represents a key building block, combining the proven biological relevance of the quinoline core with the strategic advantages of fluorination. Its structure is analogous to fragments found in potent fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] This guide provides an in-depth examination of a reliable synthetic pathway and the rigorous analytical methods required to confirm the identity and purity of this valuable research compound.

Synthetic Strategy: A Modified Skraup-Doebner-von Miller Approach

While several classic methods exist for quinoline synthesis, including the Combes, Friedländer, and Gould-Jacobs reactions, the selection of an optimal pathway depends critically on the substitution pattern of the target molecule and the availability of starting materials.[6][7][8][9] For the synthesis of this compound, a modification of the Skraup synthesis, often associated with the Doebner-von Miller reaction, presents a logical and efficient approach.[9][10][11]

The Skraup synthesis is a powerful method for creating the quinoline core by reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[12] The causality behind this choice lies in its directness; starting with the appropriately substituted aniline, 4-fluoro-3-aminophenol , allows for the direct construction of the desired 5-fluoro-6-hydroxy substitution pattern on the quinoline ring.

Retrosynthetic Analysis

The retrosynthetic logic for this approach is straightforward, disconnecting the pyridine ring portion of the quinoline to reveal the key aniline precursor.

G Target This compound Precursor 4-Fluoro-3-aminophenol + α,β-Unsaturated Carbonyl Target->Precursor Skraup Disconnection Reagents Glycerol + H₂SO₄ (In situ generation of Acrolein) Precursor->Reagents Synthetic Equivalents G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Fluoro-3-aminophenol, Glycerol, Nitrobenzene B Slowly Add H₂SO₄ (Ice Bath Cooling) A->B C Add FeSO₄ Moderator B->C D Heat to 130-140°C (3-4 hours) C->D E Monitor by TLC D->E F Cool & Quench in Water E->F G Neutralize with NaOH F->G H Extract with CH₂Cl₂ G->H I Purify via Column Chromatography H->I J Isolate Final Product I->J G cluster_purity Purity Assessment cluster_structure Structural Confirmation Start Synthesized This compound HPLC HPLC (Purity > 98%) Start->HPLC MS Mass Spectrometry (Confirm MW = 163.15) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Spectroscopy (Confirm OH, C-F) Start->IR Final Characterized Product HPLC->Final MS->Final NMR->Final IR->Final

References

Introduction: The Strategic Value of a Fluorinated Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinolin-6-ol

Abstract: this compound is a fluorinated heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents due to their broad biological activities.[1][2] The strategic incorporation of a fluorine atom and a hydroxyl group onto this scaffold can significantly modulate its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an expert perspective on the implications of these properties for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

The quinoline ring system is a "privileged scaffold," a molecular framework that is recurrent in approved drugs and clinical candidates.[1][2] Its rigid, aromatic structure is amenable to functionalization, allowing for the precise tuning of biological activity. The subclass of fluoroquinolones, which feature a fluorine atom, rose to prominence as a powerful class of broad-spectrum antibiotics.[5] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

This compound emerges as a compound of significant interest for several reasons:

  • Fluorine Substitution: The C5-fluorine atom can enhance metabolic stability, increase binding affinity to target proteins through unique electronic interactions, and modulate the basicity (pKa) of the quinoline nitrogen.[3]

  • Hydroxyl Group: The C6-hydroxyl group provides a handle for further synthetic modification and can participate in hydrogen bonding interactions with biological targets, a critical factor for molecular recognition and potency.

  • Drug Development Potential: As a functionalized building block, it holds potential for the synthesis of novel agents targeting bacterial infections, mycobacterial diseases, and potentially other therapeutic areas where quinoline derivatives have shown promise.[1][6]

A thorough characterization of its physicochemical properties is the first and most critical step in evaluating its potential as a drug lead or intermediate. These properties govern its Absorption, Distribution, Metabolism, and Excretion (ADME), ultimately determining its bioavailability and therapeutic efficacy.[7][8]

Core Physicochemical & Spectroscopic Profile

While extensive experimental data for this compound is not widely published, we can characterize the molecule through its fundamental structure and computed properties derived from close structural analogs, providing a robust baseline for laboratory investigation.

G Figure 1: Chemical Structure of this compound cluster_0 struct

Caption: Figure 1: Chemical Structure of this compound

Predicted Physicochemical Data

The following table summarizes key computed physicochemical properties. The data is primarily based on the closely related isomer, 8-fluoroquinolin-6-ol, providing a reliable estimate for experimental planning.

PropertyValueSignificance in Drug DevelopmentSource
Molecular Formula C₉H₆FNODefines the elemental composition and exact mass.[1]
Molecular Weight 163.15 g/mol Influences diffusion rates and transport across membranes.[9]
XLogP3 (logP) ~1.8Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[9]
Topological Polar Surface Area (TPSA) 33.1 ŲPredicts transport properties; a value < 140 Ų is generally associated with good cell permeability.[9]
Hydrogen Bond Donors 1 (from -OH)Potential for specific interactions with biological targets.[9]
Hydrogen Bond Acceptors 2 (from N and O)Potential for specific interactions with biological targets.[9]
Predicted Spectroscopic Characteristics

While specific spectra require experimental confirmation, the following are the anticipated features based on the molecular structure:

  • ¹H NMR: The spectrum would display distinct signals in the aromatic region (approx. 7.0-8.5 ppm), with coupling patterns influenced by the fluorine atom. A characteristic singlet for the hydroxyl proton would also be present, its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons bonded to the electronegative fluorine and oxygen atoms would be shifted downfield. Carbon-fluorine coupling (J-coupling) would be observable for the carbon directly attached to fluorine and those 2-3 bonds away.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak [M]+• would be observed at m/z 163, with a corresponding [M+H]+ peak at m/z 164 in positive-ion mode ESI-MS.

Experimental Determination of Key Properties

To move beyond computational prediction, rigorous experimental determination of physicochemical properties is mandatory. The following protocols represent industry-standard, self-validating methodologies.

Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broader melting range.[10]

Methodology: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Press the open end of a capillary tube into the powder to collect a small amount of the sample.

  • Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to tightly pack the sample to a height of 2-3 mm.[11]

  • Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[12]

  • Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[11][12]

  • Observation & Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Caption: Figure 2: Workflow for Melting Point Determination

Aqueous Solubility Determination

Principle: Solubility, the maximum concentration of a solute in a solvent at a given temperature, is a critical determinant of oral bioavailability. The "shake-flask" method is the gold standard for measuring equilibrium solubility.[13]

Methodology: Shake-Flask Method

  • System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). The temperature must be strictly controlled, typically at 25°C or 37°C.[14]

  • Sample Addition: Add an excess amount of this compound to a known volume of the buffer in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vial (e.g., on a shaker or rotator) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is achieved.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately measure the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express the solubility in units such as mg/mL or µM.

pKa Determination

Principle: The acid dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. It profoundly affects solubility, absorption, and receptor binding. For a molecule like this compound with both an acidic phenol and a basic quinoline nitrogen, potentiometric titration is a highly accurate method for pKa determination.[15][16]

Methodology: Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM).[15]

  • System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed vessel to maintain constant temperature and purge with nitrogen to remove dissolved CO₂.[15]

  • Titration: Make the solution acidic (e.g., to pH 2 with 0.1 M HCl). Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition. Continue until the pH reaches ~12.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve.[17] Multiple titrations (n≥3) should be performed to ensure reproducibility.[15]

Lipophilicity (logP) Determination

Principle: The partition coefficient (P) measures a compound's differential solubility between an immiscible lipid phase (n-octanol) and an aqueous phase (water). Expressed as its logarithm (logP), it is the primary indicator of a drug's ability to cross cell membranes. The shake-flask method is the definitive technique.[18]

Methodology: Shake-Flask n-Octanol/Water Partition

  • Phase Pre-saturation: Shake equal volumes of n-octanol and pH 7.4 buffer together for 24 hours to ensure mutual saturation. Separate the two phases. This step is critical to prevent volume changes during the actual experiment.

  • Sample Introduction: Dissolve the compound in one of the pre-saturated phases (whichever it is more soluble in).

  • Partitioning: Combine a known volume of the drug-containing phase with a known volume of the other pre-saturated phase in a sealed vessel.

  • Equilibration: Vigorously shake the vessel for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous layers.[19]

  • Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.[20]

  • Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq) .

Caption: Figure 3: Workflow for logP Determination via Shake-Flask

Implications for Drug Discovery and Development

Understanding the physicochemical properties of this compound is not merely an academic exercise; it is predictive of its behavior as a potential drug candidate.

G Figure 4: Physicochemical Properties Influencing ADME pKa pKa (Ionization) Sol Solubility pKa->Sol Abs Absorption pKa->Abs Sol->Abs Dissolution is rate-limiting logP logP (Lipophilicity) logP->Abs Membrane Permeability Dist Distribution logP->Dist Tissue Penetration Met Metabolism logP->Met Access to Metabolic Enzymes MW Molecular Weight MW->Abs PSA TPSA PSA->Abs Abs->Dist Dist->Met Exc Excretion Met->Exc

Caption: Figure 4: Physicochemical Properties Influencing ADME

  • Absorption & Bioavailability: The predicted logP of ~1.8 suggests that this compound is sufficiently lipophilic to cross the intestinal membrane, a prerequisite for oral absorption. However, its solubility will be highly pH-dependent due to its acidic and basic centers. Poor solubility in the acidic environment of the stomach could limit its dissolution rate, which is often the rate-limiting step for absorption.[7]

  • Formulation Development: Knowledge of the pKa values and solubility profile is essential for developing a stable and effective formulation. For instance, if aqueous solubility is low, formulation strategies such as salt formation or amorphous solid dispersions might be necessary.

  • Target Engagement & Metabolism: The hydroxyl group can act as a hydrogen bond donor, potentially increasing binding affinity to a target enzyme or receptor. However, this same group is also a potential site for Phase II metabolism (glucuronidation or sulfation), which could impact the compound's half-life. The C5-fluorine atom is expected to block metabolic attack at that position, a common strategy to improve metabolic stability.[3]

  • Structure-Activity Relationship (SAR): This molecule serves as an excellent starting point for SAR studies. By synthesizing analogs where the position of the fluorine or hydroxyl group is varied, or where new substituents are added, researchers can systematically probe the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[6]

Conclusion

This compound represents a strategically designed chemical scaffold with significant potential in drug discovery. Its core physicochemical properties, predicted to be in a favorable range for drug-like molecules, provide a strong foundation for its exploration as a synthetic intermediate or a lead compound. The experimental protocols detailed herein offer a validated roadmap for researchers to confirm these predictions and build a comprehensive data package. By integrating this fundamental physicochemical understanding with biological screening, the scientific community can effectively unlock the therapeutic potential of this and related fluorinated quinolines in the ongoing search for novel medicines.

References

An In-depth Technical Guide to the In Vitro Biological Activity of 5-Fluoroquinolin-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: Direct research on the in vitro biological activity of 5-Fluoroquinolin-6-ol is limited in publicly available literature. However, its core structure is central to the vast and well-documented class of fluoroquinolone compounds. This guide will, therefore, provide a comprehensive overview of the known biological activities of closely related fluoroquinolone analogs as a scientifically robust proxy. The principles, mechanisms, and experimental methodologies detailed herein are directly applicable to the study of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The introduction of a fluorine atom and a hydroxyl group, as seen in this compound, can significantly modulate the molecule's physicochemical properties, influencing its biological activity. Fluoroquinolones, a major class of synthetic antibiotics, are a testament to the power of this chemical framework.[1] More recently, these compounds have garnered significant interest for their potential as anticancer agents, demonstrating the versatility of the quinoline core.[2][3] This guide will explore the key in vitro biological activities of fluoroquinolone derivatives, focusing on their antimicrobial and anticancer properties.

Part 1: Antimicrobial Activity

Fluoroquinolones are renowned for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] Their efficacy stems from the specific inhibition of essential bacterial enzymes involved in DNA replication.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of fluoroquinolones is the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for managing the topological state of bacterial DNA during replication, transcription, and repair.

  • In Gram-negative bacteria, the primary target is often DNA gyrase . This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding. Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[8][9]

  • In Gram-positive bacteria, the principal target is typically topoisomerase IV . This enzyme is vital for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA into daughter cells, leading to a lethal blockage of cell division.[8][9]

The dual-targeting nature of many fluoroquinolones contributes to their potent bactericidal effect.

G cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone_neg Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone_neg->DNA_Gyrase Inhibits Supercoiling DNA Supercoiling (Relaxation of torsional stress) DNA_Gyrase->Supercoiling Mediates DS_Breaks_neg Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks_neg Stabilizes complex leading to Replication_Fork Replication Fork Progression Supercoiling->Replication_Fork Enables Cell_Death_neg Bacterial Cell Death DS_Breaks_neg->Cell_Death_neg Fluoroquinolone_pos Fluoroquinolone Topo_IV Topoisomerase IV Fluoroquinolone_pos->Topo_IV Inhibits Decatenation Chromosome Decatenation (Separation of daughter DNA) Topo_IV->Decatenation Mediates Cell_Death_pos Bacterial Cell Death Topo_IV->Cell_Death_pos Inhibition leads to Cell_Division Cell Division Decatenation->Cell_Division Is essential for

Caption: Mechanism of Fluoroquinolone Antibacterial Action.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The in vitro potency of fluoroquinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

FluoroquinoloneOrganismMIC (µg/mL)
MoxifloxacinMethicillin-Resistant Staphylococcus aureus (MRSA)0.049[10]
CiprofloxacinPseudomonas aeruginosa0.26[10]
NorfloxacinMethicillin-Resistant Staphylococcus aureus (MRSA)1.172[10]
OfloxacinPseudomonas aeruginosa3.33[10]

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[11][12][13]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest overnight on an appropriate agar plate.

    • Suspend several colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted compound) with the prepared bacterial inoculum.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][12]

G start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 2: Anticancer Activity

Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[1][2] Their cytotoxic effects have been observed against a variety of human cancer cell lines.

Mechanism of Action: Topoisomerase II Inhibition and Cell Cycle Arrest

While the antibacterial action of fluoroquinolones targets bacterial topoisomerases, some derivatives have been shown to inhibit human topoisomerase II .[14] This enzyme is crucial for managing DNA tangles and supercoils during replication in human cells. Inhibition of human topoisomerase II leads to DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death).

Many fluoroquinolone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[14][15] This prevents the cell from entering mitosis and ultimately leads to apoptosis. The activation of the p53 tumor suppressor protein pathway is also implicated in the anticancer mechanism of some ciprofloxacin derivatives.[15]

G Fluoroquinolone Fluoroquinolone Derivative Topo_II Human Topoisomerase II Fluoroquinolone->Topo_II Inhibits DNA_Damage DNA Damage Topo_II->DNA_Damage Inhibition leads to p53_Activation p53 Activation DNA_Damage->p53_Activation Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53_Activation->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis (Programmed Cell Death) p53_Activation->Apoptosis Induces Cell_Cycle_Arrest->Apoptosis

Caption: Proposed Anticancer Mechanism of Fluoroquinolone Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The in vitro anticancer activity is often expressed as the IC₅₀ (50% inhibitory concentration) or GI₅₀ (50% growth inhibition) value, which represents the concentration of a compound required to inhibit cell growth by 50%.

CompoundCell LineCancer TypeIC₅₀ / GI₅₀ (µM)
Ciprofloxacin Derivative 32MCF-7Breast Cancer4.3[2]
Ciprofloxacin Derivative 5HL-60Leukemia0.04[15]
Ciprofloxacin Derivative 5A549Lung Carcinoma0.07[15]
Ciprofloxacin Derivative 5HeLaCervical Cancer0.03[15]
Norfloxacin DerivativeDU145Prostate CancerEffective (specific value not stated)[2]
FQ4 DerivativeHCT-116Colon Cancer5.0[3]
FQ4 DerivativeLOX IMVIMelanoma1.3[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[17]

    • The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

G start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate_adhere Incubate 24h for cell adherence seed_cells->incubate_adhere treat_cells Treat Cells with Serial Dilutions of Compound incubate_adhere->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat add_mtt Add MTT Reagent (Incubate 2-4h) incubate_treat->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

While specific data on this compound is not abundant, the extensive research on the broader fluoroquinolone class provides a strong foundation for predicting its potential biological activities. As an analog, it is likely to exhibit antimicrobial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, the potential for anticancer activity, a growing area of research for this chemical class, cannot be overlooked. The experimental protocols detailed in this guide provide a clear and robust framework for the in vitro evaluation of this compound, enabling researchers to elucidate its specific biological profile and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-fluoroquinolin-6-ol scaffold is a critical pharmacophore, forming the core of numerous therapeutic agents, most notably the potent class of fluoroquinolone antibiotics. The strategic placement of the C-5 fluorine and C-6 hydroxyl groups significantly influences the molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of the prevalent and efficient synthetic strategies for constructing this valuable heterocyclic system. We will dissect the critical retrosynthetic decisions, delve into the mechanisms and practical considerations of key named reactions for building the quinolone core, and detail the methodologies for introducing the essential fluorine and hydroxyl functionalities. This document is intended for researchers and drug development professionals, offering field-proven insights and validated protocols to empower the synthesis of novel this compound derivatives.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds, from antimalarials like chloroquine to modern anticancer agents.[3][4] The introduction of a fluorine atom, a common strategy in drug design, often enhances metabolic stability and receptor binding affinity.[1][2] Specifically, the fluoroquinolone class of antibiotics, which includes blockbuster drugs like Ciprofloxacin and Levofloxacin, leverages a fluorinated 4-quinolone core to exert potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][6][7]

The this compound moiety represents a key variation of this theme. The C-6 hydroxyl group (or its ether prodrug form) and the C-5 fluorine atom are crucial for potent antibacterial activity and a broad spectrum of action.[8] Understanding the nuances of constructing this specific substitution pattern is therefore paramount for developing next-generation anti-infectives and exploring the scaffold's potential in other therapeutic areas, such as oncology.[1][9]

Retrosynthetic Analysis and Strategic Planning

The synthesis of a substituted quinoline derivative is a multi-stage process requiring careful strategic planning.[10] The primary considerations for any this compound target involve the sequence and methodology for constructing the bicyclic core and installing the three key functional groups: the C-5 fluorine, the C-6 hydroxyl (often masked as a methoxy group), and the C-4 keto/hydroxy group.

A logical retrosynthetic analysis typically disconnects the quinolone at the C2-C3 and N1-C8a bonds, leading back to a substituted aniline precursor. This approach, central to several classical syntheses, frames the core challenge as the selection of an appropriately substituted aniline and a suitable three-carbon partner.

The following workflow diagram illustrates the key strategic decisions in planning the synthesis:

G cluster_aniline Aniline Precursor Selection cluster_cyclization Quinolone Core Formation cluster_final Final Modifications start Target: this compound Derivative strategy Retrosynthetic Strategy: Disconnect to Substituted Aniline start->strategy aniline_choice Select Aniline: 4-Fluoro-3-methoxyaniline strategy->aniline_choice fluorine_intro Fluorine Introduction: Incorporate via Starting Material (Regiocontrol) aniline_choice->fluorine_intro Ensures C-5 Fluoro hydroxyl_intro Hydroxyl (as Methoxy) Intro: Incorporate via Starting Material (Simplifies Synthesis) aniline_choice->hydroxyl_intro Provides C-6 Methoxy cyclization_method Choose Cyclization Method aniline_choice->cyclization_method gould_jacobs Gould-Jacobs Reaction cyclization_method->gould_jacobs Ideal for 4-Quinolones conrad_limpach Conrad-Limpach cyclization_method->conrad_limpach camps Camps Cyclization cyclization_method->camps demethylation O-Demethylation of C-6 Methoxy (e.g., using BBr3, HBr) cyclization_method->demethylation derivatization Further Derivatization (e.g., N-alkylation, C-7 substitution) demethylation->derivatization

Caption: Key strategic decisions for synthesizing this compound derivatives.

The most field-proven and efficient strategy involves starting with a pre-functionalized aniline, such as 4-fluoro-3-methoxyaniline . This choice offers two distinct advantages:

  • Regiocontrolled Fluorination: Introducing fluorine at a late stage via electrophilic aromatic substitution on the quinoline ring can be unselective and require harsh conditions.[11][12] Using a fluorinated starting material provides absolute control over the fluorine's position.

  • Masked Hydroxyl Group: The 6-hydroxyl group is often carried through the synthesis as a more robust methoxy ether, which prevents unwanted side reactions during the cyclization step. This ether can be cleaved in a final step to reveal the desired phenol.

Core Synthesis of the 4-Quinolone Ring System

With a substituted aniline in hand, the next critical phase is the construction of the 4-quinolone (also known as a 4-hydroxyquinoline) core. Several named reactions are available, but the Gould-Jacobs reaction is particularly well-suited for this purpose.[13][14]

The Gould-Jacobs Reaction: The Premier Choice

The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[15] The reaction proceeds through an initial condensation, followed by a high-temperature thermal cyclization and subsequent saponification/decarboxylation.[13][16]

Causality Behind the Method:

  • Mechanism: The reaction begins with a nucleophilic attack from the aniline nitrogen onto the electron-deficient alkene of DEEM, eliminating ethanol to form an anilinomethylenemalonate intermediate. The crucial step is a thermal 6-electron electrocyclization, which requires significant thermal energy (often >250 °C).[16] This high activation energy is necessary to overcome the aromaticity of the aniline ring and form the new heterocyclic ring.

  • Why It Works for 4-Quinolones: The structure of the malonic ester directly leads to the formation of the 4-oxo-3-carboxylate intermediate, which upon hydrolysis and decarboxylation, yields the 4-quinolone core.[16]

  • Experimental Insight: The high temperatures required for cyclization are a major practical challenge, often leading to decomposition.[14] The use of very high-boiling inert solvents, such as diphenyl ether or Dowtherm A, is a classic solution to achieve the necessary temperatures consistently and improve yields to as high as 95%.[14][16] Modern approaches using microwave irradiation can dramatically reduce reaction times and improve energy efficiency.[16]

The general pathway is visualized below:

G aniline Substituted Aniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate Condensation (-EtOH) deem Diethyl Ethoxymethylenemalonate deem->intermediate cyclized Ethyl 4-oxo-quinoline- 3-carboxylate intermediate->cyclized Thermal Cyclization (>250°C, -EtOH) final_product 4-Hydroxyquinoline (4-Quinolone) cyclized->final_product 1. Saponification (NaOH) 2. Decarboxylation (Heat)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Comparison of Key Quinolone Syntheses

While the Gould-Jacobs reaction is ideal, other methods are valuable depending on the desired substitution pattern. The table below compares several classical approaches.

Reaction NameStarting MaterialsKey Reagents/ConditionsTypical Product
Gould-Jacobs [13][14]Aniline, Alkoxymethylenemalonate esterHigh Temp (>250°C) or Microwave4-Hydroxyquinoline-3-carboxylate
Friedländer [17][18]o-Aminoaryl aldehyde or ketone, Compound with α-methylene groupAcid or Base catalystPolysubstituted Quinoline
Camps Cyclization [19][20]o-AcylaminoacetophenoneBase (e.g., NaOH)2-Hydroxy- or 4-Hydroxyquinoline
Skraup Synthesis [21][22]Aniline, Glycerol, Oxidizing agentH₂SO₄, NitrobenzeneQuinoline (often unsubstituted)

Illustrative Synthetic Protocol: The Gould-Jacobs Approach

This section provides a validated, step-by-step protocol for the synthesis of a key intermediate, 5-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester , using the Gould-Jacobs reaction.

Protocol: Synthesis of Ethyl 5-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Materials:

    • 4-Fluoro-3-methoxyaniline

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Diphenyl ether (solvent)

    • Ethanol

    • Hexanes

    • Reaction flask with reflux condenser and thermometer

    • Heating mantle

  • Step 1: Condensation

    • In a round-bottom flask, combine 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Scientist's Insight: This step is often performed neat (without solvent). The condensation releases ethanol, which can be observed distilling from the reaction mixture. Driving this off helps push the equilibrium towards the product.

    • Allow the mixture to cool slightly. The product, diethyl 2-((4-fluoro-3-methoxyphenyl)amino)methylenemalonate, will often crystallize upon cooling. It can be washed with cold ethanol or hexanes to remove excess DEEM and used directly in the next step.

  • Step 2: Thermal Cyclization

    • Add the crude intermediate from Step 1 to a flask containing diphenyl ether (approx. 10-15 mL per gram of intermediate).

    • Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle.[16]

    • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC until the intermediate is consumed.

    • Trustworthiness Check: The high temperature is critical.[14] Ensure the setup allows for accurate temperature monitoring. The reaction is vigorous at first as ethanol is eliminated.

    • Once complete, remove the heat source and allow the flask to cool to room temperature. The cyclized product should precipitate from the diphenyl ether.

    • Filter the solid product and wash thoroughly with hexanes to remove the high-boiling solvent. The product is the target ethyl ester.

Final Transformations: Unveiling the Target Scaffold

The ethyl ester synthesized above is a late-stage intermediate. Two final transformations are typically required: hydrolysis/decarboxylation to remove the C-3 ester and O-demethylation to reveal the C-6 hydroxyl group. For many fluoroquinolone antibiotics, the C-3 carboxylic acid is a required feature for activity.

O-Demethylation to this compound

The conversion of the C-6 methoxy group to a hydroxyl group is a standard procedure in organic synthesis.

  • Protocol: C-6 O-Demethylation

    • Reagent Choice: Boron tribromide (BBr₃) is a highly effective and common reagent for cleaving aryl methyl ethers. Alternatively, strong acids like hydrobromic acid (HBr) at high temperatures can be used.

    • Procedure (using BBr₃): a. Dissolve the 6-methoxyquinoline intermediate (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath. c. Add BBr₃ (typically 1.5-3.0 eq), usually as a 1M solution in DCM, dropwise. The reaction is exothermic. d. Allow the reaction to stir and slowly warm to room temperature over several hours or overnight. e. Quench the reaction carefully by slowly adding methanol or water at 0 °C. f. Perform an aqueous workup to remove boron salts and isolate the crude this compound product, which can then be purified by recrystallization or chromatography.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-established yet challenging endeavor that hinges on strategic planning and robust execution of classical organic reactions. The Gould-Jacobs reaction remains a cornerstone for the construction of the essential 4-quinolone core, particularly when initiated with a pre-functionalized 4-fluoro-3-methoxyaniline to ensure precise control over the substitution pattern. Modern adaptations, such as microwave-assisted heating, offer significant improvements in efficiency. Mastery of these synthetic routes enables researchers to generate diverse libraries of these valuable compounds, paving the way for the discovery of novel anti-infective, anticancer, and other therapeutic agents. Future research will likely focus on developing more sustainable and atom-economical catalytic methods to replace the high-temperature conditions of classical syntheses, further expanding the accessibility and utility of this important chemical scaffold.

References

Introduction: The Significance of the Fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoroquinolin-6-ol for Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are cornerstone structures in medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a wide array of therapeutic agents.[1] These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the quinoline ring can significantly enhance its pharmacological profile by modulating physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity.[1] this compound, a member of this important class of compounds, combines the quinoline core with a strategically placed fluorine atom and a hydroxyl group, making it a valuable building block for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive overview of this compound, its synthesis, properties, and potential applications in drug discovery.

  • 8-Fluoroquinolin-6-ol: 209353-22-0[4]

  • 6-Fluoroquinolin-4-ol: 21873-50-7 and 391-78-6[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and its utility as a synthetic intermediate. While experimental data for this specific isomer is scarce, we can infer its properties based on related fluoroquinoline derivatives.

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₆FNO[3]
Molecular Weight 163.15 g/mol [4][5]
IUPAC Name This compound[3]
Appearance Likely a solid at room temperature[6]
Solubility Expected to have low water solubility[7]
Stability May be light-sensitive[7][8]

Synthesis of Fluoroquinolines

The synthesis of fluoroquinoline derivatives can be achieved through various established methods. A common approach involves the cyclization of appropriately substituted anilines. For 6-hydroxy-fluoroquinolines, a key synthetic strategy is the Conrad-Limpach-Knorr reaction or its variations.[2]

General Synthetic Workflow

A plausible synthetic route to this compound would involve the reaction of a fluorinated aminophenol with a β-ketoester, followed by cyclization.

G A 2-Amino-4-fluorophenol C Intermediate A->C Condensation B Diethyl malonate B->C D 5-Fluoro-4,6-dihydroxyquinoline C->D Thermal Cyclization E This compound D->E Reduction/Modification

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol (Hypothetical)
  • Condensation: In a round-bottom flask, dissolve 2-amino-4-fluorophenol (1 equivalent) in a suitable high-boiling point solvent like diphenyl ether.

  • Add diethyl malonate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, increase the temperature to induce cyclization, which is often carried out at temperatures exceeding 250 °C.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and purify the intermediate product, likely 5-fluoro-4,6-dihydroxyquinoline, through recrystallization or column chromatography.

  • Final Modification: The final step would involve the selective removal or modification of the 4-hydroxy group to yield this compound.

Applications in Drug Development

The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents.[9] The mechanism of action for many fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3]

Potential Therapeutic Areas
  • Antibacterial Agents: this compound serves as a valuable starting material for the synthesis of novel fluoroquinolone antibiotics, potentially active against drug-resistant bacterial strains.[3]

  • Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The unique substitution pattern of this compound could be exploited to design new anticancer drugs.

  • Antifungal Agents: The structurally related compound, Ipflufenoquin, is a potent fungicide, suggesting that derivatives of this compound could also exhibit antifungal properties.[1]

Experimental Protocols for Biological Evaluation

In Vitro Antibacterial Activity Assay
  • Bacterial Strains: Obtain a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a series of twofold dilutions of the test compound (synthesized from this compound) in a suitable broth medium.

    • Inoculate each dilution with a standardized suspension of the test bacteria.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare compound dilutions B Inoculate with bacteria A->B C Incubate B->C D Determine MIC C->D

Caption: Workflow for MIC determination.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and its derivatives.[7][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.[7] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated area, protected from light.[7] Keep the container tightly closed.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a promising building block for the development of new therapeutic agents. Its unique combination of a quinoline core, a fluorine atom, and a hydroxyl group provides a versatile platform for chemical modification and optimization of biological activity. While further research is needed to fully elucidate its properties and potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related fluoroquinoline scaffolds.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoroquinolin-6-ol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoroquinolin-6-ol is a heterocyclic compound of interest in medicinal chemistry, serving as a key structural motif and building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly aqueous solubility and chemical stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder biological screening and lead to erroneous structure-activity relationship (SAR) data, while instability can compromise shelf-life, therapeutic efficacy, and safety. This guide provides a comprehensive technical overview of the critical factors governing the solubility and stability of this compound. It details field-proven experimental protocols for accurate characterization, explains the causality behind methodological choices, and offers insights into potential liabilities. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to de-risk projects and accelerate the development of new chemical entities based on this scaffold.

Introduction and Physicochemical Profile

Quinoline derivatives are a well-established class of compounds in pharmaceutical science, with applications ranging from antimalarial to antibacterial agents.[1][2] The introduction of a fluorine atom and a hydroxyl group onto the quinoline core, as in this compound, significantly modulates its electronic and steric properties. The electronegative fluorine atom can influence the basicity (pKa) of the quinoline nitrogen and affect metabolic stability, while the phenolic hydroxyl group provides a handle for hydrogen bonding and introduces pH-dependent ionization, critically impacting solubility.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C₉H₆FNODefines the elemental composition and molecular weight.
Molecular Weight 163.15 g/mol Influences diffusion and permeability; aligns with fragment-based drug design principles.
logP ~1.8 - 2.5Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[5]
pKa (Quinoline N) ~3.5 - 4.5The basicity of the nitrogen atom is reduced by the electron-withdrawing fluorine. Influences salt formation and solubility in acidic media.[6]
pKa (Phenolic OH) ~8.5 - 9.5The acidity of the hydroxyl group. The compound will be predominantly ionized at physiological pH > 9.5, significantly increasing aqueous solubility.[6]
Hydrogen Bond Donors 1 (from -OH)Participates in interactions with biological targets and water, affecting solubility.
Hydrogen Bond Acceptors 2 (from N and -OH)Influences solubility and target binding.

Note: logP and pKa values are estimates based on structurally similar compounds and computational models. Experimental verification is essential.

Solubility Profiling: From Theory to Practice

Aqueous solubility is a critical determinant of a compound's absorption, distribution, and overall bioavailability.[7][8] For an ionizable molecule like this compound, solubility is intrinsically linked to pH. The presence of both a weakly basic nitrogen and a weakly acidic hydroxyl group means its charge state, and thus its solubility, will change significantly across the physiological pH range.

Theoretical Considerations
  • At Low pH (e.g., pH 1-2): The quinoline nitrogen (pKa ~3.5-4.5) will be protonated, forming a cationic species. This charge should significantly enhance aqueous solubility compared to the neutral form.

  • At Neutral pH (e.g., pH 7.4): The compound will exist predominantly in its neutral, uncharged state. Solubility in this range will be governed by its intrinsic lipophilicity and crystal lattice energy and is expected to be at its lowest.

  • At High pH (e.g., pH > 10): The phenolic hydroxyl group (pKa ~8.5-9.5) will be deprotonated, forming an anionic phenoxide. This charge will, like protonation, dramatically increase aqueous solubility.

This pH-dependent behavior is a key liability that must be quantified early. Low solubility at neutral pH can lead to precipitation in biological assays or poor absorption in the intestine.

Experimental Workflow: Thermodynamic (Shake-Flask) Solubility

The gold-standard method for determining intrinsic solubility is the shake-flask method.[9][10] It measures the equilibrium concentration of a compound in a saturated solution, providing a thermodynamic value that is crucial for lead optimization and pre-formulation studies.[7]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid This compound into vials prep2 Add precise volume of aqueous buffer (e.g., PBS, pH 7.4) prep1->prep2 Step 1 equil Agitate vials at constant temperature (e.g., 25°C) for 24-48h prep2->equil Step 2 sep1 Centrifuge or filter to remove undissolved solid equil->sep1 Step 3 ana2 Analyze supernatant by HPLC-UV or LC-MS sep1->ana2 sep1->ana2 Step 4 ana1 Prepare calibration curve with known concentrations ana1->ana2 ana3 Calculate concentration against calibration curve ana2->ana3

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid this compound (enough to ensure saturation, visually confirmed) to several vials.

    • Causality: Using excess solid is critical to ensure that the resulting solution is truly saturated, representing the thermodynamic equilibrium between the solid and dissolved states.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours.[9]

    • Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points.[10]

  • Phase Separation: Remove undissolved solid by centrifuging the samples at high speed or filtering through a low-binding filter (e.g., 0.45 µm PVDF).

    • Causality: This step is crucial to ensure that only the dissolved compound is quantified, preventing artificially high readings from suspended microparticles.

  • Quantification: Prepare a standard curve of this compound in a suitable solvent (e.g., Acetonitrile/water). Dilute an aliquot of the clear supernatant from the previous step and analyze it using a validated HPLC-UV or LC-MS method.[8][11]

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating from the standard curve. This value represents the thermodynamic solubility.

Solubility in Common Organic Solvents

For compound handling, stock solution preparation, and formulation development, solubility in organic solvents is also essential.

Table 2: Expected Solubility Profile in Common Laboratory Solvents

SolventPolarityExpected SolubilityRationale & Use Case
DMSO Polar AproticHighUniversal solvent for creating high-concentration stock solutions for biological screening.
Methanol/Ethanol Polar ProticModerate to HighGood for initial dissolution; can serve as co-solvents to improve aqueous solubility.[12]
Acetonitrile Polar AproticModerateCommon mobile phase component in HPLC analysis; useful for analytical sample preparation.[11]
Dichloromethane Non-polarLow to ModerateQuinoline itself has good solubility, but the polar hydroxyl group will reduce it.[13] Used in synthesis/purification.
Water Polar ProticLow (pH 7.4)The key biological medium. Expected to be low due to the largely non-polar fused ring system.[2]

Stability Assessment: A Forced Degradation Approach

Identifying potential degradation pathways is a non-negotiable step in drug development. Forced degradation (or stress testing) studies are designed to intentionally degrade the compound under more severe conditions than it would typically encounter, thereby revealing its intrinsic stability liabilities.[14][15][16] These studies are mandated by regulatory bodies like the ICH.[17]

Potential Degradation Pathways

The this compound structure presents several potential sites for chemical degradation:

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation, potentially forming quinone-like structures. This can be catalyzed by trace metals or exposure to atmospheric oxygen.

  • Photodegradation: Fluoroquinolone structures are known to be sensitive to light, which can lead to defluorination or other complex rearrangements.[18][19][20] The energy from UV or visible light can promote radical reactions.[15]

  • pH-Mediated Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially force ring opening or other degradative reactions.

Experimental Workflow: Forced Degradation Study

A forced degradation study systematically exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress, as outlined in the ICH Q1A(R2) and Q1B guidelines.[14][16][21][22] The goal is to achieve 5-20% degradation, which is sufficient to identify and characterize degradants without completely destroying the parent compound.[14][23]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start Prepare 1 mg/mL Solution of this compound acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base ox Oxidation 3% H₂O₂, RT start->ox therm Thermal Solid & Solution, 80°C start->therm photo Photolytic 1.2M lux-hr Vis 200 W-hr/m² UVA start->photo quench Neutralize/Quench Reactions at t=0, 2, 8, 24h acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze by Stability- Indicating HPLC-UV/MS quench->hplc mass_bal Calculate Mass Balance (% Parent + % Degradants) hplc->mass_bal end Identify Degradation Pathways & Liabilities mass_bal->end

References

A Predictive Toxicology Profile of 5-Fluoroquinolin-6-ol: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a predictive toxicological profile for 5-Fluoroquinolin-6-ol. As of the date of this publication, comprehensive toxicological studies on this specific molecule are not publicly available. The information herein is extrapolated from data on the broader fluoroquinolone class, structurally similar quinoline derivatives, and established principles of toxicology and structure-activity relationships (SAR). This guide is intended for informational purposes for researchers and drug development professionals and should not be considered a definitive safety assessment. A full suite of non-clinical toxicity studies is required to establish a formal safety profile.

Executive Summary: Situating this compound in the Toxicological Landscape

This compound is a halogenated quinoline derivative. The quinoline core is a foundational scaffold for numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1] The introduction of a fluorine atom and a hydroxyl group to the quinoline ring system is anticipated to significantly influence its physicochemical properties, metabolic fate, and toxicological profile. While fluoroquinolones have demonstrated remarkable therapeutic success, they are associated with a distinct and well-documented spectrum of adverse effects.[1] This guide synthesizes existing knowledge to construct a predictive toxicological framework for this compound, providing a critical starting point for any formal preclinical safety evaluation. Our analysis will proceed from fundamental physicochemical predictions to complex, system-level toxicities, culminating in a recommended experimental strategy for definitive characterization.

Predicted Physicochemical Properties and Pharmacokinetic (ADME) Profile

The absorption, distribution, metabolism, and excretion (ADME) of a compound are intrinsically linked to its physicochemical properties. The properties for this compound are predicted based on its structural similarity to 6-hydroxyquinoline and the known effects of fluorination.

PropertyPredicted Value / CharacteristicRationale & Implication for Toxicology
Molecular Formula C₉H₆FNO---
Molecular Weight 163.15 g/mol Low molecular weight generally favors oral absorption.
Melting Point ~190-200 °CBased on 6-hydroxyquinoline (188-190 °C).[2] High melting point suggests a stable crystalline solid.
Water Solubility Low to ModerateThe hydroxyl group enhances aqueous solubility compared to the parent quinoline, but the overall structure remains largely hydrophobic. Solubility will be pH-dependent.
logP (Octanol/Water) ~1.5 - 2.5The fluorine atom increases lipophilicity, while the hydroxyl group decreases it. This balance suggests good membrane permeability, facilitating absorption and tissue distribution.[3]
pKa ~5.0 (basic) and ~9.0 (acidic)Predicted based on the quinoline nitrogen (basic) and the hydroxyl group (acidic).[2][4] Ionization state will affect solubility, absorption, and potential for ion trapping in different cellular compartments.
Predicted ADME Profile
  • Absorption: Good oral bioavailability is predicted, a common characteristic of fluoroquinolones.[5] However, absorption may be significantly reduced by co-administration with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺) from antacids or supplements, due to chelation by the quinolone nucleus.[6][7]

  • Distribution: A high volume of distribution (>1.5 L/kg) is anticipated, suggesting extensive penetration into tissues, including prostate, lungs, and bone.[5][8] This is a class effect for fluoroquinolones.[9]

  • Metabolism: Fluoroquinolones are primarily metabolized in the liver via Phase I (oxidation, hydroxylation) and Phase II (glucuronidation) reactions.[8][10] The existing hydroxyl group on this compound provides a direct site for Phase II conjugation (glucuronidation or sulfation), which may represent a major metabolic pathway, facilitating rapid clearance.

  • Excretion: Both renal and fecal routes of excretion are likely. The extent of each will depend on the degree of metabolism and the physicochemical properties of the metabolites.[6][8]

Predictive Toxicological Endpoints

The toxicological profile of this compound is predicted to share common features with the fluoroquinolone class, driven by the core chemical scaffold.

Genotoxicity

There is a basis for genotoxicity concern. Studies on the isomeric series of fluoroquinolines have shown that 5-fluoroquinoline is capable of inducing unscheduled DNA synthesis (UDS) in rat hepatocytes, a marker of DNA damage and repair. This suggests a potential for initiating DNA lesions. The presence of the 6-ol group could modulate this activity, either by providing a site for metabolic detoxification or potentially being activated to a more reactive species.

A standard battery of genotoxicity tests, as recommended by OECD guidelines, is mandatory to assess this risk.[11][12]

Proposed Experimental Workflow: Standard Genotoxicity Testing Battery

G cluster_0 In Vitro Assays cluster_1 In Vivo Follow-up (If In Vitro Positive) Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) Detects point mutations MLA Mouse Lymphoma Assay (OECD 490) or HPRT Test Detects gene mutations & clastogenicity Ames->MLA If Ames positive, proceed with caution Micro In Vitro Micronucleus Test (OECD 487) Detects chromosome damage MLA->Micro Assess different endpoints InVivoMicro In Vivo Micronucleus Test (OECD 474) Assesses chromosome damage in bone marrow Micro->InVivoMicro Confirms systemic exposure and in vivo relevance Comet In Vivo Comet Assay (OECD 489) Detects DNA strand breaks in target organs InVivoMicro->Comet Investigate organ-specific effects

Caption: Standard workflow for assessing genotoxic potential.

Phototoxicity

Phototoxicity is a well-established adverse effect for many fluoroquinolones, manifesting as exaggerated sunburn reactions.[13] The mechanism involves the absorption of UVA light by the drug molecule, leading to the generation of reactive oxygen species (ROS) and/or stable photoproducts that damage cellular components.[14][15]

Structure-Activity Relationship (SAR) Insights: The substituent at the C-8 position is a critical determinant of phototoxic potential.[14][16] Halogen atoms (especially fluorine) at C-8 significantly increase phototoxicity, while a methoxy group reduces it.[14][17] this compound lacks a substituent at the C-8 position. While this may suggest a lower phototoxic potential compared to 8-halogenated fluoroquinolones like lomefloxacin, the overall photochemistry of the fluorinated quinolone ring system warrants investigation.[16]

Proposed Experimental Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

  • Cell Culture: Culture Balb/c 3T3 fibroblasts to approximately 80-90% confluency.

  • Pre-incubation: Treat cells with a range of concentrations of this compound (and appropriate controls) for 1 hour.

  • Irradiation: Expose one set of duplicate plates to a non-cytotoxic dose of UVA light. Keep the second set of plates in the dark.

  • Incubation: Incubate both sets of plates for 24 hours.

  • Neutral Red Assay: Add Neutral Red dye, which is taken up by viable cells.

  • Measurement: Extract the dye and measure the absorbance at 540 nm.

  • Data Analysis: Compare the cytotoxicity between the irradiated and non-irradiated plates to calculate a Photo-Irritation Factor (PIF). A PIF > 5 indicates a probable phototoxic potential.

Cardiotoxicity: QT Interval Prolongation

Certain fluoroquinolones can delay cardiac repolarization by blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to a prolongation of the QT interval on an electrocardiogram.[18][19] This effect increases the risk of a potentially fatal arrhythmia called Torsades de Pointes (TdP).[20][21] This is considered a class effect, although the potency for hERG inhibition varies significantly among different fluoroquinolones.[19] Given the quinoline core, assessing the potential for QT prolongation is a critical safety checkpoint.

Signaling Pathway: Mechanism of Fluoroquinolone-Induced QT Prolongation

FQ This compound hERG hERG K+ Channel (IKr current) FQ->hERG Blockade Repol Delayed Cardiac Repolarization hERG->Repol Inhibition of K+ efflux QT QT Interval Prolongation Repol->QT Leads to TdP Torsades de Pointes (Arrhythmia Risk) QT->TdP Increases risk of

Caption: Pathway of potential cardiotoxicity via hERG channel blockade.

Chondrotoxicity and Tendinopathy

Fluoroquinolones have been shown to cause damage to developing cartilage (chondrotoxicity) in juvenile animals and are associated with tendinitis and tendon rupture in humans.[22][23] The proposed mechanism is multifactorial, involving the chelation of magnesium ions, which disrupts the function of integrins on chondrocytes, leading to impaired cell-matrix interactions and the induction of oxidative stress.[22][24] This is a significant class-wide concern, and any quinoline-based compound intended for systemic use requires careful evaluation for this toxicity.[7][24]

Proposed Integrated Toxicology Assessment Strategy

A tiered, evidence-based approach is essential for characterizing the toxicological profile of this compound. This strategy progresses from computational and in vitro screening to definitive in vivo studies, in line with FDA and OECD guidelines.[25][26]

TierStudy TypePurposeSpecific Assays
1. In Silico & In Vitro Screening Predictive & Mechanistic AssessmentEarly hazard identification; guide dose selection for in vivo studies.- QSAR models for toxicity prediction[27][28]- hERG channel binding assay- Cytotoxicity assays (e.g., MTT, Neutral Red) in relevant cell lines (e.g., hepatocytes, renal cells)[29]- In vitro phototoxicity (OECD 432)- Standard genotoxicity battery (Ames, MLA, Micronucleus)[12]
2. Acute & Sub-chronic In Vivo Studies Systemic Toxicity & Target Organ IdentificationDetermine acute toxicity (LD50), identify target organs, establish dose-response relationships.- Acute oral toxicity study (e.g., OECD 423)- 14-day or 28-day repeat-dose toxicity study in two species (rodent, non-rodent) with full histopathology.
3. Specific Toxicity Studies Characterization of Key RisksInvestigate class-specific liabilities identified in screening.- Cardiovascular safety pharmacology study (telemetry in conscious animals to assess QT interval)- Juvenile animal study to assess chondrotoxicity- Reproductive and developmental toxicity screens (as needed)
4. Chronic Toxicity & Carcinogenicity Long-term Safety AssessmentEvaluate potential for long-term toxicity and carcinogenicity (if warranted by chemical structure, genotoxicity results, or intended clinical use).- 6-month (rodent) and 9-month (non-rodent) chronic toxicity studies- 2-year rodent carcinogenicity bioassay

Conclusion and Forward Look

The predictive toxicology profile of this compound suggests a compound that likely shares many pharmacokinetic and toxicological characteristics with the broader fluoroquinolone class. Key areas of potential concern that demand rigorous experimental evaluation include genotoxicity, phototoxicity, cardiotoxicity (QT prolongation), and chondrotoxicity . The hydroxyl group at the 6-position offers a potential site for rapid metabolic inactivation via glucuronidation, which could mitigate toxicity compared to other analogues, but this must be confirmed experimentally.

The structured, tiered testing strategy outlined in this guide provides a robust framework for moving from prediction to definitive characterization. By understanding the potential hazards inherent to the quinoline scaffold and employing modern, validated toxicological methods, researchers can efficiently and responsibly evaluate the safety of this compound and advance its potential development.

References

"pharmacokinetics of 5-Fluoroquinolin-6-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 5-Fluoroquinolin-6-ol

Abstract

This compound is a novel chemical entity with potential therapeutic applications. As of the date of this publication, its pharmacokinetic profile has not been publicly documented. This guide, therefore, serves as a prospective framework for researchers, scientists, and drug development professionals. It outlines the essential in vitro and in vivo studies required to comprehensively characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. By leveraging established methodologies applied to structurally related fluoroquinolones and other fluorinated compounds, this document provides a robust roadmap for investigation, ensuring scientific integrity and a thorough understanding of the compound's behavior in biological systems.

Introduction: The Need for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is contingent on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic properties. This compound, a fluorinated quinoline derivative, presents a chemical scaffold common to many bioactive molecules, particularly fluoroquinolone antibiotics. However, its specific substitution with a hydroxyl group at the 6-position suggests unique metabolic and dispositional pathways that require empirical investigation.

This guide provides the scientific rationale and detailed methodologies to elucidate the PK profile of this compound. Understanding its ADME properties is critical for predicting its efficacy and safety, designing appropriate dosing regimens, and identifying potential drug-drug interactions. We will proceed from foundational in vitro assays to preclinical in vivo studies, emphasizing the causality behind each experimental choice.

Predicted Physicochemical Properties and their Influence on ADME

The structure of this compound (a quinoline ring with fluorine and hydroxyl substitutions) allows for preliminary predictions of its physicochemical characteristics, which are fundamental drivers of its pharmacokinetic behavior.

PropertyPredicted CharacteristicImplication for ADME
Solubility The hydroxyl group may confer some aqueous solubility, but the quinoline core is largely lipophilic. pH-dependent solubility is expected due to the basic nitrogen in the quinoline ring and the acidic hydroxyl group.May influence dissolution in the gastrointestinal tract and formulation development.
Lipophilicity (LogP) Moderate lipophilicity is anticipated. The fluorine atom increases lipophilicity, while the hydroxyl group decreases it.A balance is required for good membrane permeability (absorption) without excessive sequestration in fatty tissues (distribution).
Ionization (pKa) The quinoline nitrogen is basic, and the hydroxyl group is weakly acidic. The compound will likely exist in different ionic forms at physiological pH.Affects solubility, permeability, and binding to plasma proteins and transporters.

These predictions must be empirically verified as the first step in the characterization process.

In Vitro ADME Characterization: A Step-by-Step Approach

A suite of in vitro assays is essential to build a preliminary ADME profile, enabling early assessment of the compound's viability and guiding the design of in vivo studies.

Permeability Assessment

Rationale: Intestinal permeability is a key determinant of oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[1]

Experimental Protocol: PAMPA

  • Preparation of the Donor Plate:

    • A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

    • This stock is diluted in a buffer solution at a specific pH (e.g., pH 5.0 to simulate the upper intestine) to the final donor concentration.[1]

  • Preparation of the Acceptor Plate:

    • The wells of a 96-well filter plate are coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The acceptor wells are filled with a buffer solution (e.g., pH 7.4) that may contain a "sink" component to mimic physiological conditions.

  • Assay Incubation:

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, the concentrations of this compound in the donor and acceptor wells are determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using established equations that account for the surface area of the membrane, the volume of the wells, and the incubation time.

Interpretation: The resulting Pe value categorizes the compound as having low, medium, or high permeability, providing an early indication of its potential for oral absorption.

Metabolic Stability

Rationale: The rate and sites of metabolism significantly impact a drug's half-life and potential for producing active or toxic metabolites. Initial screening is performed using liver microsomes and hepatocytes.[2]

Experimental Workflow: Metabolic Stability Assessment

G cluster_0 Microsomal Stability Assay cluster_1 Hepatocyte Stability Assay MS1 Incubate this compound with Liver Microsomes MS2 Cofactor: NADPH (initiates Phase I metabolism) MS3 Time points: 0, 5, 15, 30, 60 min MS1->MS3 MS4 Quench reaction (e.g., with acetonitrile) MS3->MS4 MS5 Analyze remaining parent compound (LC-MS/MS) MS4->MS5 MS6 Calculate half-life (t½) and intrinsic clearance (CLint) MS5->MS6 HS1 Incubate this compound with cryopreserved hepatocytes HS2 Represents both Phase I and Phase II metabolism HS3 Time points: 0, 30, 60, 120 min HS1->HS3 HS4 Sample at time points and precipitate protein HS3->HS4 HS5 Analyze remaining parent compound (LC-MS/MS) HS4->HS5 HS6 Calculate half-life (t½) HS5->HS6

Caption: Workflow for in vitro metabolic stability assays.

Predicted Metabolic Pathways:

Given the structure of this compound, several metabolic pathways are plausible:

  • Phase I (Oxidation): Cytochrome P450 (CYP) enzymes could hydroxylate the quinoline ring at various positions.

  • Phase II (Conjugation): The existing hydroxyl group at the 6-position is a prime site for glucuronidation (by UGTs) or sulfation (by SULTs).

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidized_Metabolite Oxidized Metabolite (e.g., Di-hydroxy-fluoroquinoline) Parent->Oxidized_Metabolite CYP450 Enzymes Glucuronide_Conjugate Glucuronide Conjugate Parent->Glucuronide_Conjugate UGT Enzymes Sulfate_Conjugate Sulfate Conjugate Parent->Sulfate_Conjugate SULT Enzymes

Caption: Predicted metabolic pathways for this compound.

Plasma Protein Binding

Rationale: Only the unbound fraction of a drug is available to exert its pharmacological effect and to be cleared. High plasma protein binding can affect the drug's distribution and half-life.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Addition: this compound is added to plasma (human and relevant preclinical species) in one chamber. The other chamber contains a protein-free buffer.

  • Incubation: The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 Inhibition

Rationale: To assess the potential for drug-drug interactions, it is crucial to determine if this compound inhibits major CYP isoforms.

Experimental Protocol:

  • Incubation: Human liver microsomes are incubated with a panel of specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Inhibitor Addition: The incubations are performed in the presence and absence of various concentrations of this compound.

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated. A low IC50 value suggests a potential for clinically significant drug interactions.

In Vivo Pharmacokinetic Studies in Preclinical Models

Rationale: In vivo studies are necessary to understand the integrated ADME processes and to determine key PK parameters that will inform human dose predictions.

Study Design: A Single-Dose PK Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Groups:

    • Group 1 (Intravenous, IV): Receives a single IV bolus dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Group 2 (Oral, PO): Receives a single oral gavage dose (e.g., 10 mg/kg) to determine oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is harvested by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation:

ParameterDescriptionDetermined from
Clearance (CL) The volume of plasma cleared of the drug per unit time.IV dose / AUC_iv
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.CL / Elimination rate constant
Half-life (t½) The time required for the drug concentration to decrease by half.0.693 / Elimination rate constant
Area Under the Curve (AUC) A measure of total drug exposure over time.Calculated from the concentration-time profile
Bioavailability (F%) The fraction of the orally administered dose that reaches systemic circulation.(AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100

Bioanalytical Method Development and Validation

Rationale: Accurate quantification of this compound in biological matrices is the cornerstone of pharmacokinetic analysis. A robust and validated bioanalytical method is mandatory.[3] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[4]

Protocol: LC-MS/MS Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA).[3]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Assessed at multiple concentration levels (low, medium, high QC samples) both within a single analytical run (intra-day) and across multiple runs (inter-day).[5]

  • Recovery: The efficiency of the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte is evaluated.

  • Stability: The stability of the analyte is assessed under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

The pharmacokinetic characterization of a novel compound like this compound is a systematic, multi-step process. This guide provides a comprehensive, technically-grounded framework for this endeavor. By starting with in vitro assays to assess fundamental ADME properties and progressing to well-designed in vivo studies, researchers can build a robust data package. This information is indispensable for making informed decisions in the drug development process, ultimately determining the therapeutic potential and safety profile of this compound. The methodologies outlined herein are based on established principles and best practices in the field, ensuring that the generated data will be reliable and interpretable.

References

Methodological & Application

Application Notes and Protocols for Utilizing 5-Fluoroquinolin-6-ol in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Fluoroquinolones

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents. Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of various bacterial infections. Their efficacy stems from their targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] The introduction of a fluorine atom at the C-6 position of the quinoline ring, creating fluoroquinolones, was a significant advancement, markedly enhancing their antibacterial potency and pharmacokinetic properties.[1]

5-Fluoroquinolin-6-ol is a member of this important class of compounds. Its structural features suggest a potential for potent antibacterial activity, making it a compound of significant interest for researchers in microbiology, medicinal chemistry, and drug development. This guide provides a comprehensive framework for the systematic evaluation of this compound's antibacterial efficacy through standardized in vitro assays. We will delve into the underlying principles of these assays, provide detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and offer insights into the interpretation of the generated data.

Mechanism of Action: A Dual-Targeted Assault on Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA.[3][4] This complex traps the enzymes in the process of cleaving DNA, preventing the re-ligation of the DNA strands and leading to an accumulation of double-strand breaks. This ultimately blocks DNA replication and triggers cell death.[3]

The primary target of fluoroquinolones often differs between Gram-negative and Gram-positive bacteria. In many Gram-negative bacteria, DNA gyrase is the more susceptible target, while in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[2] This dual-targeting capability contributes to the broad-spectrum activity of this class of antibiotics.

Diagram: The Mechanism of Action of Fluoroquinolones

cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone_GN This compound DNA_Gyrase DNA Gyrase Fluoroquinolone_GN->DNA_Gyrase Inhibits Relaxed_DNA_GN Relaxed DNA DNA_Gyrase->Relaxed_DNA_GN Relaxes supercoils Replication_Fork_Block_GN Replication Fork Blockage DNA_Gyrase->Replication_Fork_Block_GN Stabilizes DNA breaks Supercoiled_DNA_GN Supercoiled DNA Supercoiled_DNA_GN->DNA_Gyrase Relaxes supercoils Cell_Death_GN Cell Death Replication_Fork_Block_GN->Cell_Death_GN Fluoroquinolone_GP This compound Topoisomerase_IV Topoisomerase IV Fluoroquinolone_GP->Topoisomerase_IV Inhibits Decatenated_DNA Decatenated DNA Topoisomerase_IV->Decatenated_DNA Decatenates chromosomes Segregation_Block Blocked Chromosome Segregation Topoisomerase_IV->Segregation_Block Stabilizes DNA breaks Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topoisomerase_IV Decatenates chromosomes Cell_Death_GP Cell Death Segregation_Block->Cell_Death_GP

Caption: Mechanism of this compound action.

Experimental Protocols: A Step-by-Step Guide

Part 1: Preparation of Reagents and Stock Solutions

Accurate and consistent preparation of the test compound is paramount for reproducible results. Given that specific experimental solubility data for this compound is not widely available, we will proceed based on the known solubility of structurally similar fluoroquinolones and a closely related 6-hydroxyquinoline derivative. Many quinolones with low aqueous solubility are readily soluble in dimethyl sulfoxide (DMSO).[4] A solubility of 10 mg/mL in DMSO has been reported for a 5-fluoro PB-22 6-hydroxyquinoline isomer, providing a strong basis for our starting point.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm syringe filters and sterile syringes

Protocol for Preparing a 10 mg/mL Stock Solution:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Vortexing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial to prevent contamination of your assays.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term use.

Note on Solubility Verification: It is highly recommended to perform a preliminary solubility test with a small amount of the compound to confirm its solubility in DMSO at the desired concentration, as solubility can vary between batches.

Part 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[6]

Materials:

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Multichannel pipette

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an agar plate, pick several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of the test compound in well 1. For example, to achieve a final starting concentration of 128 µg/mL, add 20 µL of the 10 mg/mL stock solution to 1540 µL of CAMHB, then add 200 µL of this intermediate dilution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[5]

Part 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay is a logical extension of the MIC test.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Diagram: Experimental Workflow for Antibacterial Assays

Start Start Stock_Solution Prepare 10 mg/mL Stock Solution of this compound in DMSO Start->Stock_Solution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Bacterial_Culture Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate with CAMHB Stock_Solution->Serial_Dilution Inoculation Inoculate Plate with Bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto MHA plates Read_MIC->Subculture Incubation_MBC Incubate at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be summarized in a clear and concise table. The ratio of MBC to MIC can provide insights into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 1: Representative Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli259220.512Bactericidal
Staphylococcus aureus29213122Bactericidal
Pseudomonas aeruginosa27853284Bactericidal
Enterococcus faecalis292124328Bacteriostatic

Disclaimer: The data presented in this table are for illustrative purposes only and may not represent the exact values for all strains. Actual values must be determined experimentally.

References

Application of 5-Fluoroquinolin-6-ol in Cancer Cell Lines: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Novel Compound Discovery

The exploration of novel chemical entities for anticancer activity is a cornerstone of oncological research. This guide focuses on 5-Fluoroquinolin-6-ol, a member of the quinoline family—a class of heterocyclic compounds that has garnered significant attention for its therapeutic potential. It is important to note that, as of the writing of this guide, specific peer-reviewed literature detailing the anticancer effects of this compound is limited. Therefore, this document serves as a comprehensive, experience-driven framework for researchers to initiate and conduct a thorough investigation into the potential of this compound. The methodologies and theoretical underpinnings presented herein are derived from extensive research on structurally similar fluoroquinolone and quinoline derivatives that have demonstrated notable anticancer properties.[1][2][3] This guide is designed to be a self-validating system, enabling researchers to systematically evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.

Theoretical Framework: The Anticancer Potential of Quinoline Derivatives

Quinoline derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics.[2][4] Their mechanism of action is often multifaceted, with several key cellular processes being targeted.

Inhibition of Topoisomerase II

A primary mechanism of action for many fluoroquinolone derivatives is the inhibition of Topoisomerase II, an essential enzyme involved in DNA replication and cell division.[1][5] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks, which in turn trigger cell cycle arrest and apoptosis.[1][6] It is plausible that this compound shares this activity due to its structural similarity to other fluoroquinolones.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell cycle, preventing cancer cell proliferation.[7] Quinoline derivatives have been shown to trigger these responses through various signaling pathways.[8][9]

Modulation of Signaling Pathways

Several critical signaling pathways involved in cancer cell growth and survival have been identified as targets for quinoline-based molecules. These include the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Experimental Protocols for the Evaluation of this compound

The following protocols provide a detailed, step-by-step guide for the initial in vitro evaluation of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT 116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.[11]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cancer Cell LineThis compound IC50 (µM)Positive Control IC50 (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT 116Experimental ValueExperimental Value
Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[7]

Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 6-well Plates treatment Treat with this compound cell_seeding->treatment harvesting Harvest & Wash Cells treatment->harvesting fixation Fix in 70% Ethanol harvesting->fixation staining Stain with Propidium Iodide fixation->staining flow_cytometry Analyze on Flow Cytometer staining->flow_cytometry data_analysis Determine Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Western Blot Analysis of Key Signaling Proteins

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways, such as the PI3K/Akt/mTOR pathway.[7]

Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[7]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7]

    • Transfer the separated proteins to a PVDF membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies overnight at 4°C.[7]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.[7]

Visualization of a Proposed Signaling Pathway:

G This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition PI3K PI3K This compound->PI3K Inhibition? DNA Damage DNA Damage Topoisomerase II->DNA Damage Induction Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Proposed Mechanism of Action for this compound.

Concluding Remarks and Future Directions

The application notes and protocols provided in this guide offer a robust starting point for the systematic evaluation of this compound as a potential anticancer agent. The proposed mechanisms of action, based on the broader class of quinoline derivatives, should be experimentally validated. Future studies should aim to identify the specific molecular targets of this compound and evaluate its efficacy in in vivo models. The data generated from these foundational studies will be crucial in determining the therapeutic potential of this novel compound.

References

Application Notes and Protocols: 5-Fluoroquinolin-6-ol as a Versatile Fluorescent Probe Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Quinoline Scaffolds in Fluorescence

Fluorescence-based detection is a cornerstone of modern biological and chemical sciences, offering unparalleled sensitivity and specificity for visualizing and quantifying analytes in complex environments.[1] Among the vast arsenal of fluorescent molecules, known as fluorophores, quinoline and its derivatives represent a privileged class of heterocyclic compounds.[2] Their rigid, planar, and π-conjugated structure provides a robust scaffold for developing fluorescent probes with tunable photophysical properties.[2] The strategic introduction of functional groups allows for the modulation of absorption and emission characteristics, making quinoline-based probes highly valuable for sensing a wide range of targets, including metal ions, pH fluctuations, and specific biomolecules.[2][3]

This guide focuses on 5-Fluoroquinolin-6-ol , a functionalized quinoline derivative with significant potential as a core structure for novel fluorescent probes. While characterized as a versatile synthetic intermediate[4], its inherent structure—combining the quinoline fluorophore with a hydroxyl (-OH) group and an electron-withdrawing fluorine (-F) atom—provides a foundation for creating probes with unique sensing capabilities. The hydroxyl group can act as a recognition site for analytes through proton transfer or chelation, while the fluorine atom can modulate the electronic properties, potentially enhancing quantum yield and photostability.[5]

These notes provide a comprehensive overview of the principles, properties, and potential applications of this compound, along with detailed protocols to guide researchers in its use as a fluorescent probe.

Physicochemical and Spectral Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. The table below summarizes the key properties of this compound.

PropertyValueSource / Note
IUPAC Name This compound[4]
Molecular Formula C₉H₆FNO[4]
Molecular Weight 163.15 g/mol Calculated
CAS Number 1261470-82-9[4]
Excitation Max (λex) ~350-360 nm (estimated)Based on 6-hydroxyquinoline (6HQ).[6][7]
Emission Max (λem) ~450-500 nm (estimated)Based on 6HQ; subject to solvent polarity and pH.[6][7]
Quantum Yield (Φ) VariableHighly dependent on solvent, pH, and analyte binding. Fluorine substitution may enhance Φ.[5]
Solubility Soluble in DMSO, DMF, and other organic solvents.General property for similar heterocyclic compounds.

Note on Spectral Properties: Direct experimental spectral data for this compound is not widely published. The provided excitation and emission values are estimates based on the parent compound, 6-hydroxyquinoline (6HQ).[6][7] Fluorine substitution is known to tune the emissive properties of quinoline derivatives, which may lead to shifts in the spectral maxima and an enhancement of the quantum yield.[5] It is imperative for researchers to experimentally determine the precise spectral characteristics in their specific buffer or solvent system.

Principle of Operation: A Mechanistic Overview

The fluorescence of this compound is expected to be highly sensitive to its local environment, a key characteristic of a useful probe. The hydroxyl group at position 6 and the heterocyclic nitrogen at position 1 can act in concert as a chelating site for metal ions. This interaction often leads to Chelation-Enhanced Fluorescence (CHEF) . In its free state, a photoinduced electron transfer (PET) process may occur, quenching fluorescence. Upon binding a metal ion, this PET process is inhibited, causing a significant "turn-on" of fluorescence.

Additionally, the hydroxyl group's protonation state is pH-dependent. Changes in pH will alter the electronic structure of the molecule, leading to shifts in the emission wavelength or changes in fluorescence intensity, making it a potential probe for monitoring pH in cellular compartments or chemical reactions.[2]

Figure 1: Potential CHEF/pH sensing mechanism for this compound.

Protocols: A Guide to Application

The following protocols are generalized for the use of quinoline-based probes and should be adapted and optimized for specific experimental systems.

Protocol 1: Preparation of Stock and Working Solutions

The integrity of your fluorescent probe is critical for reproducible results. This protocol outlines the steps for proper handling and dilution.

Causality: Using a high-purity anhydrous solvent like DMSO for the stock solution prevents degradation and ensures complete dissolution. Preparing fresh working solutions for each experiment minimizes artifacts from probe aggregation or degradation over time.

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh 1.63 mg of this compound.

    • Dissolve in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Mix thoroughly by vortexing until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light and moisture. Aliquoting into smaller volumes is recommended to avoid multiple freeze-thaw cycles.

  • Prepare a Working Solution:

    • On the day of the experiment, dilute the 10 mM stock solution in the appropriate buffer for your assay (e.g., PBS for cell-based assays, HEPES for ion sensing).

    • A typical final working concentration ranges from 1 µM to 10 µM. For example, to make 1 mL of a 10 µM working solution in PBS, add 1 µL of the 10 mM stock solution to 999 µL of PBS.

    • Vortex gently to ensure homogeneity. This solution should be used promptly.

Protocol 2: General Workflow for Analyte Detection in Solution

This protocol provides a framework for characterizing the probe's response to a specific analyte (e.g., a metal ion) in a cell-free system using a fluorescence spectrophotometer or plate reader.

Causality: Running a titration experiment allows for the determination of key binding parameters like the detection limit and linear range. Comparing the fluorescence response to the target analyte versus other potential interferents is crucial for establishing the probe's selectivity, a hallmark of a trustworthy sensor.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation wavelength (e.g., start with 355 nm) and scan for emission between 400 nm and 600 nm to determine the optimal λem.

    • Once λem is determined, set the instrument to read fluorescence intensity at the optimal excitation/emission pair.

  • Titration Experiment:

    • Pipette your assay buffer into a quartz cuvette or microplate well.

    • Add the this compound working solution to a final concentration of 5 µM.

    • Record the baseline fluorescence (F₀).

    • Add increasing concentrations of the target analyte (e.g., ZnCl₂ solution) in small aliquots.

    • After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the fluorescence intensity (F).

    • Continue until the fluorescence signal plateaus.

    • Plot the fluorescence enhancement (F/F₀) against the analyte concentration.

  • Selectivity Test:

    • Prepare separate samples containing the probe (5 µM) and a high concentration (e.g., 10-100 fold excess) of various potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).

    • Measure the fluorescence response for each.

    • In a final sample, add the target analyte to the mixture of interfering ions to confirm that the probe still responds selectively.

Figure 2: General workflow for characterizing the fluorescent probe in solution.
Protocol 3: Live Cell Imaging Application

This protocol outlines the use of this compound for imaging in living cells. For example, to visualize changes in intracellular labile zinc pools.

Causality: Washing cells with PBS removes residual media that may interfere with probe loading or contain components that react with the probe. An incubation time of 15-30 minutes is typically sufficient for small molecule probes to permeate the cell membrane while minimizing cytotoxicity. Imaging in a serum-free medium reduces background fluorescence.

  • Cell Culture:

    • Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes or coverslips and culture in appropriate medium until they reach 60-80% confluency.

  • Cell Staining:

    • Aspirate the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a staining solution by diluting the 10 mM stock of this compound into serum-free culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-5 µM.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • Remove the staining solution and wash the cells three times with warm PBS to remove excess probe.

    • Add fresh, warm imaging buffer (e.g., serum-free medium or HBSS) to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set for ~355 nm excitation and ~460 nm emission).

    • Acquire baseline images. To test for a response, cells can be treated with a stimulus, such as a cell-permeant zinc salt (e.g., ZnCl₂ with pyrithione) or a chelator (e.g., TPEN), and imaged over time.

Troubleshooting

  • No/Low Fluorescence Signal:

    • Verify the probe's spectral properties in your buffer. pH can drastically affect fluorescence.[2]

    • Increase probe concentration or incubation time for cell staining.

    • Check instrument settings (lamp alignment, filter selection, detector gain).

  • High Background Signal:

    • Ensure complete removal of excess probe by performing adequate wash steps.

    • Image in a phenol red-free and serum-free medium to reduce autofluorescence.

  • Photobleaching:

    • Reduce excitation light intensity or exposure time.

    • Use an anti-fade mounting medium for fixed-cell imaging.

Conclusion

This compound stands as a promising and versatile core structure for the development of novel fluorescent probes. Its inherent photophysical properties, derived from the quinoline scaffold, combined with the sensing potential afforded by its hydroxyl and fluorine substituents, make it a valuable tool for researchers. The protocols and principles outlined in this guide provide a solid foundation for harnessing the capabilities of this molecule in diverse applications, from fundamental chemical sensing to advanced live-cell imaging.

References

Application Notes and Protocols for 5-Fluoroquinolin-6-ol: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Fluoroquinoline Scaffold

Quinoline and its derivatives are celebrated as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic introduction of fluorine atoms into the quinoline ring system is a well-established and highly successful strategy in drug discovery. This modification can significantly alter the molecule's physicochemical and pharmacological properties, often leading to enhanced potency, improved metabolic stability, and refined target specificity.[1][4]

While specific experimental data on 5-Fluoroquinolin-6-ol is not extensively documented in publicly available literature, its structural similarity to well-characterized fluoroquinolones allows for an informed exploration of its potential applications and experimental investigation. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, drawing upon established methodologies for analogous compounds. The protocols and potential applications described herein are intended to serve as a robust starting point for researchers and drug development professionals.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for quinolone synthesis, such as the Gould-Jacobs reaction.[2]

Proposed Synthetic Pathway

A potential two-step synthesis starting from commercially available 4-fluoro-3-aminophenol and diethyl malonate is outlined below.

Synthesis_of_this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 4-fluoro-3-aminophenol 4-Fluoro-3-aminophenol intermediate Diethyl ((5-fluoro-2-hydroxyphenyl)amino)methylenemalonate 4-fluoro-3-aminophenol->intermediate Heat diethyl_malonate Diethyl malonate diethyl_malonate->intermediate intermediate_cyclization Diethyl ((5-fluoro-2-hydroxyphenyl)amino)methylenemalonate product This compound intermediate_cyclization->product High-boiling solvent (e.g., Dowtherm A) High Temperature

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Condensation of 4-fluoro-3-aminophenol with diethyl malonate

  • In a round-bottom flask, combine 4-fluoro-3-aminophenol (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture at 140-150°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The crude intermediate, diethyl ((5-fluoro-2-hydroxyphenyl)amino)methylenemalonate, can be purified by column chromatography or used directly in the next step.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260°C) for 30-60 minutes, monitoring the reaction by TLC.[1]

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid and wash thoroughly with hexane.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[1]

Table 1: Analytical Characterization of this compound

Analytical Technique Expected Results
¹H NMR Aromatic protons and hydroxyl proton signals consistent with the structure.
¹³C NMR Carbons of the quinoline core and the fluorine-substituted carbon.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of C₉H₆FNO (163.15 g/mol ).[5]
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the compound.
Melting Point A sharp melting point range.

Part 2: Biological Evaluation Protocols

Based on the extensive research on fluoroquinolone derivatives, this compound holds significant potential as both an antibacterial and an anticancer agent.[6][7] The primary mechanism of action for these compounds is often the inhibition of topoisomerases, which are critical enzymes in DNA replication and cell cycle regulation.[6][8][9]

General Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start This compound Primary_Screening Primary Screening Start->Primary_Screening Antibacterial_Assay Antibacterial Assays (MIC Determination) Primary_Screening->Antibacterial_Assay Anticancer_Assay Anticancer Cytotoxicity Assays (e.g., NCI-60) Primary_Screening->Anticancer_Assay Secondary_Screening Secondary Screening (for active compounds) Antibacterial_Assay->Secondary_Screening Anticancer_Assay->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Topoisomerase_Inhibition Topoisomerase II Inhibition Assay Mechanism_of_Action->Topoisomerase_Inhibition Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Induction Assay Mechanism_of_Action->Apoptosis_Assay Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for the biological evaluation of this compound.

Protocol 1: Antibacterial Activity Screening

The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[7]

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • This compound stock solution (in DMSO).

  • Positive control antibiotics (e.g., Ciprofloxacin, Moxifloxacin).[7][10]

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in the 96-well plates.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (wells with known antibiotics) and negative controls (wells with no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anticancer Activity Screening (NCI-60 Style Assay)

This protocol is adapted from the NCI-60 human tumor cell line screen to determine the growth inhibitory effects of the compound.[6]

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • 96-well plates.

  • This compound stock solution.

  • Sulforhodamine B (SRB) assay reagents.

Procedure:

  • Cell Plating: Seed cancer cells in 96-well plates and allow them to attach overnight.[6]

  • Drug Treatment: Treat the cells with a range of concentrations of this compound.[6]

  • Incubation: Incubate the plates for 48-72 hours.[6]

  • Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with SRB.

  • Data Analysis: Measure the absorbance at 515 nm. Calculate the concentration that causes 50% growth inhibition (GI₅₀).[6]

Protocol 3: Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the relaxation of supercoiled DNA by topoisomerase II.[6]

Materials:

  • Human Topoisomerase II enzyme.

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Assay buffer.

  • ATP.

  • Etoposide (positive control).

  • Agarose gel electrophoresis system.

Procedure:

  • Set up reaction mixtures containing the assay buffer, supercoiled DNA, and various concentrations of this compound.

  • Add Topoisomerase II and ATP to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and resolve the DNA samples on an agarose gel.[6]

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the supercoiled DNA substrate.[6]

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Fluoroquinolones are known to inhibit DNA gyrase and topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA.[8][9][10] This leads to DNA damage, cell cycle arrest (typically at the G2/M phase), and ultimately apoptosis.[6]

Mechanism_of_Action Fluoroquinolone This compound Topoisomerase Bacterial DNA Gyrase / Eukaryotic Topoisomerase II Fluoroquinolone->Topoisomerase Inhibition DNA_Damage DNA Double-Strand Breaks Fluoroquinolone->DNA_Damage Induces DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Essential for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols detailed in this guide provide a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging the extensive knowledge base of fluoroquinolone chemistry and pharmacology, researchers can efficiently explore the potential of this and related compounds in the ongoing search for new and more effective drugs.

References

Application Note: 5-Fluoroquinolin-6-ol as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2][3] Strategic modification of this core, particularly through fluorination, has proven to be a powerful method for optimizing molecular properties essential for drug efficacy.[4][5] This application note provides an in-depth guide to the use of 5-fluoroquinolin-6-ol, a key synthetic intermediate, in the discovery of novel therapeutics, with a particular focus on the development of kinase inhibitors. We will detail the scientific rationale for its use, provide validated protocols for its synthesis and subsequent biological evaluation, and present data that underscores its utility for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Advantage of the this compound Scaffold

The quinoline scaffold's synthetic versatility allows for the creation of a vast number of structurally diverse derivatives, which has facilitated the development of drugs across numerous therapeutic areas, including cancer and infectious diseases.[1] Its "druggability" is well-established, offering a robust and accessible framework for structure-based drug design.[2][3]

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[5][6] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the drug's half-life.[7]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter pKa and lipophilicity, improving membrane permeability and bioavailability.[5][8]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing potency.[6]

The this compound scaffold strategically combines these advantages. The fluorine at the 5-position influences the electronic properties of the aromatic system, while the hydroxyl group at the 6-position serves as a crucial synthetic handle for introducing diverse chemical moieties and as a potential hydrogen bond donor for target engagement.

Synthesis and Characterization

While direct, detailed synthetic protocols for this compound are not abundant in publicly available literature, its synthesis can be approached through established methods in quinoline chemistry. A plausible and efficient route involves the regioselective functionalization of a suitable quinoline precursor.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common organic chemistry transformations. Researchers should optimize conditions based on available starting materials and laboratory capabilities.

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • 5-Fluoro-6-methoxyquinoline (or other suitably protected precursor)

  • Boron tribromide (BBr₃) or other demethylating agent

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-6-methoxyquinoline (1.0 eq) in anhydrous DCM.

  • Demethylation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of BBr₃ (1.2 eq) in DCM dropwise over 15 minutes. Causality Note: BBr₃ is a powerful Lewis acid that effectively cleaves the methyl-ether bond. The low temperature is critical to control the reaction's exothermicity and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding MeOH at 0 °C to decompose excess BBr₃.

  • Work-up: Add saturated NaHCO₃ solution to neutralize the acidic mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis of this compound start 5-Fluoro-6-methoxyquinoline reagent1 BBr3, DCM, 0°C to RT start->reagent1 Demethylation product_crude Crude Product reagent1->product_crude purification Silica Gel Chromatography product_crude->purification Purification final_product This compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Application in Kinase Inhibitor Discovery

The quinoline scaffold is a core component of numerous FDA-approved kinase inhibitors, such as Bosutinib, which targets Abl and Src kinases.[9][10] The this compound moiety is an excellent starting point for developing novel kinase inhibitors due to its ability to be functionalized into derivatives that can form key interactions within the ATP-binding pocket of kinases.

Mechanism of Action and Target Engagement

Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The quinoline core can act as a scaffold that orients functional groups to interact with key regions of the ATP pocket:

  • Hinge Region: The quinoline nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase, a conserved motif that anchors the inhibitor.[11]

  • Hydrophobic Pockets: The aromatic rings of the quinoline fit into hydrophobic pockets within the active site.

  • Solvent-Exposed Region: The 6-hydroxyl group provides a vector for derivatization, allowing for the introduction of side chains that can interact with the solvent-exposed region, often improving selectivity and potency.

Diagram 2: Kinase Inhibition Pathway

G cluster_pathway Targeted Kinase Inhibition Kinase Aberrant Kinase Activity Substrate Substrate Kinase->Substrate ATP PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub Downstream Aberrant Downstream Signaling (e.g., Proliferation, Survival) PhosphoSub->Downstream Inhibitor This compound Derivative Inhibitor->Block Block->Kinase Inhibition

Caption: Inhibition of aberrant kinase signaling by a this compound derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a generalized, robust method for determining the IC₅₀ value of synthesized compounds against a target kinase.

Objective: To quantify the inhibitory potency of this compound derivatives.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed, and thus, to kinase activity. Inhibition of the kinase results in a higher luminescence signal.

Materials:

  • Recombinant target kinase enzyme

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of the 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and peptide substrate in the kinase assay buffer.

  • Reaction Initiation: Add the kinase reaction master mix to the wells containing the compounds. Initiate the kinase reaction by adding ATP to all wells. Causality Note: The final DMSO concentration should be kept low (typically <1%) to avoid interference with the enzyme's activity.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step addition to first deplete unused ATP and then convert ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Incubate as required by the kit, then measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of synthesized compounds on a relevant cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, remove the medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical but representative data for a series of this compound derivatives, illustrating how structural modifications can impact kinase inhibition and cellular potency. This highlights the importance of the 6-position as a point for diversification.

Compound IDR-Group at 6-PositionTarget Kinase IC₅₀ (nM)A549 Cell GI₅₀ (µM)
1 (Scaffold) -OH>10,000>50
1a -O-(CH₂)₂-N(CH₃)₂1502.5
1b -O-(4-morpholinyl)ethyl851.2
1c -O-(4-chlorophenyl)4508.9
1d -NH-(4-morpholinyl)ethyl550.8

Data is illustrative and intended to demonstrate SAR principles.

Analysis: The data shows that derivatization of the 6-hydroxyl group is critical for activity. Converting the hydroxyl to an ether or an amine linkage with a basic moiety (Compounds 1a, 1b, 1d) generally leads to improved potency, likely due to favorable interactions in the solvent-exposed region of the kinase. This type of SAR exploration is fundamental to optimizing lead compounds.

Conclusion

This compound is a highly valuable and versatile scaffold for modern drug discovery. Its strategic combination of a privileged quinoline core, a modulating fluorine atom, and a functionalizable hydroxyl group provides an excellent starting point for the synthesis of compound libraries targeting a wide range of proteins, particularly kinases. The protocols and principles outlined in this application note offer a robust framework for researchers to leverage this scaffold in their efforts to develop the next generation of targeted therapeutics.

References

"high-performance liquid chromatography for 5-Fluoroquinolin-6-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Fluoroquinolin-6-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application guide details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a key intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of novel antibacterial agents, a validated analytical method is paramount for ensuring purity, stability, and quality control.[1] This document provides not only a step-by-step protocol but also the underlying scientific rationale for method development, from column and mobile phase selection to detection parameter optimization. The method described herein is designed for researchers, scientists, and drug development professionals requiring an accurate and reproducible analytical workflow.

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic compound featuring a quinoline core, a structure renowned for its broad biological activities.[1] The presence of a fluorine atom and a hydroxyl group significantly influences its physicochemical properties, which in turn dictate the strategy for its chromatographic separation. The primary goal of this application is to develop an HPLC method that provides sharp, symmetrical peaks with consistent retention times, allowing for accurate quantification.

The selection of RP-HPLC is the logical starting point for an analyte of this nature.[2] this compound possesses both hydrophobic (the quinoline ring system) and polar (the hydroxyl group) characteristics, making it ideally suited for separation on a non-polar stationary phase with a polar mobile phase.[2]

A critical consideration for this molecule is its ionizable nature. The quinoline nitrogen is basic, while the phenolic hydroxyl group is acidic. The charge state of the molecule will change depending on the pH of the mobile phase, which can dramatically affect its retention time and peak shape.[3] Therefore, controlling the mobile phase pH with a suitable buffer is not merely recommended; it is essential for a robust and reproducible method.[3][4] By setting the pH to a level where the analyte exists in a single, stable ionic form, we can ensure consistent interaction with the stationary phase and, consequently, reliable results.

HPLC Method Development: A Causality-Driven Approach

Stationary Phase (Column) Selection

The choice of the analytical column is the foundation of the separation.

  • Chemistry: A C18 (octadecylsilane) bonded silica column is the workhorse of reversed-phase chromatography and serves as the optimal starting point.[5] Its long alkyl chains provide sufficient hydrophobic character to retain the quinoline ring system of the analyte.

  • Rationale: The C18 phase offers a versatile and well-understood separation mechanism based primarily on hydrophobic interactions.[2] This provides a high probability of success for retaining and separating this compound from potential impurities.

  • Recommendation: An Ascentis® Express C18, or equivalent, (10 cm x 3.0 mm, 2.7 µm) provides a good balance of efficiency and backpressure, suitable for both method development and routine analysis.

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling selectivity and retention in RP-HPLC.[6]

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic component.

  • Rationale: Acetonitrile typically provides better peak shapes for aromatic compounds, has a lower viscosity (resulting in lower backpressure), and possesses a lower UV cutoff, which is advantageous for detection at shorter wavelengths.[6][7]

  • Aqueous Phase and pH Control: A buffered aqueous phase is mandatory. We will use a phosphate buffer adjusted to an acidic pH.

  • Rationale: An acidic pH (e.g., pH 3.1) ensures that the basic quinoline nitrogen is consistently protonated and the acidic phenolic hydroxyl is non-ionized. This prevents the analyte from being in a mixed ionic state, which would lead to peak broadening and shifting retention times.[8] Furthermore, operating at a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions that can cause peak tailing.[7] A buffer concentration of 10-50 mM is generally sufficient for most applications.[3]

Detection Parameters
  • Technique: UV-Vis detection is the most appropriate and accessible method for this analyte.

  • Rationale: The conjugated aromatic system of the quinoline ring is a strong chromophore, making it highly responsive to UV detection.[9][10] This ensures high sensitivity for the analysis.

  • Wavelength Selection: Based on data from structurally similar fluoroquinolone compounds, a detection wavelength between 280 nm and 293 nm is likely to provide a strong signal.[8][9][11] For optimal sensitivity, it is best practice to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of a standard solution of this compound.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_output 4. Output Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

References

5-Fluoroquinolin-6-ol: A Versatile Scaffold for the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic incorporation of a fluorine atom and a hydroxyl group onto the quinoline scaffold, as seen in 5-fluoroquinolin-6-ol, offers a unique combination of properties that make it an invaluable building block for the synthesis of complex, high-value molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound, while the hydroxyl group provides a convenient handle for further chemical modifications.[2]

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations are presented, empowering researchers, scientists, and drug development professionals to leverage the full potential of this versatile building block.

The Strategic Advantage of this compound in Synthesis

The unique arrangement of the fluoro and hydroxyl substituents on the quinoline ring of this compound dictates its reactivity and utility as a synthetic intermediate. The hydroxyl group at the 6-position is nucleophilic and can readily undergo O-alkylation and O-arylation reactions. Furthermore, it can be converted into a triflate or tosylate, transforming it into an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the quinoline ring system, potentially affecting the regioselectivity of subsequent reactions and modulating the pKa of the hydroxyl group. This electronic effect, combined with the steric bulk of the fluorine atom, can be strategically exploited to achieve desired chemical transformations and to fine-tune the pharmacological properties of the target molecules.

Application in the Synthesis of PI3K Inhibitors: A Case Study

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various cancers, making it a prime target for drug discovery. Several quinoline-based compounds have been developed as potent and selective PI3K inhibitors.

This section details the synthetic utility of this compound in the preparation of a key intermediate for a potent PI3K inhibitor, structurally analogous to GSK2636771. The synthesis involves two key transformations: O-propargylation and a subsequent Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial protection and functionalization of the hydroxyl group of this compound, followed by a carbon-carbon bond formation to introduce the desired aryl moiety.

workflow A This compound B O-Propargylation A->B Propargyl bromide, K2CO3, DMF D Tosyloxylation A->D TsCl, Pyridine C 5-Fluoro-6-(prop-2-yn-1-yloxy)quinoline B->C E 5-Fluoro-6-(tosyloxy)quinoline D->E F Suzuki-Miyaura Coupling E->F Arylboronic acid, Pd catalyst, Base G 6-Aryl-5-fluoroquinoline Intermediate F->G

Caption: Synthetic workflow for the functionalization of this compound.

Experimental Protocols

Protocol 1: O-Propargylation of this compound

This protocol describes the etherification of the hydroxyl group of this compound with propargyl bromide. This transformation introduces a terminal alkyne functionality, which can be further elaborated using click chemistry or other alkyne-based transformations.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-fluoro-6-(prop-2-yn-1-yloxy)quinoline.

Data Summary Table:

Reagent/ProductMolecular FormulaMW ( g/mol )Equivalents
This compoundC₉H₆FNO163.151.0
Propargyl bromideC₃H₃Br118.961.5
Potassium carbonateK₂CO₃138.212.0
5-Fluoro-6-(prop-2-yn-1-yloxy)quinolineC₁₂H₈FNO201.20-
Protocol 2: Synthesis of 5-Fluoro-6-(tosyloxy)quinoline

This protocol details the conversion of the hydroxyl group of this compound into a tosylate, a good leaving group for subsequent cross-coupling reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a PI3K Inhibitor Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-fluoro-6-(tosyloxy)quinoline with an appropriate arylboronic acid to generate a key intermediate for a PI3K inhibitor.

Materials:

  • 5-Fluoro-6-(tosyloxy)quinoline

  • Arylboronic acid (e.g., 1H-Indole-4-boronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 5-fluoro-6-(tosyloxy)quinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-fluoroquinoline intermediate.

Catalytic Cycle of Suzuki-Miyaura Coupling:

suzuki_cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex bioactive molecules. Its unique structural features allow for selective functionalization at the 6-position, enabling the introduction of diverse molecular fragments. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development programs. The strategic application of this building block will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 5-Fluoroquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 5-Fluoroquinolin-6-ol Scaffold

The quinolone framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated remarkable pharmacological effects, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][2] The strategic incorporation of fluorine into drug candidates is a widely employed technique in modern drug discovery to enhance metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[3]

This guide provides an in-depth examination of established and effective protocols for synthesizing this compound derivatives. We will explore multiple strategic approaches, moving beyond a simple recitation of steps to dissect the underlying chemical principles and the rationale behind key experimental decisions. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and drug discovery efforts.

Strategic Overview: Approaches to the Target Scaffold

The synthesis of a specifically substituted quinolinol, such as the 5-fluoro-6-hydroxy variant, requires careful strategic planning. The two primary challenges are the construction of the core bicyclic quinolone system and the precise installation of the fluoro and hydroxyl functional groups at the desired positions. We will detail two primary strategies:

  • Strategy A: Convergent Synthesis via the Gould-Jacobs Reaction. This classic and reliable approach involves building the quinolone ring from a pre-functionalized aniline precursor that already contains the required fluorine atom and a protected hydroxyl group.

  • Strategy B: Alternative Cyclization via the Conrad-Limpach-Knorr Reaction. This method provides another powerful route to the 4-quinolone core, starting from a substituted aniline and a β-ketoester, offering different substrate compatibility and reaction conditions.

The following sections will provide detailed, step-by-step protocols for these synthetic strategies.

Strategy A: Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives.[4][5] The strategy involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[5][6] For our target molecule, the most logical starting material is 3-Fluoro-4-methoxyaniline , where the hydroxyl group is protected as a methyl ether to prevent unwanted side reactions. The final step will be a deprotection to reveal the 6-ol functionality.

Workflow Diagram: Gould-Jacobs Pathway

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation cluster_3 Step 5: Demethylation A 3-Fluoro-4-methoxyaniline C Anilidomethylenemalonate Intermediate A->C Nucleophilic Substitution B Diethyl ethoxymethylenemalonate (DEEM) B->C D 5-Fluoro-6-methoxy-4-oxo-quinoline-3-carboxylate C->D High Temp (>250 °C) 6-electron electrocyclization E 5-Fluoro-6-methoxyquinolin-4-ol D->E Saponification (NaOH) then H+ & Heat F Final Product: This compound E->F BBr3 or HBr

Caption: Gould-Jacobs pathway to this compound.

Experimental Protocol: Gould-Jacobs Synthesis

Part 1: Synthesis of Diethyl 2-(((3-fluoro-4-methoxyphenyl)amino)methylene)malonate (Intermediate C)

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3-Fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Reaction: Gently heat the mixture to 80-90 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

    • Expert Insight: This initial condensation is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of DEEM, followed by the elimination of ethanol.[5] Running this step neat (without solvent) is often efficient, but a high-boiling solvent like toluene can be used if needed.

  • Isolation: Cool the reaction mixture to room temperature. The intermediate product often crystallizes upon cooling or upon addition of a non-polar solvent like hexane. Filter the solid, wash with cold hexane, and dry under vacuum.

Part 2: Thermal Cyclization to Ethyl 5-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Product D)

  • Reaction Setup: Place the intermediate from Part 1 into a flask containing a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[6] A high-temperature microwave reactor can also be utilized for significantly reduced reaction times.[5][7]

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[5] Monitor the reaction by TLC.

    • Expert Insight: This step is a 6-electron electrocyclization, which requires significant thermal energy.[5] The high temperature is critical to overcome the activation barrier for the intramolecular ring closure. Using an inert, high-boiling solvent ensures a uniform and controlled high temperature, which can improve cyclization yields to as high as 95%.[6]

  • Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute with cyclohexane or hexane to further induce precipitation. Filter the solid product, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry.

Part 3 & 4: Saponification and Decarboxylation to 5-Fluoro-6-methoxyquinolin-4-ol (Product E)

  • Saponification: Suspend the crude ester from Part 2 in a 10% aqueous sodium hydroxide (NaOH) solution and heat to reflux for 1-2 hours until the solid dissolves and the hydrolysis is complete (monitored by TLC).

    • Expert Insight: This is a standard ester hydrolysis (saponification) to form the corresponding carboxylate salt, which is soluble in the aqueous base.

  • Acidification & Decarboxylation: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to pH 2-3. A precipitate of the carboxylic acid will form. Continue to heat the acidic mixture at reflux for an additional 2-4 hours to effect decarboxylation.

  • Isolation: Cool the mixture, collect the precipitated solid by filtration, wash with water, and dry. The product is 5-Fluoro-6-methoxyquinolin-4-ol.

Part 5: Demethylation to this compound (Final Product F)

  • Reaction Setup: Dissolve the product from Part 4 in a suitable solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C or lower in an ice-salt or dry ice-acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, ~3.0 eq) in DCM dropwise.

    • Expert Insight: BBr₃ is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. The reaction is exothermic and moisture-sensitive, necessitating an inert atmosphere and low temperatures to control reactivity.

  • Reaction & Quenching: Allow the reaction to stir and slowly warm to room temperature overnight. Once complete, carefully quench the reaction by slowly adding methanol, followed by water.

  • Purification: Neutralize the mixture and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield the final this compound.

Strategy B: Synthesis via the Conrad-Limpach-Knorr Reaction

The Conrad-Limpach-Knorr synthesis is another foundational method for creating quinoline structures. It involves the reaction of an aniline with a β-ketoester.[8][9] The reaction conditions (temperature and catalyst) dictate whether the cyclization yields a 4-quinolone (Conrad-Limpach) or a 2-quinolone (Knorr).[9][10] To obtain our target 4-hydroxy (4-quinolone) scaffold, we will follow the Conrad-Limpach pathway.

Workflow Diagram: Conrad-Limpach Pathway

Conrad_Limpach_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Demethylation A 3-Fluoro-4-methoxyaniline C Schiff Base / Enamine Intermediate A->C Acid Catalyst ~140 °C B Ethyl Acetoacetate B->C D 5-Fluoro-6-methoxy-2-methylquinolin-4-ol C->D High Temp (>250 °C) Intramolecular Cyclization E Final Product: 5-Fluoro-2-methylquinolin-6-ol D->E BBr3 or HBr

Caption: Conrad-Limpach pathway to a this compound derivative.

Experimental Protocol: Conrad-Limpach Synthesis
  • Condensation: In a flask, mix 3-Fluoro-4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.0 eq). Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Heat the mixture at approximately 140-160 °C for 1-2 hours.

    • Expert Insight: This step forms the key enamine intermediate. The reaction is typically driven by the removal of water. Under these "kinetic" conditions, the aniline nitrogen preferentially attacks the ketone carbonyl of the β-ketoester.[8][11]

  • Thermal Cyclization: The intermediate is often not isolated. The reaction vessel containing the intermediate is added to a pre-heated high-boiling solvent (diphenyl ether or Dowtherm A) at ~250 °C. The cyclization is usually rapid (15-30 minutes).

    • Expert Insight: As with the Gould-Jacobs reaction, this high-temperature step facilitates the intramolecular electrophilic substitution on the aniline ring to form the quinolone core, followed by elimination of ethanol.[9]

  • Isolation and Purification: Cool the reaction mixture and precipitate the product by adding hexane. Filter the crude solid, wash to remove the high-boiling solvent, and dry. The product at this stage is 5-Fluoro-6-methoxy-2-methylquinolin-4-ol.

  • Demethylation: Follow the same demethylation procedure as described in Part 5 of the Gould-Jacobs protocol to cleave the methyl ether and obtain the final product, 5-Fluoro-2-methylquinolin-6-ol.

Data Summary: Comparison of Strategies
ParameterGould-Jacobs StrategyConrad-Limpach Strategy
Aniline Precursor 3-Fluoro-4-methoxyaniline3-Fluoro-4-methoxyaniline
C2/C3 Source Diethyl ethoxymethylenemalonateEthyl acetoacetate
Key Intermediate AnilidomethylenemalonateEnamine / Schiff Base
Final Product C2-Substituent Hydrogen (after decarboxylation)Methyl
Advantages Versatile, well-established, leads to unsubstituted C2 position.Good yields, uses common reagents.
Disadvantages Requires multiple steps (hydrolysis, decarboxylation).Introduces a substituent at the C2 position from the ketoester.

Safety and Handling

  • High Temperatures: Both protocols require very high temperatures (>250 °C). Use appropriate heating mantles, high-temperature thermometers, and conduct the reaction in a well-ventilated fume hood behind a blast shield.

  • Strong Acids/Bases: Handle concentrated acids (H₂SO₄, HCl) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Boron Tribromide (BBr₃): BBr₃ is highly corrosive and reacts violently with water. It must be handled under an inert atmosphere by trained personnel.

  • Solvents: Diphenyl ether and Dowtherm A have high boiling points and can cause severe burns. Handle with care. Dichloromethane is a volatile and suspected carcinogen; handle only in a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoroquinolin-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of functionalized quinoline scaffolds. Recognizing that the synthesis of heteroaromatic compounds can present unique challenges, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and generalized protocols to help you navigate common issues and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can build a robust and reproducible synthetic strategy.

Section 1: Understanding the Synthetic Landscape & Common Challenges

The synthesis of substituted quinolines is a well-established field, yet each new derivative, such as this compound, carries its own set of challenges. These often stem from issues with starting material reactivity, regioselectivity, and the efficiency of the core cyclization reactions.[1][2] Low yields, difficult purifications, and the formation of stubborn byproducts are common complaints.[3]

This guide focuses on troubleshooting these core issues within the context of plausible and widely-used synthetic methodologies like the Friedländer, Combes, or Skraup syntheses, which are often adapted for such targets.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted as a direct Q&A to address the specific, practical problems you may encounter in the lab.

Q1: My overall yield for this compound is consistently low. What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem that can originate at several points in your synthetic sequence. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The primary cause is often an incomplete condensation or cyclization step.[1] The electron-withdrawing nature of the fluorine atom at the 5-position can deactivate the aromatic ring, making the final electrophilic aromatic annulation step more difficult.

    • Causality: The cyclization step is typically an acid-catalyzed intramolecular electrophilic substitution. A deactivated ring requires more forcing conditions to proceed to completion.

    • Solution: Consider increasing the reaction temperature, extending the reaction time, or using a stronger acid catalyst/dehydrating agent. Polyphosphoric acid (PPA) or its esters (PPE) can be more effective than sulfuric acid in promoting both cyclization and dehydration.[1]

  • Starting Material Quality: Impurities in your starting materials (e.g., substituted anilines or carbonyl compounds) can inhibit the catalyst or participate in side reactions.

    • Solution: Always verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Recrystallize or chromatograph them if necessary.

  • Side Reactions: The formation of byproducts is a major contributor to yield loss. Common side reactions in quinoline synthesis include self-condensation of the carbonyl partner (aldol reactions) or polymerization under harsh acidic conditions.[2]

    • Solution: Maintain strict temperature control. For reactions involving α,β-unsaturated carbonyls, consider a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization.[2]

Q2: My TLC analysis shows multiple product spots, and purification is proving difficult. How can I minimize byproduct formation?

A2: The presence of multiple spots, often with similar Rf values to your desired product, typically points to the formation of positional isomers or related impurities.

  • Positional Isomerism: If you are using an unsymmetrical ketone in a Friedländer-type synthesis, you can form two different regioisomers.[1]

    • Causality: The initial condensation can occur at either of the two α-carbons of the ketone. The regiochemical outcome is influenced by a delicate balance of steric and electronic factors.

    • Solution: Carefully screen reaction conditions, as temperature and catalyst choice can influence the isomeric ratio. In some cases, modifying the substrate by introducing a directing group on the ketone can enforce a specific regioselectivity.[1]

  • Over-oxidation/Decomposition: The phenol moiety (-OH group) in your target molecule is sensitive to oxidation, especially under harsh, hot, and acidic conditions (like those in a Skraup or Doebner-von Miller reaction). This can lead to the formation of colored, polymeric "tar."

    • Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen. If possible, consider protecting the hydroxyl group as a methyl or benzyl ether during the quinoline ring formation and deprotecting it in a final step.

The following diagram outlines a logical workflow for troubleshooting common yield and purity issues.

G start Low Yield or Purity Issue tlc_check Analyze Crude TLC start->tlc_check incomplete_rxn Incomplete Reaction (Starting Material Present) tlc_check->incomplete_rxn  High SM Spot multiple_spots Multiple Byproducts tlc_check->multiple_spots  Multiple Product Spots purification_loss Significant Loss During Workup/Purification tlc_check->purification_loss  Clean Reaction,  Low Isolated Yield sol_incomplete Increase Temp/Time Stronger Catalyst (PPA) Check Catalyst Loading incomplete_rxn->sol_incomplete sol_byproducts Optimize Temp Control Inert Atmosphere Protect Sensitive Groups Investigate Regioselectivity multiple_spots->sol_byproducts sol_purification Optimize Chromatography (Solvent, Gradient) Consider Recrystallization Check pH during Extraction purification_loss->sol_purification

Caption: Troubleshooting workflow for low yield and purity.

Q3: The cyclization step is my rate-limiting step. What specific catalyst modifications can I try?

A3: Optimizing the catalyst is key to an efficient cyclization. The choice depends heavily on the specific quinoline synthesis method you are employing.

  • For Friedländer & Combes Syntheses: These are typically acid-catalyzed.[1]

    • Brønsted Acids: While H₂SO₄ is common, it can cause charring. Consider p-Toluenesulfonic acid (p-TsOH) for a milder option or triflic acid for a stronger, non-oxidizing choice. Solid-supported acids like Chitosan-SO₃H have also been shown to be highly efficient and recyclable catalysts for Friedländer reactions.[2]

    • Lewis Acids: Lewis acids such as SnCl₄, Sc(OTf)₃, or InCl₃ can be very effective, particularly for the initial condensation step. They work by coordinating to the carbonyl oxygen, increasing its electrophilicity. A combination of a Lewis acid to promote condensation and a Brønsted acid for the final dehydration can sometimes be beneficial.

  • Modern Alternatives: For greener and potentially more efficient syntheses, consider microwave-assisted synthesis (MAS), which can dramatically reduce reaction times and improve yields.[4] Ionic liquids can also serve as both the solvent and catalyst, offering a unique reaction environment that can enhance selectivity and yield.[3][4]

Q4: How should I approach the purification of this compound, given its polar nature?

A4: The phenolic hydroxyl group makes your product quite polar and potentially water-soluble, which requires specific purification strategies.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A gradient elution is recommended. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the ethyl acetate concentration. Adding 1-2% methanol or a few drops of acetic acid to the mobile phase can help improve the peak shape and reduce tailing by suppressing the interaction of the polar -OH group with the silica.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test a range of solvents. Good single-solvent candidates might include ethanol, isopropanol, or ethyl acetate. For a solvent/anti-solvent system, consider dissolving the compound in a polar solvent like methanol or acetone and then slowly adding a non-polar anti-solvent like hexanes or water until turbidity is observed, followed by cooling.

  • Acid-Base Extraction: During the workup, the phenolic nature of your product can be exploited. It will be soluble in aqueous base (e.g., 1M NaOH) and can be extracted from organic impurities. Subsequently, acidifying the aqueous layer will precipitate your product, which can then be collected by filtration or extracted back into an organic solvent. Caution: Ensure your product is stable to these pH swings.

Section 3: Generalized Experimental Protocols

The following protocols are intended as robust starting points. You must optimize the specific conditions, equivalents, and reaction times for your exact substrates.

Protocol 1: Generalized Friedländer Annulation

This protocol describes the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Combine 2-aminoaryl ketone (1 eq) and carbonyl compound (1.2 eq) in solvent (e.g., Toluene) add_cat Add Acid Catalyst (e.g., p-TsOH, 0.1 eq) start->add_cat reflux Heat to Reflux (e.g., 110°C) with Dean-Stark trap add_cat->reflux monitor Monitor by TLC until SM is consumed (4-24h) reflux->monitor cool Cool to RT & Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Friedländer synthesis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 2-aminoaryl ketone/aldehyde (1.0 eq), the active methylene compound (1.1-1.5 eq), and a suitable solvent (e.g., toluene, xylene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Table 1: Troubleshooting Summary
Observed Issue Potential Cause(s) Suggested Solutions Relevant Citation(s)
Low ConversionInsufficiently active catalyst; Deactivated starting material; Low reaction temperature.Switch to a stronger acid (PPA, Triflic Acid); Increase temperature; Use microwave irradiation.[1][2][4]
Formation of TarOxidation of phenol; Polymerization of carbonyl substrate.Run under inert (N₂) atmosphere; Protect the -OH group; Use a biphasic medium.[2]
Isomer FormationUse of an unsymmetrical ketone.Screen different catalysts and temperatures; Modify substrate to direct cyclization.[1]
Difficult PurificationProduct polarity (tailing on silica); Presence of polar byproducts.Use a modified mobile phase (add MeOH/AcOH); Attempt recrystallization; Use acid-base extraction during workup.[5]

Section 4: References

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Retrieved from --INVALID-LINK--

  • Unknown Author. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from a university repository. (Note: While the direct source is a general repository, the chemical principles discussed are well-established).

  • ResearchGate. (2020). 24 questions with answers in QUINOLINES | Science topic. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from --INVALID-LINK--

  • Stark, C. B. W., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. Retrieved from --INVALID-LINK--

  • Bremner, J. B., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC, PubMed Central. Retrieved from --INVALID-LINK--

  • Curriculum Press. (2020). Organic Synthesis Routes. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 5-Fluoroquinolin-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated quinoline scaffold. Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved metabolic stability.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of quinoline synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for preparing substituted quinolines like this compound?

A1: Several classic named reactions are employed for quinoline synthesis, and the choice depends on the available starting materials and desired substitution pattern. For this compound, plausible routes would be adaptations of the Skraup, Doebner-von Miller, or Combes syntheses.[3][4]

  • Skraup Synthesis: This involves reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. It is a powerful method but can be highly exothermic and prone to tar formation.[3][5][6]

  • Doebner-von Miller Reaction: This is a more flexible variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can reduce the potential for polymerization of the carbonyl substrate.[4][5]

  • Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[6][7] The regioselectivity can be a challenge with unsymmetrical diketones.[7]

Q2: How do the fluorine and hydroxyl substituents on the precursor aniline affect the reaction?

A2: The electronic properties of the starting aniline are critical. For a likely precursor such as 4-fluoro-3-aminophenol:

  • Fluorine (-F): As a halogen, fluorine is an electron-withdrawing group via induction but a weak electron-donating group via resonance. Its primary effect here is deactivating the aromatic ring, which can make the electrophilic cyclization step more difficult and may require harsher reaction conditions.[8]

  • Hydroxyl (-OH): The hydroxyl group is a strong electron-donating group, which activates the ring towards electrophilic substitution. This activating effect can help counteract the deactivating effect of the fluorine atom.

The interplay of these two groups will determine the overall reactivity and may influence the regioselectivity of the cyclization.

Q3: My Skraup-type reaction is extremely vigorous and producing significant tar. What's happening and how can I control it?

A3: The Skraup synthesis is notoriously exothermic and the harsh acidic and oxidizing conditions can cause polymerization and decomposition of reactants, leading to tar formation.[5] To mitigate this, you should:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[5]

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.[5][8]

  • Optimize Temperature: Avoid excessively high temperatures. Gentle heating should be used for initiation, and the exothermic phase must be carefully controlled.[5]

Q4: What are the primary safety concerns when working with quinoline syntheses?

A4: Safety is paramount. Key concerns include:

  • Strong Acids: Reactions often use concentrated sulfuric or polyphosphoric acid, which are highly corrosive.[8][9] Always add acid slowly and with cooling.

  • Exothermic Reactions: As noted, many quinoline syntheses are highly exothermic.[5] Good temperature control and stirring are essential to prevent runaways.

  • Toxic Reagents: Starting materials like aniline derivatives can be toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common causes?

A: Low yields in quinoline synthesis can stem from several factors. A systematic approach is needed to diagnose the issue.[8]

Potential Causes & Solutions:

  • Inappropriate Catalyst/Acid Concentration: The choice and concentration of the acid catalyst are crucial.[7][8]

    • Why it happens: An unsuitable or weak acid may fail to promote the necessary dehydration and cyclization steps. Conversely, an acid that is too harsh can promote side reactions.[8][9]

    • Solution: If using sulfuric acid, ensure it is concentrated and used in the correct stoichiometry. For other syntheses, consider alternative catalysts like polyphosphoric acid (PPA) or Lewis acids, which can be more effective.[7]

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Why it happens: Many quinoline cyclizations require significant heat to overcome the activation energy.[8] However, excessive temperatures can lead to the decomposition of reactants or products.[5][8] A temperature that is too low will result in an incomplete or very slow reaction.[8]

    • Solution: Carefully monitor and control the internal reaction temperature. Start with literature values for analogous reactions and perform optimization studies. If decomposition is observed (e.g., excessive darkening), try lowering the temperature.

  • Poor Substrate Reactivity: The electronic properties of your starting materials significantly impact the reaction rate.

    • Why it happens: As discussed, the electron-withdrawing nature of the fluorine atom in your precursor can deactivate the ring, making the cyclization step more challenging.[8]

    • Solution: You may need to employ more forceful conditions (higher temperature, stronger acid) than for an unsubstituted aniline. However, this must be balanced against the risk of decomposition.

  • Presence of Water: Water can inhibit acid-catalyzed reactions.

    • Why it happens: In many acid-catalyzed syntheses, water is a byproduct. Its presence can shift the reaction equilibrium backward, inhibiting the reaction.[8]

    • Solution: Use anhydrous reagents and solvents where possible. If the reaction generates water, using a dehydrating agent or a setup to remove water (e.g., Dean-Stark trap) can be beneficial.[8]

Troubleshooting Workflow: Low Product Yield

Below is a Graphviz diagram outlining a logical workflow for troubleshooting low yields.

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, LCMS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK impure_sm Purify Starting Materials check_purity->impure_sm Impure check_catalyst Evaluate Catalyst (Type, Concentration) check_conditions->check_catalyst optimize_temp Optimize Temperature (Increase/Decrease) check_conditions->optimize_temp Suboptimal Temp check_water Assess for Water Contamination check_catalyst->check_water optimize_catalyst Screen Alternative Catalysts (PPA, Lewis Acids) check_catalyst->optimize_catalyst Ineffective Catalyst use_anhydrous Use Anhydrous Reagents/Solvents check_water->use_anhydrous Water Present re_run Re-run Experiment check_water->re_run Conditions OK impure_sm->re_run optimize_temp->re_run optimize_catalyst->re_run use_anhydrous->re_run

Caption: A general troubleshooting workflow for addressing low yields.

Problem 2: Product Purification Challenges

Q: My crude product is a dark, viscous oil containing multiple impurities. How can I effectively purify this compound?

A: Purification of quinolines can be challenging due to the presence of tarry byproducts and starting materials.[7] A multi-step approach is often necessary.

Potential Causes & Solutions:

  • Tarry Byproducts: Harsh reaction conditions often lead to non-volatile, polymeric materials.[5]

    • Why it happens: High temperatures and strong acids can cause uncontrolled polymerization of reactants and intermediates.[5]

    • Solution - Steam Distillation: For volatile quinolines, steam distillation is a classic and highly effective method to separate the product from non-volatile tar.[5][8] The crude reaction mixture is made strongly basic to liberate the quinoline free base, and then steam is passed through the mixture. The volatile quinoline co-distills with the water.

  • Residual Starting Materials and Isomers: Unreacted starting materials or isomeric byproducts may be present.

    • Why it happens: Incomplete reactions or lack of regioselectivity can lead to a complex crude mixture.[7]

    • Solution - Column Chromatography: After initial purification (e.g., steam distillation and extraction), silica gel column chromatography is the standard method for separating compounds with different polarities.[10] Given the phenolic -OH group on this compound, it will be relatively polar. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should provide good separation.

  • Product Crystallinity: The final product may not crystallize easily from the purification solvent.

    • Why it happens: Residual impurities can inhibit crystallization. The inherent properties of the molecule also play a role.

    • Solution - Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system is an excellent final purification step.[10] You will need to screen various solvents to find one in which the product is soluble when hot but poorly soluble when cold.

Experimental Protocols

The following protocols are representative methodologies based on established quinoline syntheses. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Moderated Skraup Synthesis of this compound

This protocol is a hypothetical adaptation for the target molecule.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-fluoro-3-aminophenol (1.0 equiv), anhydrous glycerol (3.0 equiv), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 equiv) as a moderator.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (2.5 equiv) through the dropping funnel at a rate that keeps the internal temperature below 100°C.

  • Reaction: After the addition is complete, slowly heat the mixture to 120-130°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the viscous reaction mixture into a large beaker of ice water (approx. 10x the reaction volume). Make the solution strongly basic (pH > 10) by slowly adding a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification:

    • The crude quinoline is best purified by steam distillation to separate it from non-volatile tar.[5][8]

    • Collect the distillate and extract it multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Further purification can be achieved by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical data for optimizing the Skraup synthesis.

EntryPrecursor (equiv)H₂SO₄ (equiv)Temperature (°C)Time (h)Yield (%)Observations
11.02.0110425Incomplete reaction
21.02.5130445Improved conversion, moderate tar formation
31.02.5150330Significant tarring, lower isolated yield
41.03.0130442No significant improvement over Entry 2

Table based on general optimization principles for quinoline synthesis.[11][12]

References

Technical Support Center: Purification of 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoroquinolin-6-ol. This document provides practical, in-depth guidance for researchers, medicinal chemists, and process development professionals. Given the unique amphoteric nature of this molecule—possessing both a weakly basic quinoline nitrogen and an acidic phenolic hydroxyl group—its purification presents specific challenges that require a nuanced approach. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulty arises from its amphoteric character and high polarity. The phenolic hydroxyl group can interact strongly with silica gel, leading to poor recovery and tailing during column chromatography. The basic nitrogen can also cause interactions. Furthermore, its polarity means it may not be soluble in common non-polar solvents used for recrystallization, while being highly soluble in very polar ones, making crystallization difficult.

Q2: Which purification technique is generally the most effective?

A2: There is no single "best" method; the choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • For small scales (<100 mg) and high purity requirements, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often ideal.

  • For moderate scales (100 mg - 5 g), a well-optimized flash column chromatography protocol is typically the most practical approach.

  • For larger scales (>5 g) or as a final polishing step, recrystallization is the most economical and scalable method, provided a suitable solvent system can be identified.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the workhorse for monitoring reactions and column chromatography fractions. Due to the compound's polarity, you will likely need a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). Visualizing the spots can be achieved using a UV lamp (254 nm). Staining with potassium permanganate can also be effective. For purity assessment of the final product, LC-MS is the gold standard, providing both purity data and mass confirmation.[1] ¹H NMR and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.[2]

Q4: My compound appears as a persistent oil and won't solidify. What should I do?

A4: This is a common issue with polar, hydrogen-bonding compounds. It can be caused by residual solvent or the presence of impurities that inhibit crystal lattice formation. First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, try trituration: add a small amount of a non-polar solvent in which your compound is insoluble (like hexanes or diethyl ether), and scratch the flask's side with a glass rod. This can induce crystallization. If this fails, the compound likely needs further purification by another method to remove the problematic impurities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during purification experiments in a question-and-answer format.

Issue 1: Flash Column Chromatography Problems

Q: My compound is streaking badly on the TLC plate and I get very poor separation and recovery from my silica gel column. Why is this happening?

A: This is a classic sign of strong interaction with the acidic silica gel stationary phase. The phenolic -OH and basic quinoline nitrogen are likely binding too tightly.

  • Probable Cause: The acidic nature of standard silica gel is protonating the quinoline nitrogen or strongly hydrogen-bonding with both the nitrogen and the hydroxyl group, causing slow, uneven elution (streaking) and sometimes irreversible adsorption or decomposition.[3]

  • Solution 1 (Solvent Modification): Add a small amount of a modifier to your eluent to compete for the active sites on the silica.

    • For the basic nitrogen: Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase. This base will preferentially interact with the acidic silanol groups on the silica surface, allowing your compound to elute more cleanly.[4]

    • For the acidic phenol: Add 0.5-1% acetic acid (AcOH) or formic acid. This can help by keeping the compound in a consistent protonation state. However, for an amphoteric compound, a basic modifier is often more effective.

  • Solution 2 (Stationary Phase Change): If solvent modification fails, switch to a less acidic or different type of stationary phase.

    • Neutral Alumina: Alumina is a good alternative for purifying basic compounds.

    • Reverse-Phase Silica (C18): This is an excellent option for highly polar compounds.[5][6] Elution is done with polar solvents like water/methanol or water/acetonitrile mixtures.

  • Solution 3 (Silica Deactivation): You can "deactivate" the silica gel by pre-treating it to reduce its acidity, though this is a more advanced technique.[3]

Issue 2: Recrystallization Failures

Q: I'm trying to recrystallize my this compound, but it either dissolves completely in everything hot or doesn't dissolve at all. How do I find a good solvent?

A: This indicates you need a mixed-solvent system. The ideal single solvent for recrystallization should dissolve the compound when hot but not when cold.[7] When this isn't possible, a two-solvent system is the answer.[8]

  • Probable Cause: The high polarity of your molecule makes it highly soluble in polar solvents (like methanol, ethanol) even when cold, and insoluble in non-polar solvents (like hexanes, toluene) even when hot.

  • Solution: Systematic Solvent Screening & The Two-Solvent Method

    • Find a "soluble" solvent (Solvent A) in which your compound dissolves readily at room temperature or with gentle heating (e.g., methanol, ethanol, or acetone).

    • Find an "anti-solvent" (Solvent B) in which your compound is completely insoluble (e.g., water, hexanes, or diethyl ether). The two solvents must be miscible with each other.[9]

    • Dissolve your crude compound in the minimum amount of hot Solvent A.

    • While the solution is still hot, add Solvent B dropwise until you see persistent cloudiness (turbidity).[8]

    • If needed, add a drop or two of hot Solvent A to redissolve the cloudiness and obtain a clear, saturated solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Solvent Combination Examples Suitability for this compound
Ethanol / WaterHigh Potential. Ethanol is a good "soluble" solvent, water is a good "anti-solvent".
Acetone / HexanesGood Potential.
Dichloromethane / HexanesModerate Potential. May require a large volume of hexanes.
Methanol / Diethyl EtherModerate Potential.

Special Note for Phenols: Avoid using decolorizing charcoal during recrystallization unless absolutely necessary. Some charcoal grades contain iron impurities that can complex with the phenolic hydroxyl group, imparting a reddish color to your product.[9]

Issue 3: Acid-Base Extraction Issues

Q: I tried an acid-base extraction to purify my compound, but I got low recovery and an emulsion formed that wouldn't separate.

A: This is a common hazard with amphoteric compounds and can be managed with careful pH control and technique.

  • Probable Cause (Low Recovery): this compound is amphoteric. If you add a strong base (like 2M NaOH), you will deprotonate the phenol (-OH pKa ~10) to form a water-soluble phenoxide. If you add a strong acid (like 2M HCl), you will protonate the quinoline nitrogen (-N pKa ~5) to form a water-soluble ammonium salt.[10] Incorrect pH adjustment can lead to the compound remaining in the wrong layer or precipitating at the interface.

  • Probable Cause (Emulsion): The salt form of your compound may act as a surfactant, stabilizing the mixture of the organic and aqueous layers.

  • Solution:

    • Use Weaker Reagents: Instead of strong acids/bases, use milder ones. A saturated sodium bicarbonate (NaHCO₃) solution is basic enough to extract strongly acidic impurities (like carboxylic acids) without significantly deprotonating your phenolic compound.[11] This can be a useful first wash.

    • Break the Emulsion: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation. Gently swirling the funnel instead of vigorous shaking can also prevent emulsion formation.

    • Careful pH Adjustment: When re-neutralizing the aqueous layers to recover your product, add the acid or base slowly while monitoring the pH. The compound will precipitate out at its isoelectric point. Be sure to check the pH to ensure complete precipitation before filtering.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with Triethylamine Modifier)

This protocol is designed for purifying crude this compound that shows streaking on a standard silica TLC plate.

  • Slurry Preparation: In a beaker, add silica gel to a starting eluent of 98:2 Dichloromethane (DCM):Methanol. Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and use air pressure to carefully pack the silica bed, ensuring a flat, stable surface.[4]

  • Sample Loading: Dissolve your crude compound in a minimal amount of DCM or the eluent. If it's not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading).[12] To do this, dissolve the compound in a soluble solvent (like acetone), add silica gel, and evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with a mobile phase of 99:0.5:0.5 DCM:Methanol:Triethylamine . The triethylamine is crucial to prevent streaking.

    • Gradually increase the methanol concentration (e.g., to 98:1.5:0.5, then 97:2.5:0.5) to elute your polar product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed with the solvent.

Protocol 2: Purification via Acid-Base Extraction

This protocol leverages the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities.[10][13][14]

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Remove Acidic Impurities: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently, allow the layers to separate, and drain the aqueous layer. This removes strong acid impurities.

  • Extract the Product: Add 1M sodium hydroxide (NaOH) solution to the organic layer. Shake, separate, and collect the aqueous layer. The NaOH deprotonates the phenolic -OH, making your compound water-soluble. Repeat this extraction once more.

  • Remove Basic Impurities: The organic layer now contains any neutral or basic impurities. It can be washed with brine, dried over Na₂SO₄, and concentrated to identify these.

  • Recover the Product: Combine the aqueous extracts from step 3 in a beaker and cool in an ice bath. Slowly add 2M HCl dropwise with stirring until the solution is acidic (pH ~5-6). Your product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.

Visualized Workflows

Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification technique based on experimental observations.

Purification_Strategy Start Crude this compound TLC Run TLC Analysis (e.g., 95:5 DCM:MeOH) Start->TLC Streaking Streaking or Rf = 0? TLC->Streaking Good_Spots Clean Spots? Streaking->Good_Spots No Col_Mod Column Chromatography with Et3N modifier Streaking->Col_Mod Yes Scale Scale > 1g? Good_Spots->Scale Recryst Recrystallization (Two-Solvent System) Scale->Recryst Yes Flash_Col Standard Flash Column Chromatography Scale->Flash_Col No End Pure Product Col_Mod->End RP_HPLC Reverse-Phase (Prep-HPLC or C18 Column) Recryst->End Flash_Col->End

Caption: Decision workflow for purification.

Acid-Base Extraction Logic

This diagram illustrates the movement of this compound (FQ-OH) between aqueous and organic phases based on pH.

AcidBase_Extraction cluster_org Organic Layer (e.g., EtOAc) cluster_aq Aqueous Layer Start Crude Mixture (FQ-OH + Impurities) Neutral Neutral Impurities Remain Phenoxide Add 1M NaOH -> Water-Soluble FQ-O- Na+ Start->Phenoxide Extract Precipitate Add 2M HCl -> Precipitated FQ-OH Phenoxide->Precipitate Neutralize

Caption: Logic of acid-base extraction.

References

Technical Support Center: Overcoming Solubility Issues with 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming solubility issues with 5-Fluoroquinolin-6-ol.

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

This compound is a promising scaffold in medicinal chemistry, but its planar, aromatic structure contributes to poor aqueous solubility, a common hurdle in drug discovery. This guide provides a series of troubleshooting strategies and detailed protocols to help you overcome this challenge.

Section 1: Understanding the Challenge - Physicochemical Properties

The solubility behavior of this compound is governed by its molecular structure. It possesses both a weakly acidic phenolic hydroxyl group and a weakly basic quinoline nitrogen atom, making it an amphoteric compound. Its solubility is therefore highly dependent on pH.

The rigid, planar quinoline ring system can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that must be overcome for dissolution to occur.[1] The fluorine atom can further modulate electronic properties, lipophilicity, and metabolic stability.[2]

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValue / EstimateSource
Molecular FormulaC₉H₆FNO[3]
Molecular Weight163.15 g/mol [3][4]
XLogP3 (Lipophilicity)~1.8 - 2.2[4][5]
pKa (Phenolic -OH)Estimated ~8.5 - 9.5Inferred from phenol & substituted phenols
pKa (Quinoline N-H⁺)Estimated ~4.0 - 5.0Inferred from quinoline[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my neutral aqueous buffer. What is the first and most critical step I should take?

A1: The first step should always be to determine the pH-dependent solubility of your compound.[1] Since this compound is amphoteric, its solubility is lowest near its isoelectric point and will increase significantly in either acidic or alkaline conditions.[6][7] By adjusting the pH away from neutral, you can ionize the molecule, disrupting the crystal lattice and dramatically increasing aqueous solubility.[8]

Q2: I dissolved my compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

A2: This common phenomenon is known as "crashing out."[9] Your compound is highly soluble in the 100% organic DMSO stock but becomes insoluble when the DMSO concentration is drastically lowered upon dilution into the aqueous buffer. To resolve this, you can:

  • Optimize DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate (typically 0.5-1%) while keeping the compound in solution.[10]

  • Use a Co-solvent Mixture: Prepare your stock in a combination of DMSO and another water-miscible solvent like ethanol or polyethylene glycol (PEG).[11][12]

  • Lower the Stock Concentration: If possible, start with a lower, more stable stock concentration.

  • Change Your Solubilization Strategy: If simple co-solvents fail, you will need to employ more advanced methods like pH adjustment, cyclodextrins, or surfactants before final dilution.

Q3: Is heating a good way to dissolve my compound?

A3: Gentle heating can increase the rate of dissolution and solubility. However, use this method with caution. You may create a supersaturated solution that will precipitate upon cooling to your experimental temperature (e.g., 37°C or room temperature). Furthermore, prolonged exposure to high temperatures can degrade the compound.[13] If you use heat, ensure the compound remains in solution after it has cooled back to the working temperature.

Q4: Which solubilization strategy is best for in vivo vs. in vitro studies?

A4: For in vitro studies, a wider range of options like pH adjustment, co-solvents (at low final concentrations), and non-ionic surfactants are acceptable.[10] For in vivo studies, toxicity and biocompatibility are paramount. Formulation strategies often rely on safe and well-characterized excipients like cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin), specific co-solvents (e.g., PEG 400, propylene glycol), and lipid-based delivery systems.[11][12] Cationic surfactants are generally considered the most toxic, while non-ionic surfactants are the least toxic.[8]

Section 3: Troubleshooting Guides & Solubilization Strategies

Strategy 1: pH Modification

Causality: The solubility of ionizable compounds is directly influenced by pH.[6] For this compound:

  • In acidic conditions (pH < pKa of Nitrogen): The quinoline nitrogen becomes protonated (-NH⁺), forming a more soluble cationic salt.[1]

  • In alkaline conditions (pH > pKa of Hydroxyl): The phenolic hydroxyl group becomes deprotonated (-O⁻), forming a more soluble anionic phenoxide salt.[7]

Troubleshooting Steps:

  • Determine Compatibility: First, ensure the required acidic or alkaline pH is compatible with your compound's stability and your experimental system (e.g., cell viability, enzyme activity).

  • Prepare Buffers: Test solubility in a range of buffers (e.g., pH 2, 4, 6, 8, 10, 12).

  • Observe: Add a small, known amount of your compound to each buffer and observe dissolution. Quantify if necessary.

  • Co-application: If pH adjustment alone is insufficient, it can be combined with other methods like co-solvents or cyclodextrins for a synergistic effect.[11]

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Isoelectric Point (e.g., pH 5-8) cluster_high_ph High pH (e.g., pH > 10) low_ph Cationic Form (Protonated Nitrogen) - Increased Solubility - neutral Neutral/Zwitterionic Form - POOR SOLUBILITY - low_ph->neutral + OH⁻ - H⁺ neutral->low_ph + H⁺ - OH⁻ high_ph Anionic Form (Deprotonated Hydroxyl) - Increased Solubility - neutral->high_ph + OH⁻ - H⁺ high_ph->neutral + H⁺ - OH⁻ G start Start: Insoluble this compound step1 Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-10% w/v) start->step1 step2 Add excess solid compound to each CD solution step1->step2 step3 Equilibrate for 24-48h (e.g., shaking at constant temp.) step2->step3 step4 Separate solid from liquid (Centrifuge at 10,000g or Filter 0.22µm) step3->step4 step5 Quantify dissolved compound in supernatant/filtrate (e.g., HPLC, UV-Vis) step4->step5 end Result: Determine optimal CD concentration for desired solubility step5->end G start 1. Add excess solid compound to buffer of known pH step2 2. Shake/Agitate at constant temperature for 24-48 hours start->step2 decision Is solid still visible? step2->decision step3 3. Centrifuge or allow to settle decision->step3 Yes add_more Add more solid and re-equilibrate decision->add_more No step4 4. Filter supernatant through 0.22 µm filter step3->step4 end 5. Quantify concentration of dissolved compound step4->end add_more->step2

References

Technical Support Center: Stabilizing 5-Fluoroquinolin-6-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 5-Fluoroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental work.

Introduction to this compound Stability

This compound is a heterocyclic aromatic compound containing a quinoline core structure. The presence of both a phenolic hydroxyl group and a fluorine atom on the quinoline ring system influences its chemical reactivity and stability. Like many phenolic compounds, this compound is susceptible to degradation, primarily through oxidation. This degradation can be accelerated by factors such as pH, exposure to light, and the presence of metal ions. Ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: My this compound solution is changing color. What does this indicate?

A color change, often to a yellow or brown hue, is a common indicator of degradation.[1] This is typically due to oxidation of the phenolic hydroxyl group, which can lead to the formation of colored quinone-type structures.[2] Exposure to light, air (oxygen), and non-optimal pH can accelerate this process.[3]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is oxidation of the 6-hydroxy group. The electron-rich phenol ring is susceptible to oxidation, which can lead to the formation of quinone-like species.[2] Additionally, photodegradation is a significant concern for quinoline derivatives, where UV irradiation can lead to the formation of various photoproducts.[4][5][6]

Q3: What is the optimal pH range for storing this compound solutions?

While specific data for this compound is not extensively published, for related 6-hydroxyquinoline compounds, a neutral to slightly acidic pH is generally preferred to minimize degradation. Phenolic compounds can be unstable at high pH.[7] In alkaline conditions, the phenoxide anion is more susceptible to oxidation. It is recommended to use a buffered solution to maintain a consistent pH. For some applications involving biodegradation of related compounds, a pH range of 7.0-8.0 has been noted as optimal.[3][8]

Q4: How does light exposure affect the stability of this compound?

Fluoroquinolone derivatives are known to be photosensitive.[4][6][9] Exposure to light, particularly UV radiation, can induce photodegradation, leading to a loss of the parent compound and the formation of various photoproducts.[5] It is crucial to protect solutions of this compound from light during storage and handling.

Q5: Can I use antioxidants to stabilize my this compound solution?

Yes, the use of antioxidants is a highly effective strategy to prevent oxidative degradation. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite. These agents work by scavenging free radicals or acting as reducing agents to protect the phenolic hydroxyl group. Quinoline derivatives themselves can possess antioxidant properties, but the addition of an external antioxidant can enhance stability.[10][11][12][13][14]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered when working with this compound solutions.

Problem Probable Cause(s) Recommended Solution(s)
Solution turns yellow/brown Oxidation of the phenolic hydroxyl group.Prepare fresh solutions. Store under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant (e.g., ascorbic acid). Protect from light.
Precipitate forms in the solution Poor solubility at the current pH or temperature. Degradation leading to insoluble products.Adjust the pH of the solution. Consider using a co-solvent (e.g., a small amount of DMSO or ethanol). Filter the solution before use. Store at a consistent, appropriate temperature.
Loss of compound potency/activity Chemical degradation (oxidation, photodegradation).Confirm the purity of the starting material. Prepare fresh solutions before each experiment. Store stock solutions under optimal conditions (see Best Practices).
Inconsistent experimental results Instability of the compound in the experimental medium. Variability in solution preparation.Perform a stability study of the compound in your specific experimental buffer. Standardize the solution preparation protocol.
Appearance of new peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products.[15][16][17][18] Optimize storage and handling conditions to minimize degradation.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Instability Issue Observed (e.g., color change, precipitation) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Antioxidants) start->check_solution_prep hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis check_solution_prep->hplc_analysis new_peaks New Peaks Observed? hplc_analysis->new_peaks degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes no_new_peaks No New Peaks new_peaks->no_new_peaks No optimize_conditions Optimize Storage & Handling - Protect from light - Adjust pH - Add antioxidant - Use inert atmosphere degradation_confirmed->optimize_conditions forced_degradation Conduct Forced Degradation Study to Identify Degradants optimize_conditions->forced_degradation solubility_issue Suspect Solubility Issue - Check concentration - Adjust pH - Use co-solvent no_new_peaks->solubility_issue

Caption: A workflow for troubleshooting common stability issues with this compound solutions.

Best Practices for Storage and Handling

To ensure the stability and integrity of your this compound solutions, adhere to the following best practices:

  • Solvent Selection : Use high-purity, degassed solvents for solution preparation. Quinoline and its derivatives are generally soluble in organic solvents like ethanol, ether, and chloroform, and slightly soluble in water.[19][20]

  • pH Control : Prepare solutions in a buffered system to maintain a stable pH, preferably in the neutral to slightly acidic range. Avoid highly alkaline conditions.

  • Use of Antioxidants : Incorporate an antioxidant, such as ascorbic acid (Vitamin C), into your solutions to mitigate oxidative degradation.

  • Protection from Light : Always store solutions in amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.[5][21][22][23]

  • Inert Atmosphere : For long-term storage, purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Temperature Control : Store stock solutions at low temperatures (e.g., 2-8°C) to slow down the rate of degradation.[24][25] For solid material, storage should be in a tightly closed container in a well-ventilated place, protected from sunlight.[23]

  • Prepare Fresh Solutions : Whenever possible, prepare fresh working solutions from a stable stock solution immediately before use.

Visualizing Key Stability Factors

StabilityFactors Key Factors Influencing this compound Stability cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_stabilization Stabilization Strategies Phenolic_OH Phenolic -OH Group (Susceptible to Oxidation) Oxygen Oxygen (Drives Oxidation) Phenolic_OH->Oxygen reacts with Quinoline_Ring Quinoline Ring (Photosensitive) Light Light Exposure (Causes Photodegradation) Quinoline_Ring->Light sensitive to pH pH (Alkaline pH increases oxidation) pH->Phenolic_OH influences reactivity of Temperature Temperature (Affects Reaction Rates) Temperature->Phenolic_OH accelerates oxidation of Metal_Ions Metal Ions (Can catalyze oxidation) Metal_Ions->Oxygen catalyzes reaction with Antioxidants Antioxidants Antioxidants->Oxygen scavenges Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxygen displaces Light_Protection Light Protection Light_Protection->Light blocks pH_Control pH Control pH_Control->pH maintains optimal Low_Temp Low Temperature Storage Low_Temp->Temperature reduces

References

Technical Support Center: Navigating Experiments with 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and pitfalls encountered when working with this compound. Our goal is to equip you with the knowledge to anticipate problems, troubleshoot effectively, and ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and handling of this compound.

Q1: What is the expected mechanism of action for this compound?

A1: As a fluoroquinolone derivative, this compound is anticipated to function as a topoisomerase inhibitor.[1] Specifically, it likely targets bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination.[1] By stabilizing the enzyme-DNA complex, the compound can induce double-strand breaks in bacterial DNA, leading to cell death.[1] It is crucial to consider that while the primary targets are bacterial, some fluoroquinolones can exhibit off-target activity against human topoisomerases at higher concentrations.

Q2: What are the primary safety precautions I should take when handling this compound?

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4] Fluoroquinolones can be susceptible to photolytic degradation, so protection from light is essential.[7] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q4: I'm having trouble dissolving this compound. What solvents should I try?

A4: The solubility of this compound will depend on its final, purified form (e.g., free base or a salt). As a starting point, consider polar organic solvents. A good initial screen would include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. For biological assays, DMSO is a common choice, but it's critical to keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. Always determine the solubility of your specific batch empirically. The following table provides a list of common laboratory solvents ordered by polarity, which can guide your selection.[8][9][10]

SolventRelative PolarityDielectric Constant
n-Hexane0.0091.9
Toluene0.0992.4
Diethyl Ether0.1174.3
Chloroform0.2594.8
Ethyl Acetate0.2286.0
Tetrahydrofuran (THF)0.2077.5
Acetone0.35521
Ethanol0.65424.5
Methanol0.76233
Acetonitrile0.46037.5
Dimethyl Sulfoxide (DMSO)0.44446.7
Water1.00080.1

Data adapted from various sources.[8][9][10]

Synthesis and Purification Troubleshooting

This section provides guidance on common challenges encountered during the synthesis and purification of this compound.

Q5: My synthesis of this compound has a low yield. What are the likely causes?

A5: Low yields in quinolone synthesis can often be attributed to several factors. A plausible route to this compound is a variation of the Conrad-Limpach synthesis. Potential issues include:

  • Incomplete reaction: Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC) or HPLC.

  • Side reactions: The formation of isomers or byproducts is common.[11] Reaction temperature is a critical parameter; ensure it is precisely controlled.

  • Sub-optimal reagents: The quality of your starting materials is paramount. Use freshly distilled or purified reagents where necessary.

  • Purification losses: Significant loss of product can occur during workup and purification. Evaluate your extraction and chromatography steps for potential losses.

Q6: I am observing multiple spots on TLC after my synthesis. How do I effectively purify this compound?

A6: A multi-step purification strategy is often necessary for quinolinol derivatives.[12]

Step 1: Extraction After the reaction, a liquid-liquid extraction can be an effective first step to remove water-soluble impurities and catalysts.

Step 2: Column Chromatography Silica gel column chromatography is a standard method for separating the desired product from non-polar impurities and isomeric byproducts.

  • Solvent System: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, gradually increasing the polarity, will likely be necessary to achieve good separation.

  • Troubleshooting: If you experience poor separation, consider using a different solvent system (e.g., dichloromethane/methanol).

Step 3: Recrystallization For final purification to obtain a highly pure, crystalline solid, recrystallization is often effective.

  • Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

  • Troubleshooting: If the product "oils out" instead of crystallizing, this may be due to residual impurities or the solution being too supersaturated. Try adding a small amount of the "good" solvent back to the mixture and cooling it more slowly.

Diagram: General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification A Starting Materials B Reaction (e.g., Conrad-Limpach) A->B C Quench Reaction B->C D Liquid-Liquid Extraction C->D G Crude Product D->G E Column Chromatography F Recrystallization E->F H Pure this compound F->H G->E

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization Guide

Accurate characterization is crucial to confirm the identity, purity, and structure of your synthesized this compound.

Q7: What analytical techniques should I use to characterize my compound, and what are the expected results?

A7: A combination of chromatographic and spectroscopic methods is essential.[13]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC is the gold standard for determining the purity of your compound. A reverse-phase method is typically suitable.

Protocol: HPLC Purity Assessment

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

| Sample Prep | 1 mg/mL in 50:50 Acetonitrile:Water |

This is a general-purpose method; optimization for your specific compound may be required.

2. Mass Spectrometry (MS) MS will confirm the molecular weight of your compound. When coupled with HPLC (LC-MS), it can also help in identifying impurities.

  • Expected Result: Look for the parent ion corresponding to the molecular weight of this compound (C9H6FNO, MW: 163.15). In positive ion mode, you would look for the [M+H]+ ion at m/z 164.16.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR: Will show the number of different types of protons and their connectivity.

  • ¹³C NMR: Will show the number of different types of carbon atoms.

  • ¹⁹F NMR: Will confirm the presence and environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the structure.

4. Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups.

  • Expected Peaks: Look for characteristic peaks for O-H stretching (for the hydroxyl group), C=C and C=N stretching (for the quinoline ring), and C-F stretching.

Biological Assay Pitfalls and Troubleshooting

This section addresses common issues that can arise when using this compound in biological experiments.

Q8: My results in a cell-based assay are inconsistent. What could be the cause?

A8: Inconsistent results in cell-based assays are a common problem.[14] A systematic approach to troubleshooting is necessary.

Diagram: Troubleshooting Inconsistent Cell-Based Assay Results

G A Inconsistent Results B Check Compound Integrity - Purity (HPLC)? - Degradation? A->B Is the compound okay? C Check Assay Protocol - Cell density? - Incubation times? - Reagent stability? A->C Is the protocol robust? D Check Compound Behavior in Assay - Solubility/Precipitation? - Autofluorescence? A->D Is there an interaction? E Repurify or resynthesize compound B->E No F Optimize assay parameters C->F No G Modify assay conditions (e.g., lower concentration, different buffer) D->G Yes

Caption: A decision tree for troubleshooting inconsistent results in cell-based assays.

  • Compound Integrity: Re-check the purity of your compound stock by HPLC. Ensure it has not degraded during storage.

  • Solubility Issues: The compound may be precipitating out of the assay medium at the concentration you are using. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If you suspect this is an issue, try lowering the concentration or adding a small amount of a co-solvent.

  • Assay Conditions: Ensure that other assay parameters, such as cell seeding density, incubation times, and reagent stability, are consistent.[15]

  • Interference with Assay Readout: If you are using a fluorescence-based assay, your compound may be autofluorescent or may quench the fluorescent signal.[16] Run controls with the compound in the absence of cells or the fluorescent probe to check for this.

Q9: I am performing an enzyme inhibition assay and my results are difficult to interpret. What are some common pitfalls?

A9: Enzyme inhibition assays require careful setup and controls to yield reliable data.[17]

  • Incorrect Enzyme or Substrate Concentration: Ensure you are working under initial velocity conditions, where the reaction rate is linear over time.

  • Compound Interference: As with cell-based assays, your compound could interfere with the detection method (e.g., absorbance or fluorescence).

  • Time-Dependent Inhibition: Some compounds can act as time-dependent or irreversible inhibitors.[18] If you observe that the level of inhibition increases with pre-incubation time, you may need to use a different data analysis model.

  • Data Analysis: Use the appropriate model to calculate your inhibition constant (Ki). For tight-binding inhibitors, the Morrison equation may be more appropriate than the standard Michaelis-Menten kinetics.[17]

Q10: How can I assess potential off-target effects of this compound?

A10: Off-target effects are a significant concern in drug development.[19] While the primary targets of fluoroquinolones are bacterial, they can interact with other proteins.

  • Human Topoisomerase II Inhibition: At higher concentrations, some fluoroquinolones can inhibit human topoisomerase II, which can lead to cytotoxicity in human cells.[20] You can perform an in vitro assay with purified human topoisomerase II to assess this directly.

  • Cell Viability Assays: Use a panel of different cell lines (both cancerous and non-cancerous) to assess the general cytotoxicity of your compound.

  • Kinase Profiling: The quinoline scaffold is present in many kinase inhibitors. A broad kinase screen could reveal unexpected off-target activities.

References

Technical Support Center: Enhancing the Biological Activity of 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals actively working with this versatile quinoline scaffold. Here, we move beyond basic protocols to address the nuanced challenges and strategic decisions involved in enhancing the biological efficacy of this compound. Our focus is on the causality behind experimental choices, providing you with the insights needed to troubleshoot effectively and innovate purposefully.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial inquiries regarding this compound, establishing a baseline understanding for further development work.

Q1: What is this compound and what is its primary application in research?

This compound is a fluorinated derivative of quinoline, a core structure found in many biologically active compounds.[1] It primarily serves as a versatile synthetic intermediate or building block for creating more complex molecules with therapeutic potential.[1] Given that the fluoroquinolone core is a cornerstone of many antibacterial agents, this compound is of significant interest for developing novel antimicrobials, particularly in the context of combating drug-resistant bacteria.[1][2]

Q2: What is the presumed mechanism of action for derivatives of this compound?

The biological activity of fluoroquinolone derivatives is famously linked to the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[4]

Q3: What are the most critical structural features of the quinoline scaffold for modulating biological activity?

The quinoline ring system is highly tunable. Structure-activity relationship (SAR) studies have shown that modifications at several key positions are vital for antibacterial activity and spectrum:[5][6]

  • N-1 Position: Substitution here, often with a cyclopropyl group, is crucial for antibacterial potency.[5][7]

  • C-5 Position: The substituent at this position can significantly impact activity. An amino group at C-5 has been shown to be optimal in many cases.[8][9]

  • C-6 Position: The fluorine atom (as in this compound) is a hallmark of modern fluoroquinolones, responsible for a broader activity spectrum and higher intrinsic potency.[4][5]

  • C-7 Position: This position is a key site for modification. The addition of a piperazine ring or other cyclic amines can dramatically influence antibacterial spectrum, potency, and pharmacokinetic properties.[5][8][10]

Q4: I'm just starting to work with this compound. What are the biggest initial hurdles I should anticipate?

Researchers new to this class of compounds often face two primary challenges:

  • Solubility: Quinolines are often poorly soluble in aqueous media, which can complicate biological assays and formulation.[11] The parent compound, 8-nitroquinoline, is only slightly soluble in water.[11] Careful selection of solvents and potential use of formulation strategies are often necessary.

  • Stability: Quinoline compounds can be sensitive to pH, light, and temperature.[12] Discoloration of solutions (often turning yellow or brown) is a common sign of photodegradation or oxidation.[12] It is crucial to store stock solutions protected from light and at appropriate temperatures (e.g., refrigerated or frozen) to ensure consistent results in your assays.[12]

Part 2: Strategic Guide to Enhancing Biological Activity

Enhancing the activity of a lead compound like this compound is a systematic process of chemical modification and rigorous testing. This section details the core strategies.

Strategy 1: Structural Modification Based on Structure-Activity Relationships (SAR)

The most direct way to enhance biological activity is through the synthesis of analogs. The goal is to modify the scaffold to improve its interaction with the target (e.g., DNA gyrase) while optimizing its drug-like properties (solubility, stability, and cell permeability).

Causality: The choice of which position to modify and with what functional group is dictated by decades of SAR data on quinolones. For instance, adding a bulky, basic group at C-7 can improve target binding and penetration into Gram-negative bacteria.[10] An amino group at C-5 is known to confer superior overall antibacterial properties.[8]

The diagram below illustrates a typical workflow for developing analogs from a starting scaffold.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Optimization A Lead Scaffold (this compound) B SAR Analysis & Computational Modeling A->B C Design Analogs (e.g., Modify C-7, C-5) B->C D Chemical Synthesis & Purification C->D E Primary Screening (e.g., MIC Assay) D->E F Secondary Screening (e.g., Cytotoxicity, Target Engagement) E->F G Analyze Data F->G H Identify Hits G->H I Iterative Refinement (Back to Design) H->I J Lead Optimization H->J I->C G A Fluoroquinolone Derivative D Ternary Complex (Drug-Enzyme-DNA) A->D B Bacterial DNA B->D C DNA Gyrase or Topoisomerase IV C->D E DNA Cleavage (Re-ligation Inhibited) D->E F Accumulation of Double-Strand Breaks E->F G Bacterial Cell Death F->G

References

"reducing off-target effects of 5-Fluoroquinolin-6-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoroquinolin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental complexities of this novel quinoline derivative. As a fluorinated quinoline, this compound holds promise in various therapeutic areas, but like many small molecules, understanding and mitigating its off-target effects are crucial for accurate and reproducible research.[1] This guide provides a framework for identifying, validating, and minimizing these effects to ensure the integrity of your findings.

Part 1: Troubleshooting Guide - Navigating Unforeseen Experimental Outcomes

When working with a novel compound such as this compound, unexpected results are a common challenge. Often, these discrepancies arise from unintended interactions with cellular machinery. This section provides a systematic approach to troubleshooting these issues.

Issue 1: Inconsistent cellular potency or unexpected cytotoxicity.

You observe that the EC50 or IC50 value of this compound varies significantly between different cell lines, or you notice cytotoxicity at concentrations where the on-target effect is not expected.

Potential Cause: Off-target kinase inhibition is a frequent characteristic of ATP-competitive small molecules.[2][3] Many quinoline derivatives are known to interact with the ATP-binding pocket of various kinases, which can lead to off-target-driven phenotypic changes, including cell death.[2][3]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A Inconsistent Potency or Unexpected Cytotoxicity B Computational Off-Target Prediction (e.g., Kinome Scan) A->B Step 1: Predict C Experimental Kinase Profiling (e.g., KinomeScan®, Kinobeads) B->C Step 2: Validate D Cell-Based Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Step 3: Confirm in Cells E Dose-Response Matrix with Known Off-Target Inhibitors D->E Step 4a: Correlate Phenotype F Generate Resistant Mutant of Primary Target D->F Step 4b: Confirm On-Target G Structural Modification of This compound E->G Step 5: Mitigate F->G

Caption: Troubleshooting workflow for inconsistent cellular activity.

Step-by-Step Protocol: Off-Target Kinase Profiling

  • In Silico Prediction:

    • Utilize computational tools to predict potential off-target interactions. These platforms use machine learning algorithms and chemical similarity analyses to forecast binding partners from large databases of known compound-target interactions.[4][5]

    • Rationale: This initial step is cost-effective and helps to create a focused list of potential off-targets for experimental validation.

  • Biochemical Kinase Profiling:

    • Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Carna Biosciences). These services typically test the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

    • Rationale: This provides direct, quantitative evidence of off-target kinase engagement in a cell-free system.[2]

  • Follow-up Dose-Response Assays:

    • For any "hits" identified in the initial screen, perform 8-point dose-response assays to determine the IC50 for each off-target kinase.

    • Rationale: This will allow you to compare the potency of this compound against its intended target versus its off-targets.

ParameterOn-Target KinaseOff-Target Kinase AOff-Target Kinase B
IC50 (nM) 152501200
Selectivity Ratio 1x16.7x80x

Data Interpretation: A low selectivity ratio (e.g., <10-fold) between the on-target and an off-target kinase suggests a high likelihood that the observed cellular phenotype is a composite of both effects.

Issue 2: Discrepancy between biochemical and cellular activity.

The compound is potent in a cell-free (biochemical) assay but shows weak or no activity in a cell-based assay.

Potential Cause: This discrepancy can be due to several factors including poor cell permeability, rapid metabolism of the compound, or efflux by cellular transporters.

Troubleshooting Steps:

  • Assess Cell Permeability:

    • Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of the compound.

    • Use cell-based assays with varying incubation times to see if the effect increases over time.

  • Evaluate Compound Stability:

    • Incubate this compound with liver microsomes to assess its metabolic stability.

    • Analyze the cell culture media over time using LC-MS to determine if the compound is being degraded.

  • Investigate Efflux Pumps:

    • Co-administer this compound with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely off-targets for a quinoline-based compound like this compound?

A1: The quinoline scaffold is a common feature in many kinase inhibitors.[2] Therefore, protein kinases are a primary class of potential off-targets. Additionally, due to their planar structure, quinolines can intercalate with DNA or interact with other enzymes that have nucleotide-binding pockets.[1] Computational predictions and experimental profiling are the most reliable ways to identify specific off-targets.[4][5][6]

Q2: How can I be sure my observed phenotype is due to the on-target and not an off-target effect?

A2: This is a critical question in drug discovery. The gold standard is to perform a rescue experiment. This can be achieved in several ways:

  • Genetic Rescue: Overexpress a version of your target protein that has a mutation in the drug-binding site, rendering it insensitive to this compound. If the cellular phenotype is reversed, it provides strong evidence for on-target activity.

  • Chemical Rescue: If the downstream signaling of your target is well-understood, you can try to rescue the phenotype by adding back a downstream component of the pathway.

Q3: Can I reduce off-target effects by modifying the structure of this compound?

A3: Yes, this is a key strategy in medicinal chemistry. By understanding the structure-activity relationship (SAR) for both on-target and off-target interactions, it's possible to chemically modify the compound to enhance selectivity. For example, if an off-target kinase has a different amino acid at a key position in the ATP-binding pocket, you can modify a functional group on this compound to create a steric clash with the off-target while maintaining affinity for the on-target.

Q4: What in vivo toxicities might be expected from quinoline derivatives?

A4: Quinoline derivatives can exhibit a range of toxicities. In vivo studies have shown that some quinoline compounds can have slight to moderate toxicity.[7][8][9] It is essential to conduct thorough in vivo toxicity studies to assess the safety profile of this compound.

Q5: What are some recommended cell-based assays to assess off-target effects?

A5: A variety of cell-based assays can be employed:

  • Phospho-protein arrays or targeted Western blotting: To see if this compound inhibits the phosphorylation of known substrates of identified off-target kinases.

  • Cell viability assays in a panel of cell lines: Different cell lines have varying dependencies on different kinases. A pattern of sensitivity across a cell line panel can be compared to the known sensitivities for inhibitors of the off-target kinases.[10][11][12]

  • Phenotypic screening: Use high-content imaging or other phenotypic assays to see if this compound induces a cellular phenotype similar to known inhibitors of the off-target kinases.[13]

Part 3: Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is for determining the IC50 of this compound in a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.[11][12][14]

Protocol 2: Western Blot for Phospho-Kinase Inhibition

This protocol assesses the inhibition of a specific kinase signaling pathway in cells.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated form of the target kinase and its substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for a specified time.

  • Wash cells with cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the extent of phosphorylation inhibition.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antibacterial Activity of 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial potential of the novel compound 5-Fluoroquinolin-6-ol. Moving beyond a simple recitation of protocols, this document emphasizes the causal logic behind experimental choices, ensuring a robust and self-validating approach to antimicrobial assessment.

Introduction: The Quest for Novel Quinolones

The rise of antibiotic resistance necessitates a continuous search for new antimicrobial agents. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating bacterial infections.[][2] They function by directly inhibiting bacterial DNA synthesis, specifically by targeting the enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.[3][4][5] This mechanism ultimately leads to bacterial cell death.[][6] The compound this compound, a member of this promising class, requires systematic validation to ascertain its specific activity and potential clinical utility.

This guide outlines a tiered approach to validation, beginning with primary screening to determine inhibitory concentrations, followed by secondary confirmation, and culminating in a foundational understanding of its mechanism of action.

Part 1: Strategic Selection of Comparators and Controls

Objective comparison is the bedrock of scientific validation. The performance of this compound can only be meaningfully interpreted when benchmarked against established compounds.

  • Positive Control: Ciprofloxacin is selected as the primary positive control. As a widely-used, second-generation fluoroquinolone, it provides a robust benchmark for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7][8] Its well-documented Minimum Inhibitory Concentration (MIC) values against common pathogens offer a reliable point of comparison.[9][10]

  • Negative Control: The vehicle used to dissolve the test compounds, typically dimethyl sulfoxide (DMSO), serves as the negative control to ensure it has no intrinsic antibacterial effect.

  • Bacterial Strains: A panel of clinically relevant, quality-controlled bacterial strains is essential. This should include:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853)

Part 2: Primary Validation - Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] It is the foundational metric for quantifying antibacterial potency. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination due to its accuracy and reproducibility.[12][13][14]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound & Ciprofloxacin inoculate Inoculate 96-well plates containing compounds with bacterial suspension prep_compound->inoculate prep_inoculum Prepare 0.5 McFarland standard bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 35±1°C for 18-24h inoculate->incubate read_mic Visually determine MIC: Lowest concentration with no visible growth incubate->read_mic record Record and compare MIC values read_mic->record

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution
  • Preparation of Antimicrobial Solutions: Create a 2-fold serial dilution of this compound and Ciprofloxacin in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. Concentrations should typically range from 0.06 to 128 µg/mL.

  • Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15][16]

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that each well of the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Controls: Include a growth control well (bacteria in MHB, no drug) and a sterility control well (MHB only) on each plate.

  • Incubation: Incubate the plates at 35±1°C for 16-20 hours in ambient air.[17]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.[9]

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format. Lower MIC values indicate higher antibacterial potency.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound [Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin (Control)0.25 - 1.0≤0.015 - 0.50.25 - 1.0
Vehicle (DMSO)>128>128>128
(Note: Ciprofloxacin MIC ranges are illustrative, based on published data.)[7][8]

Part 3: Secondary Validation - Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay provides a qualitative, visual confirmation of antibacterial activity. It is a simple, cost-effective method standardized by organizations like EUCAST (European Committee on Antimicrobial Susceptibility Testing).[18] The principle relies on the diffusion of the antimicrobial from a paper disk into an agar medium, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[19]

Detailed Protocol: Disk Diffusion
  • Inoculum Preparation: Prepare a 0.5 McFarland standard bacterial suspension as described for the MIC assay.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension.[15] Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and Ciprofloxacin onto the agar surface. Ensure firm contact.[17] A blank disk with the vehicle (DMSO) should be used as a negative control.

  • Incubation: Invert the plates and incubate at 35±1°C for 18-24 hours.[17]

  • Reading Results: Measure the diameter of the zones of complete inhibition in millimeters (mm).

Data Presentation and Interpretation

A larger zone of inhibition generally correlates with greater antibacterial activity.

CompoundS. aureus Zone (mm)E. coli Zone (mm)P. aeruginosa Zone (mm)
This compound [Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin (Control)[Experimental Value][Experimental Value][Experimental Value]
Vehicle (DMSO)000

Part 4: Mechanistic Insights - The Fluoroquinolone Mode of Action

Understanding the "why" behind the activity is crucial. Fluoroquinolones characteristically target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][20] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[][3] These enzymes are vital for managing DNA supercoiling and untangling replicated DNA, respectively. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme, leading to lethal double-strand DNA breaks and blocking the replication fork.[4][20]

Diagram: Fluoroquinolone Mechanism of Action

MOA cluster_bacteria Bacterial Cell cluster_targets Replication DNA Replication Gyrase DNA Gyrase (Gram-Negative Target) Replication->Gyrase TopoIV Topoisomerase IV (Gram-Positive Target) Replication->TopoIV DSB Double-Strand Breaks Block Replication Fork Gyrase->DSB TopoIV->DSB Death Bacterial Cell Death DSB->Death Compound This compound Compound->Gyrase Inhibits Compound->TopoIV Inhibits

Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.

While detailed mechanistic studies are beyond the scope of this initial validation guide, the MIC and disk diffusion results against both Gram-positive and Gram-negative bacteria will provide preliminary evidence as to whether this compound follows the classic broad-spectrum activity profile of this class.

Conclusion and Best Practices

This guide outlines a systematic and comparative approach to validate the antibacterial activity of this compound. By adhering to standardized protocols from CLSI and EUCAST and employing appropriate controls, researchers can generate reliable and reproducible data.[12][21] The key to a trustworthy evaluation lies not just in performing the experiments, but in understanding the principles that underpin them. A successful validation, demonstrating potent activity (low MICs, large inhibition zones) against a relevant panel of bacteria, would strongly support the advancement of this compound for further preclinical development.

References

A Senior Application Scientist's Guide to 5-Fluoroquinolin-6-ol: A Comparative Analysis within the Fluoroquinolone Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of Fluoroquinolones and the Quest for Novel Derivatives

The fluoroquinolones represent a significant class of synthetic broad-spectrum antibacterial agents that have been a cornerstone in the treatment of a wide array of bacterial infections.[1][2][3] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[][5][6][7] This targeted disruption of DNA synthesis leads to a bactericidal effect.[1][8]

The quinolone journey began with the discovery of nalidixic acid in 1962.[][9] A pivotal breakthrough was the addition of a fluorine atom at the C-6 position, which dramatically enhanced antibacterial activity and improved cell membrane permeability, giving rise to the fluoroquinolone subclass.[] Over the years, medicinal chemists have systematically modified the core quinolone structure to modulate the antibacterial spectrum, pharmacokinetic properties, and safety profile. This has led to the classification of fluoroquinolones into different generations, each with distinct characteristics. Early-generation agents like ciprofloxacin exhibit potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Later generations, such as levofloxacin and moxifloxacin, possess enhanced activity against Gram-positive organisms, including Streptococcus pneumoniae, as well as atypical pathogens.[1][10]

This guide focuses on a lesser-known derivative, 5-Fluoroquinolin-6-ol , and aims to provide a comparative framework for its evaluation against established fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin. While direct experimental data on this compound is sparse in publicly available literature, its structural features allow for informed predictions based on the well-established Structure-Activity Relationships (SAR) of the fluoroquinolone class.[9][11][12][13][14] We will delve into its potential attributes and provide detailed experimental protocols for its comprehensive characterization.

Structural Comparison and Predicted Activity of this compound

The core structure of a fluoroquinolone is a bicyclic aromatic ring system.[9] Key functional groups that dictate its antibacterial activity include the carboxylic acid at position 3 and the ketone at position 4.[9] The fluorine atom at position 6 is crucial for enhanced gyrase inhibition and cell penetration.[]

Let's compare the structure of this compound with our selected fluoroquinolones:

Compound Core Structure Key Substituents
This compound QuinolineC5-Fluoro , C6-Hydroxyl
Ciprofloxacin FluoroquinoloneC1-Cyclopropyl, C6-Fluoro, C7-Piperazinyl
Levofloxacin FluoroquinoloneC1-Ethyl (as part of a tricyclic system), C6-Fluoro, C7-Methylpiperazinyl, C8-Methoxy (as part of the tricyclic system)
Moxifloxacin FluoroquinoloneC1-Cyclopropyl, C6-Fluoro, C7-Diazabicyclononanyl, C8-Methoxy

Analysis of this compound's Structure:

  • Quinoline Core: It possesses the fundamental quinoline nucleus.

  • C5-Fluoro Group: The fluorine at position 5 is a less common substitution compared to the typical C6-fluoro. Its impact on activity is not as well-documented as the C6-fluoro but is expected to influence the electronic properties of the ring system.

  • C6-Hydroxyl Group: The hydroxyl group at position 6, where a fluorine atom is typically found in potent fluoroquinolones, is a significant deviation. This is likely to have a substantial impact on its biological activity.

  • Absence of Key Moieties: Critically, this compound lacks the 3-carboxylic acid and 4-keto groups that are essential for binding to the DNA-gyrase complex.[9][11] It also lacks the bulky substituent at the N-1 position and a heterocyclic ring at the C-7 position, both of which are known to significantly enhance antibacterial potency and spectrum.[12][13]

Predicted Activity:

Based on this structural analysis, it is highly probable that This compound, in its current form, will exhibit weak to no antibacterial activity . The absence of the key pharmacophoric elements (3-carboxylic acid and 4-keto group) means it is unlikely to function as a typical fluoroquinolone inhibitor of DNA gyrase and topoisomerase IV. Instead, it is more appropriately considered a synthetic intermediate or a building block for the synthesis of more complex and potentially active molecules.[15]

For the remainder of this guide, we will proceed with the hypothetical scenario that this compound is a novel lead compound that requires full characterization. The following sections will provide the experimental framework for such an investigation.

Mechanism of Action: The Fluoroquinolone Paradigm

Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[][5][7] These enzymes are crucial for managing DNA topology during replication.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is essential for the initiation of replication.[][8]

  • Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV, which is responsible for decatenating daughter chromosomes after replication.[][5]

The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes.[6][7] This ternary complex blocks the progression of the replication fork, leading to the accumulation of double-strand breaks and ultimately, cell death.[5][6]

Diagram of the General Mechanism of Action of Fluoroquinolones:

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication DNA_Replication_Fork DNA Replication Fork Daughter_Chromosomes Catenated Daughter Chromosomes DNA_Replication_Fork->Daughter_Chromosomes Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase unwinding Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication_Fork Topoisomerase_IV Topoisomerase IV Daughter_Chromosomes->Topoisomerase_IV decatenation Decatenated_Chromosomes Decatenated Chromosomes DNA_Gyrase->Relaxed_DNA Topoisomerase_IV->Decatenated_Chromosomes Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase inhibits (Gram-negative) Fluoroquinolone->Topoisomerase_IV inhibits (Gram-positive)

Caption: General mechanism of action of fluoroquinolones.

Comparative Antibacterial Spectrum

The antibacterial spectrum of fluoroquinolones has evolved with each generation.

Fluoroquinolone Gram-Positive Activity Gram-Negative Activity Atypical Pathogen Activity Anaerobe Activity
Ciprofloxacin ModerateExcellent (including P. aeruginosa)ModerateLimited
Levofloxacin Good (including S. pneumoniae)ExcellentGoodModerate
Moxifloxacin Excellent (including S. pneumoniae)GoodGoodGood
This compound (Predicted) Very Low to NoneVery Low to NoneVery Low to NoneVery Low to None

Table based on data from multiple sources.[1][10][16][17][18]

Experimental Protocols for Characterization

To rigorously evaluate this compound, a series of standardized in vitro experiments are necessary.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Also, run parallel assays with ciprofloxacin, levofloxacin, and moxifloxacin as reference compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Diagram of the MIC Determination Workflow:

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Perform MIC Assay: Follow the steps for the MIC determination as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of a new compound to mammalian cells.

Methodology: MTT Assay on a Human Cell Line (e.g., HEK293)

  • Cell Seeding: Seed human embryonic kidney cells (HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and comparator fluoroquinolones) for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Pharmacokinetics and Pharmacodynamics: Predictive Insights

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of fluoroquinolones are critical for their clinical efficacy.

  • Pharmacokinetics (PK): This describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Most fluoroquinolones have excellent oral bioavailability (>90%) and are widely distributed in the body.[1][19]

  • Pharmacodynamics (PD): This relates drug concentration to its antibacterial effect. For fluoroquinolones, the key PD indices are the ratio of the peak concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[17]

Predicted PK/PD Profile of this compound:

Given its simple structure and lack of features typically associated with active transport or resistance to metabolism, this compound might be readily absorbed and distributed. However, its metabolic fate would need experimental determination. Its PD profile cannot be meaningfully predicted without MIC data.

Resistance Mechanisms

Bacterial resistance to fluoroquinolones primarily occurs through two mechanisms:

  • Target-Mediated Resistance: Point mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the drug to its target.[][7]

  • Altered Drug Accumulation: This can be due to decreased influx (porin mutations) or increased efflux of the drug via multidrug resistance (MDR) efflux pumps.[7]

Newer fluoroquinolones, like moxifloxacin, are sometimes considered "dual-targeting" as they can effectively inhibit both gyrase and topoisomerase IV, potentially requiring mutations in both targets for high-level resistance to develop.[12][20]

Conclusion and Future Directions

While this compound, in its presented form, is unlikely to be a potent antibacterial agent due to the absence of key pharmacophoric features, it serves as an interesting chemical scaffold. For researchers in drug discovery, this compound represents a starting point for synthetic modifications. The addition of a 3-carboxylic acid, a 4-keto group, and various substituents at the N-1 and C-7 positions could potentially transform this inactive core into a novel fluoroquinolone with desirable antibacterial properties.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of such novel derivatives. A thorough understanding of the SAR of fluoroquinolones, coupled with rigorous in vitro and subsequent in vivo testing, is paramount in the quest for new antibacterial agents to combat the growing threat of antimicrobial resistance.

References

A Comparative In Vivo Efficacy Analysis: 5-Fluoroquinolin-6-ol Derivatives vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Quinolone Antibacterials

The relentless challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Fluoroquinolones have long been a cornerstone of antibacterial therapy, with ciprofloxacin, a second-generation agent, being a widely used broad-spectrum antibiotic.[1] However, the emergence of resistance has driven the development of new generations of quinolones. This guide provides a comparative analysis of the in vivo efficacy of a promising class of novel quinolones, represented by des-fluoro(6)-quinolones, against the benchmark fluoroquinolone, ciprofloxacin.

Due to the limited availability of specific in vivo efficacy data for 5-Fluoroquinolin-6-ol as a singular molecular entity, this guide will focus on well-characterized des-fluoro(6)-quinolone derivatives, such as T-3811ME (the prodrug of T-3811) and DX-619. These compounds share structural similarities with the broader class of substituted quinolinols and have been directly compared to ciprofloxacin in rigorous preclinical studies, offering valuable insights into the potential advantages of this emerging class of antibacterials.

Mechanism of Action: A Shared Heritage with Critical Distinctions

Both ciprofloxacin and the novel des-fluoro(6)-quinolones share a fundamental mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these agents introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

The key distinction in newer generation quinolones often lies in their enhanced affinity for these target enzymes, particularly in resistant strains, or a more balanced dual-targeting mechanism, which can delay the development of resistance.

cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (Ciprofloxacin / Des-fluoro(6)-quinolone) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Replication DNA Replication & Repair Disrupted DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to cluster_workflow Murine Systemic Infection Model Workflow Start Start Animal_Prep Acclimatize Male ICR Mice (4 weeks old) Start->Animal_Prep Infection Intraperitoneal Injection of Bacterial Suspension in Mucin Animal_Prep->Infection Grouping Randomly Assign Mice to Treatment Groups Infection->Grouping Treatment Administer Graded Doses of Test Compound & Ciprofloxacin Grouping->Treatment Observation Observe for 7 Days Record Mortality Treatment->Observation Calculation Calculate ED50 using Prolit Method Observation->Calculation End End Calculation->End

References

A Comparative Analysis of 5-Fluoroquinolin-6-ol and its 7-Hydroxy Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical and Biological Properties of 5-Fluoroquinolin-6-ol and 7-Hydroxy-5-fluoroquinoline

This publication offers an in-depth comparative analysis of two isomeric fluoroquinolone derivatives, this compound and 7-hydroxy-5-fluoroquinoline. As positional isomers, these compounds share the same molecular formula but differ in the location of the hydroxyl group on the quinoline ring, a seemingly minor structural variance that can lead to significant differences in their chemical and biological profiles. This guide provides a detailed examination of their synthesis, physicochemical properties, and a comparative evaluation of their potential biological activities, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction to Fluoroquinolinols

Fluoroquinolones are a well-established class of synthetic antibiotics with a broad spectrum of activity. The introduction of a fluorine atom and various substituents on the quinoline core has been a cornerstone of medicinal chemistry, leading to enhanced potency and pharmacokinetic properties. Hydroxylated fluoroquinolones, or fluoroquinolinols, represent a subset of this class with intriguing potential, as the position of the hydroxyl group can significantly influence receptor binding, metabolic stability, and overall biological activity. This guide focuses on the comparative analysis of the 6-hydroxy and 7-hydroxy isomers of 5-fluoroquinoline, providing a foundational understanding of their structure-activity relationships.

Synthesis and Physicochemical Characterization

The synthesis of this compound and 7-hydroxy-5-fluoroquinoline can be approached through several established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, or Friedländer synthesis, followed by hydroxylation or the use of appropriately substituted starting materials. The choice of synthetic route can influence the overall yield and purity of the final products.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

A detailed comparison of the key physicochemical properties of the two isomers is presented in Table 1. These properties are critical in determining the pharmacokinetic and pharmacodynamic behavior of the compounds.

Table 1: Comparative Physicochemical Properties of this compound and 7-Hydroxy-5-fluoroquinoline

PropertyThis compound7-Hydroxy-5-fluoroquinolineData Source
Molecular Formula C₉H₆FNOC₉H₆FNOCalculated
Molecular Weight 163.15 g/mol 163.15 g/mol Calculated
Predicted logP 1.91.8ChemDraw
Predicted pKa Phenolic OH: ~9.5; Quinoline N: ~5.0Phenolic OH: ~9.3; Quinoline N: ~5.2ChemDraw
Predicted Solubility Slightly soluble in waterSlightly soluble in waterChemDraw

Note: The data presented in this table are predicted values and should be confirmed through experimental validation.

Spectroscopic Analysis

The structural differences between the two isomers can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The position of the hydroxyl group will significantly impact the chemical shifts of the aromatic protons on the quinoline ring. For this compound, the protons on the benzene ring moiety will show distinct splitting patterns and chemical shifts compared to those in the 7-hydroxy isomer due to the differing electronic environment.

  • ¹³C NMR: The carbon atom attached to the hydroxyl group will exhibit a characteristic downfield shift. The chemical shifts of the other carbon atoms in the quinoline ring will also be influenced by the position of the hydroxyl group.

Infrared (IR) Spectroscopy: Both isomers will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-F stretching vibration will be observed in the region of 1000-1400 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the two isomers.

Mass Spectrometry (MS): Both isomers will show the same molecular ion peak (M+) corresponding to their identical molecular weight. The fragmentation patterns, however, may differ upon electron ionization, providing clues to the position of the hydroxyl group.

Comparative Biological Activity

The biological activities of fluoroquinolone derivatives are diverse and include antibacterial, antifungal, and anticancer properties.[25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40] The position of the hydroxyl group in this compound and 7-hydroxy-5-fluoroquinoline is expected to play a crucial role in their interaction with biological targets.

Antibacterial Activity

Fluoroquinolones typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. The hydroxyl group can participate in hydrogen bonding interactions with the enzyme's active site, potentially influencing the binding affinity and inhibitory potency. A comparative analysis of the Minimum Inhibitory Concentrations (MIC) against a panel of Gram-positive and Gram-negative bacteria is essential to determine the impact of the hydroxyl group's position on antibacterial efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method should be employed to determine the MIC values of the two isomers against a panel of clinically relevant bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis start Prepare stock solutions of test compounds dilution Perform serial two-fold dilutions of compounds in a 96-well plate start->dilution bacterial_prep Prepare standardized bacterial inoculum inoculation Inoculate each well with the bacterial suspension bacterial_prep->inoculation media_prep Prepare Mueller-Hinton Broth (MHB) media_prep->dilution dilution->inoculation incubate Incubate plates at 37°C for 18-24 hours inoculation->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Certain fluoroquinolone derivatives have demonstrated promising anticancer activity, often by targeting topoisomerase II in cancer cells, leading to apoptosis. The position of the hydroxyl group can influence the compound's ability to interact with the enzyme-DNA complex. A comparative in vitro cytotoxicity assay against a panel of cancer cell lines is necessary to evaluate their anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the two isomers on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed Seed cancer cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with various concentrations of the test compounds adhere->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Activity

The potential of fluoroquinolones as antifungal agents is an emerging area of research. The mechanism of action may involve the inhibition of fungal topoisomerases. A comparative study of the antifungal activity of the two isomers against pathogenic fungi like Candida albicans would provide valuable data.

Experimental Protocol: Antifungal Susceptibility Testing

Similar to the antibacterial MIC determination, a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), can be used to assess the antifungal activity of the two isomers.

Structure-Activity Relationship (SAR) Insights

The comparative data generated from the physicochemical and biological evaluations will provide crucial insights into the structure-activity relationship of these fluoroquinolinol isomers. The position of the hydroxyl group is expected to influence:

  • Hydrogen Bonding: The ability to form hydrogen bonds with target enzymes or receptors.

  • Electronic Properties: The electron-donating nature of the hydroxyl group can affect the overall electron distribution of the quinoline ring, influencing its reactivity and binding characteristics.

  • Lipophilicity: The position of the hydroxyl group can subtly alter the molecule's lipophilicity, which in turn affects its membrane permeability and cellular uptake.

SAR_Logic cluster_structure Structural Isomers cluster_properties Physicochemical & Biological Properties cluster_sar Structure-Activity Relationship isomer_6_OH This compound physchem Physicochemical Properties (logP, pKa, Solubility) isomer_6_OH->physchem bioactivity Biological Activity (Antibacterial, Anticancer, Antifungal) isomer_6_OH->bioactivity isomer_7_OH 7-Hydroxy-5-fluoroquinoline isomer_7_OH->physchem isomer_7_OH->bioactivity sar Correlate structural differences with observed properties and activities physchem->sar bioactivity->sar

Caption: Logical relationship for establishing Structure-Activity Relationships (SAR).

Conclusion

This guide provides a framework for a comprehensive comparative analysis of this compound and its 7-hydroxy isomer. The systematic evaluation of their synthesis, physicochemical properties, and biological activities will furnish the scientific community with valuable data to guide the rational design of novel fluoroquinolone-based therapeutic agents. The subtle yet significant impact of hydroxyl group positioning underscores the importance of detailed structure-activity relationship studies in modern drug discovery.

References

A Senior Application Scientist's Guide to Cross-Validation of 5-Fluoroquinolin-6-ol Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioassays is the bedrock of reliable and reproducible data. When evaluating a novel antibacterial candidate such as 5-Fluoroquinolin-6-ol, a fluorinated quinoline derivative, it is imperative to not only establish robust individual assays but also to cross-validate these methods to ensure a comprehensive and coherent understanding of the compound's biological activity.[1] This guide provides an in-depth comparison of two fundamental bioassays for this compound—a molecular target-based enzyme inhibition assay and a cell-based bacterial growth inhibition assay—and details a systematic approach to their cross-validation.

The rationale for selecting these two assays lies in their complementary nature. An enzyme inhibition assay provides a direct measure of the compound's potency against its purified molecular target, in this case, likely a bacterial type II topoisomerase like DNA gyrase or topoisomerase IV.[2][3] This is a clean, mechanistic assessment. In contrast, a whole-cell bacterial growth inhibition assay offers a more physiologically relevant perspective, accounting for factors such as cell permeability, efflux pumps, and metabolic stability, which all influence a compound's ultimate antibacterial efficacy. Cross-validation of these two distinct methodologies provides a powerful, multi-faceted characterization of the test compound.

Assay Methodologies: A Comparative Overview

Two primary assays are proposed for the characterization of this compound:

  • DNA Gyrase/Topoisomerase IV Inhibition Assay: This biochemical assay directly measures the ability of this compound to inhibit the supercoiling or relaxation activity of purified bacterial DNA gyrase or topoisomerase IV.[2][4] The output is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay: This is a cell-based assay that determines the lowest concentration of this compound that prevents the visible growth of a specific bacterial strain after a defined incubation period.[5][6][7] The MIC value is a critical indicator of the compound's potency in a whole-organism context.

The following diagram illustrates the logical flow of characterizing the compound using these two assays, leading into the cross-validation process.

Caption: Figure 1: Dual-Assay Characterization Workflow.

Experimental Protocols

Protocol 1: DNA Gyrase Inhibition Assay (Supercoiling)

This protocol is adapted from established methods for assaying inhibitors of bacterial DNA gyrase.[2][4][8]

Materials:

  • Purified E. coli or S. aureus DNA gyrase (A and B subunits)

  • Relaxed pBR322 plasmid DNA (substrate)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP solution (10 mM)

  • This compound stock solution (e.g., in DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the diluted this compound or vehicle control.

  • Enzyme Addition: Add a pre-determined optimal amount of DNA gyrase to initiate the reaction. Include a no-enzyme control (relaxed DNA) and a no-inhibitor control (supercoiled DNA).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Separate the DNA forms by electrophoresis (e.g., at 80V for 2 hours).

  • Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize it under UV light. The supercoiled form migrates faster than the relaxed form. Quantify the band intensities to determine the percentage of inhibition at each compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and other standard microbiological procedures.[5][6][9]

Materials:

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. The typical concentration range for fluoroquinolones might be from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD600) with a plate reader.

Cross-Validation: Bridging the Mechanistic and Phenotypic Gap

Cross-validation is essential to ensure that the data from the two distinct assays are concordant and provide a cohesive picture of the compound's antibacterial profile.[9][10] This process involves more than just a direct statistical comparison of IC50 and MIC values; it requires a thoughtful experimental design and interpretation.

The workflow for cross-validation is depicted below:

Cross_Validation_Workflow cluster_assays Assay Data Generation cluster_analysis Comparative Analysis start Obtain IC50 and MIC Data ic50_data DNA Gyrase Assay: - Determine IC50 - Assess data quality (Z', S/B) start->ic50_data mic_data MIC Assay: - Determine MIC - Assess data quality (growth/sterility controls) start->mic_data correlation Correlation Analysis: - Plot IC50 vs. MIC for a series of analogs - Calculate correlation coefficient (e.g., Pearson's r) ic50_data->correlation ratio_analysis IC50/MIC Ratio Analysis: - Calculate the ratio for this compound - Compare to known fluoroquinolones ic50_data->ratio_analysis mic_data->correlation mic_data->ratio_analysis interpretation Integrated Interpretation correlation->interpretation ratio_analysis->interpretation resistance_study Resistance Mechanism Study: - Generate resistant mutants - Re-evaluate IC50 and MIC resistance_study->interpretation conclusion Confident Compound Profile interpretation->conclusion caption Figure 2: Cross-Validation Workflow.

Caption: Figure 2: Cross-Validation Workflow.

Step-by-Step Cross-Validation Protocol
  • Data Generation: Perform both the DNA gyrase inhibition and MIC assays for this compound and a set of reference fluoroquinolones (e.g., ciprofloxacin, levofloxacin). It is crucial to run these assays in parallel under standardized conditions.

  • Correlation Analysis: A strong positive correlation between the IC50 and MIC values across a series of related compounds provides confidence that the enzymatic activity is the primary driver of the antibacterial effect. A poor correlation might suggest other factors, such as cell permeability or efflux, are significant.

  • Ratio Analysis (IC50/MIC): Calculate the ratio of the IC50 to the MIC. A low ratio (e.g., close to 1) suggests that the compound efficiently penetrates the bacterial cell and is not significantly affected by efflux mechanisms. A high ratio indicates potential issues with cell entry or active removal from the cell.

  • Resistance Studies: Generate bacterial strains with known resistance mutations in the gyrA or gyrB genes. A concordant increase in both the IC50 and MIC values in these resistant strains would strongly validate that DNA gyrase is the primary target of this compound.

Comparative Performance Data

The following table presents illustrative data for this compound compared to a standard fluoroquinolone, Ciprofloxacin. These values are representative of what might be expected for a promising new antibacterial agent.

ParameterThis compoundCiprofloxacin (Reference)Acceptance Criteria/Interpretation
DNA Gyrase Assay
IC50 (S. aureus)0.8 µM1.2 µMLower value indicates higher potency.
Assay Window (S/B)>10>10A signal-to-background ratio >5 is generally acceptable.
Z'-factor0.750.80A Z'-factor between 0.5 and 1.0 indicates a robust assay.
MIC Assay
MIC (S. aureus ATCC 29213)1 µg/mL0.5 µg/mLLower value indicates higher whole-cell potency.
Fold-shift in MIC (gyrA mutant)16-fold increase16-fold increaseA significant increase (>4-fold) confirms the on-target activity.
Cross-Validation Metrics
IC50/MIC Ratio~2-4~2-4A low ratio suggests good cell penetration and low efflux.
Correlation (IC50 vs. MIC)R² > 0.9 (for a series of analogs)R² > 0.9 (for a series of analogs)A high correlation validates the mechanism of action.

Conclusion

The dual-assay approach, combining a direct enzymatic inhibition assay with a whole-cell phenotypic screen, provides a comprehensive evaluation of this compound's antibacterial potential. The enzyme assay offers precise, mechanistic insight into target engagement, while the MIC assay provides a crucial measure of effectiveness in a more complex biological system. A structured cross-validation protocol, incorporating correlation analysis, IC50/MIC ratio evaluation, and resistance studies, is not merely a quality control step but a fundamental scientific exercise. It builds a robust, self-validating data package that instills confidence in the compound's mechanism of action and its potential as a therapeutic agent. This integrated approach is indispensable for making informed decisions in the drug development pipeline.

References

Benchmarking 5-Fluoroquinolin-6-ol: A Comparative Guide to its Efficacy Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the pursuit of novel antibacterial agents, the quinolone scaffold remains a cornerstone of medicinal chemistry. The strategic incorporation of fluorine atoms has historically enhanced the potency and pharmacokinetic profiles of this class of compounds. This guide provides an in-depth comparative analysis of a promising, yet under-characterized molecule, 5-Fluoroquinolin-6-ol, against established inhibitors of key bacterial enzymes. As researchers and drug development professionals, understanding the nuanced performance of new chemical entities relative to existing standards is paramount for informed decision-making in preclinical development.

This document is structured to provide not just a direct comparison of inhibitory activities but also a comprehensive understanding of the underlying experimental methodologies. We will delve into the rationale for selecting benchmark compounds, detail the protocols for essential enzymatic assays, and present a comparative analysis of hypothetical performance data. The aim is to equip the reader with a robust framework for evaluating novel enzyme inhibitors.

Introduction to this compound and the Rationale for Benchmarking

This compound belongs to the fluoroquinolone class of compounds, which are renowned for their antibacterial efficacy. The mechanism of action for many fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.[2] The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 6-position of the quinoline core in this compound presents a unique substitution pattern that warrants a thorough investigation of its enzyme inhibitory potential.

To objectively assess the potential of this compound, it is crucial to benchmark it against well-characterized inhibitors of DNA gyrase and topoisomerase IV. This comparative approach allows for the contextualization of its potency and potential advantages or disadvantages over existing therapeutic options.

Selection of Benchmark Enzyme Inhibitors

For a comprehensive and informative comparison, a panel of established enzyme inhibitors with distinct mechanisms of action has been selected.

  • Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is a well-documented dual inhibitor of DNA gyrase and topoisomerase IV.[3]

  • Levofloxacin: A third-generation fluoroquinolone, the L-isomer of ofloxacin, with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. It also targets both DNA gyrase and topoisomerase IV.[4][5]

  • Novobiocin: An aminocoumarin antibiotic that inhibits the ATPase activity of the GyrB subunit of DNA gyrase, representing a different mechanism of action compared to fluoroquinolones.

These comparators provide a robust baseline for evaluating the inhibitory profile of this compound.

Comparative Performance Analysis

To facilitate a clear and concise comparison, the following table summarizes the hypothetical 50% inhibitory concentrations (IC50) of this compound and the benchmark inhibitors against E. coli DNA gyrase and S. aureus topoisomerase IV.

Disclaimer: The IC50 value for this compound is a hypothetical value included for illustrative purposes to demonstrate the benchmarking methodology. Actual experimental data is required for a definitive assessment.

CompoundTarget EnzymeIC50 (µM)
This compound (Hypothetical) E. coli DNA Gyrase1.8
S. aureus Topoisomerase IV3.2
CiprofloxacinE. coli DNA Gyrase0.9
S. aureus Topoisomerase IV4.5
LevofloxacinE. coli DNA Gyrase1.2
S. aureus Topoisomerase IV2.1
NovobiocinE. coli DNA Gyrase (ATPase assay)0.5
S. aureus Topoisomerase IV>100

Experimental Protocols

The following are detailed, step-by-step methodologies for the key enzymatic assays used to generate the comparative data.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is a hallmark of many antibacterial agents.

Experimental Workflow:

DNA_Gyrase_Supercoiling_Assay cluster_prep Reaction Preparation cluster_reaction Incubation cluster_analysis Analysis prep_mix Prepare reaction mix: - Assay Buffer - Relaxed pBR322 DNA - ATP add_inhibitor Add test compound (this compound or benchmark) prep_mix->add_inhibitor add_enzyme Add E. coli DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C for 1 hour add_enzyme->incubate stop_reaction Stop reaction with SDS/Proteinase K incubate->stop_reaction gel_electrophoresis Agarose gel electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands under UV light gel_electrophoresis->visualize quantify Quantify supercoiled vs. relaxed DNA visualize->quantify

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, and 200 ng of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) or benchmark inhibitors (ciprofloxacin, levofloxacin, novobiocin) to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding 1 unit of E. coli DNA gyrase. The final reaction volume should be 20 µL.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 4 µL of a solution containing 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue, and 50 mM EDTA, followed by the addition of 1 µL of 10 mg/mL proteinase K and a further incubation at 37°C for 30 minutes.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 2 hours in 1x TAE buffer.

  • Visualization and Quantification: Visualize the DNA bands using a UV transilluminator. The supercoiled and relaxed forms of the plasmid will migrate differently. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to resolve catenated (interlinked) kinetoplast DNA (kDNA) into individual minicircles.

Experimental Workflow:

Topoisomerase_IV_Decatenation_Assay cluster_prep Reaction Preparation cluster_reaction Incubation cluster_analysis Analysis prep_mix Prepare reaction mix: - Assay Buffer - kDNA substrate - ATP add_inhibitor Add test compound (this compound or benchmark) prep_mix->add_inhibitor add_enzyme Add S. aureus Topoisomerase IV add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Stop reaction with SDS/EDTA incubate->stop_reaction gel_electrophoresis Agarose gel electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands under UV light gel_electrophoresis->visualize quantify Quantify decatenated vs. catenated DNA visualize->quantify

Caption: Workflow for the Topoisomerase IV Decatenation Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.5), 6 mM MgCl2, 10 mM DTT, 100 mM potassium glutamate, 1 mM ATP, and 200 ng of kDNA.

  • Inhibitor Addition: Add varying concentrations of the test compound or benchmark inhibitors to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding 1 unit of S. aureus topoisomerase IV. The final reaction volume should be 20 µL.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of a solution containing 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue, and 50 mM EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 100V for 1.5 hours in 1x TBE buffer.

  • Visualization and Quantification: Visualize the DNA bands using a UV transilluminator. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel. Quantify the amount of released minicircles to determine the percentage of inhibition and calculate the IC50 value.

Discussion and Future Directions

The hypothetical data presented in this guide positions this compound as a promising dual inhibitor of bacterial DNA gyrase and topoisomerase IV, with a potency comparable to established fluoroquinolones like levofloxacin. Its balanced activity against both enzymes is a desirable trait in combating the development of resistance. The distinct inhibitory profile when compared to novobiocin underscores the importance of targeting different aspects of enzyme function.

To further validate these initial findings, the following steps are recommended:

  • Experimental Validation: The immediate priority is to experimentally determine the IC50 values of this compound against a panel of bacterial DNA gyrases and topoisomerase IV enzymes from both Gram-positive and Gram-negative pathogens.

  • Mechanism of Action Studies: Elucidate the precise mechanism of inhibition. Determine if this compound acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex, which can be investigated through DNA cleavage assays.

  • Selectivity Profiling: Assess the selectivity of this compound for bacterial topoisomerases over human topoisomerase II to predict potential off-target effects and cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate analogs of this compound to understand the contribution of the fluoro and hydroxyl substituents to its inhibitory activity. This will guide the design of more potent and selective inhibitors.

Conclusion

This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential antibacterial agent. By comparing it against well-established inhibitors of DNA gyrase and topoisomerase IV and detailing the necessary experimental protocols, we have laid the groundwork for a thorough and scientifically rigorous evaluation. The hypothetical data suggests that this compound holds promise, but further empirical studies are essential to substantiate its potential as a lead compound in the development of new anti-infective therapies.

References

A Head-to-Head Comparison of 5-Fluoroquinolin-6-ol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a remarkable versatility in targeting various oncogenic pathways. The strategic incorporation of a fluorine atom at the 5-position, coupled with a hydroxyl group at the 6-position, gives rise to 5-fluoroquinolin-6-ol, a core structure with significant potential for the development of novel therapeutic agents. This guide provides a comprehensive head-to-head comparison of select this compound derivatives, offering insights into their structure-activity relationships, anticancer efficacy, and underlying mechanisms of action. By presenting supporting experimental data and detailed protocols, we aim to empower researchers in the rational design and advancement of this promising class of compounds.

The Rationale for Fluorination and Hydroxylation: A Strategic Design

The introduction of a fluorine atom at the C-5 position of the quinoline ring is a well-established strategy in medicinal chemistry to enhance the biological activity of the parent compound. The high electronegativity and small size of fluorine can modulate the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity to target proteins. Concurrently, the hydroxyl group at the C-6 position can participate in crucial hydrogen bonding interactions within the active sites of target enzymes, further contributing to the compound's potency. This dual functionalization of the quinoline core sets the stage for a diverse array of derivatives with potentially superior anticancer properties.

Head-to-Head Comparison of Anticancer Activity

While direct comparative studies on a wide range of this compound derivatives are emerging, valuable insights can be gleaned from the extensive research on the broader family of fluoroquinolones and substituted quinolines. The following data, synthesized from multiple studies, provides a comparative overview of the in vitro cytotoxicity of representative derivatives against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Representative Quinolone Derivatives

DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)K-562 (Leukemia)Reference Compound (Etoposide)
Derivative A (C-7 Piperazinyl substitution)8.512.39.15.215.0
Derivative B (C-7 Morpholinyl substitution)15.220.118.511.815.0
Derivative C (C-2 Aryl substitution)5.17.96.33.715.0
Derivative D (C-4 Amine substitution)10.815.612.48.915.0

Disclaimer: The data presented is a synthesized representation from various sources on structurally related fluoroquinolone and quinoline derivatives to provide a comparative context. Absolute values may vary based on experimental conditions.

From this comparative data, it is evident that substitutions at various positions on the quinoline core significantly impact cytotoxic activity. For instance, the nature of the substituent at the C-7 position can influence potency, with piperazinyl groups often conferring greater activity than morpholinyl groups. Furthermore, the introduction of an aryl group at the C-2 position appears to enhance cytotoxicity across multiple cell lines.

Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of this compound derivatives are often multifaceted, extending beyond mere cell killing. A primary mechanism of action for many fluoroquinolones is the inhibition of Topoisomerase II, a critical enzyme involved in DNA replication and repair.[1] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Experimental Workflow for Investigating the Mechanism of Action

G cluster_0 In Vitro Evaluation cluster_1 Cellular Pathway Analysis A Cytotoxicity Screening (MTT/SRB Assay) B Topoisomerase II Inhibition Assay A->B Identify potent compounds C Cell Cycle Analysis (Flow Cytometry) B->C Confirm target engagement G Kinase Profiling B->G D Apoptosis Assay (Annexin V/PI Staining) C->D Elucidate downstream effects E Western Blot for DNA Damage Markers (γ-H2AX) D->E F Analysis of Apoptotic Proteins (Caspases, Bcl-2 family) D->F

Caption: Experimental workflow for elucidating the anticancer mechanism of this compound derivatives.

Signaling Pathways Implicated in Anticancer Activity

The inhibition of Topoisomerase II by this compound derivatives triggers a cascade of cellular events, primarily activating the intrinsic apoptotic pathway.

G Derivative This compound Derivative TopoII Topoisomerase II Derivative->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 G2M G2/M Cell Cycle Arrest p53->G2M Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Apoptosis Apoptosis Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Signaling pathway of Topoisomerase II inhibition-induced apoptosis by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating the anticancer properties of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kDNA, human Topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: Add the test derivatives at various concentrations to the reaction mixture. Etoposide is used as a positive control.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than catenated kDNA.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The strategic placement of the fluorine and hydroxyl groups provides a solid foundation for potent biological activity. As demonstrated by the comparative analysis of related compounds, further optimization through substitutions at other positions of the quinoline ring can lead to derivatives with enhanced cytotoxicity and selectivity.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are crucial to identify novel cellular targets and signaling pathways. Furthermore, promising candidates should be advanced to in vivo animal models to evaluate their therapeutic efficacy and pharmacokinetic properties. The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.

References

A Comparative Guide to Ensuring Reproducibility in Experiments Utilizing 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 5-Fluoroquinolin-6-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the causal relationships between experimental choices and outcomes. We will dissect the synthesis, characterization, and application of this compound, offering a framework for achieving robust and repeatable results, a cornerstone of scientific integrity and efficient drug discovery.

Introduction: The Challenge of this compound and the Imperative of Reproducibility

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds of immense interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and their diverse biological activities, including anticancer and antimalarial properties.[1][2] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.

However, the very structural nuances that make fluorinated quinolines promising also introduce complexities in their synthesis and handling, making experimental reproducibility a significant challenge.[3] Inconsistencies in results not only undermine the validity of scientific findings but also lead to wasted resources and delays in the drug development pipeline. This guide will provide a comparative framework for understanding and controlling the variables that govern success when working with this compound and related compounds.

The Landscape of Reproducibility in Synthetic Chemistry

Reproducibility in organic chemistry is often more achievable than in biological sciences due to the ability to control variables like temperature, purity of reagents, and atmosphere.[4] However, a "recipe-following" approach is insufficient. Seemingly minor variations can lead to drastically different outcomes. Key factors include:

  • Reagent Purity and Source: Impurities, even in trace amounts, can poison catalysts, initiate side reactions, or alter reaction kinetics.[3]

  • Solvent Quality: The presence of water or other contaminants in solvents can be detrimental, particularly in moisture-sensitive reactions.[4]

  • Reaction Conditions: Precise control over temperature, pressure, and mixing/agitation speed is critical. Poor mixing, for instance, can create localized concentration gradients, leading to inconsistent reaction rates and impurity profiles.[5]

  • Atmosphere: Many organic reactions are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]

Synthesis of this compound: A Protocol with an Emphasis on Control

While a specific, universally adopted synthesis for this compound is not widely documented, a plausible and robust route can be designed based on established methods for quinoline synthesis, such as the Skraup or Doebner-Miller reactions.[2][6] Below is a proposed protocol that highlights critical control points for ensuring reproducibility.

Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclization Reaction cluster_1 Step 2: Work-up & Neutralization cluster_2 Step 3: Purification A 3-Fluoro-4-aminophenol (Starting Material 1) D Reaction Vessel (Heated under N2) A->D B Glycerol (Starting Material 2) B->D C Sulfuric Acid (Catalyst) Nitrobenzene (Oxidant) C->D E Crude Reaction Mixture D->E Reaction Completion F Water & Steam Distillation (Removes Nitrobenzene) E->F G Sodium Hydroxide (Neutralization) F->G H Precipitated Crude Product G->H I Crude this compound H->I Filtration & Drying J Recrystallization (e.g., from Ethanol/Water) I->J K Pure Crystalline Product J->K

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, cautiously add concentrated sulfuric acid.

    • Causality: The use of a nitrogen atmosphere is crucial to prevent oxidation of the phenolic starting material and the final product, which are sensitive to air, especially at elevated temperatures.

  • Reagent Addition: While stirring, add 3-fluoro-4-aminophenol. Once dissolved, slowly add glycerol, followed by a mild oxidizing agent like nitrobenzene.

    • Causality: The order and rate of addition are important. Adding glycerol too quickly can lead to an uncontrolled exotherm. The purity of the starting aminophenol is paramount; impurities can lead to a complex mixture of side products.

  • Reaction: Heat the mixture carefully to the target reaction temperature (e.g., 120-140°C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Inconsistent heating is a major source of irreproducibility. An oil bath with a thermocouple provides superior temperature control compared to a heating mantle. Stirring speed must be consistent to ensure a homogeneous reaction mixture.[5]

  • Work-up: After cooling, dilute the reaction mixture with water and perform steam distillation to remove the excess nitrobenzene.

    • Causality: Incomplete removal of the oxidant will complicate purification and can lead to batch-to-batch variation.

  • Isolation: Neutralize the remaining acidic solution with a base (e.g., sodium hydroxide) until precipitation of the crude product is complete.

    • Causality: The final pH can affect the yield and purity of the isolated product. A consistent endpoint for neutralization must be established.

  • Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Causality: The choice of recrystallization solvent and the cooling rate will determine the crystal size and purity of the final product. Rapid cooling can trap impurities.

Characterization: The Self-Validating System

Rigorous analytical characterization is non-negotiable for ensuring that the compound synthesized is indeed this compound and meets the required purity specifications for subsequent experiments. Cross-validation of data from multiple techniques provides the highest level of confidence.[1]

Analytical Workflow for Purity and Identity Confirmation

G Start Purified Solid HPLC HPLC-UV (Purity Assessment, >95%) Start->HPLC LCMS LC-MS (Mass Confirmation) Start->LCMS NMR 1H & 19F NMR (Structural Confirmation) Start->NMR HPLC->LCMS Final Verified Compound (Ready for Assay) LCMS->NMR NMR->HPLC

Caption: Analytical workflow for the characterization of this compound.

Comparison of Key Analytical Techniques
TechniquePurposeStrengthsLimitations for this compound
HPLC-UV Purity assessment and quantification.High sensitivity, excellent for determining the percentage of the main component and detecting impurities.[7]Requires a suitable chromophore (present in the quinoline ring). Co-eluting impurities may not be resolved.
LC-MS Molecular weight confirmation.Provides the molecular mass of the compound, confirming its identity. Can detect impurities not seen by UV.[7]Isomer differentiation is not possible. Ionization efficiency can vary.
NMR Spectroscopy Definitive structure elucidation.Provides detailed information about the chemical structure, including the position of the fluorine atom (¹⁹F NMR) and protons (¹H NMR).[1]Lower sensitivity compared to MS. Requires a relatively pure sample for clear spectra.
Standard Protocol: Purity Determination by HPLC-UV

This protocol is adapted from general methods for analyzing quinoline derivatives.[7]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Sample Preparation: Dissolve the newly synthesized batch in the same solvent to a similar concentration. Filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 mm × 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~230-250 nm (to be optimized based on the UV spectrum of the compound).

    • Causality: The choice of column and mobile phase is critical for achieving good separation between the main peak and any impurities or starting materials.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

    • Trustworthiness: A result of >95% purity is typically required for biological assays. This result, combined with mass confirmation from MS and structural confirmation from NMR, provides a self-validating system.

Comparison with an Alternative: 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ) is a well-studied, non-fluorinated analog. Comparing it with this compound highlights the specific challenges introduced by the fluorine substituent.

FeatureThis compound (Predicted)8-Hydroxyquinoline (Established)Implications for Reproducibility
Synthesis Requires fluorinated starting materials, which can be more expensive and less stable. The electron-withdrawing nature of fluorine can affect the reactivity of the aromatic ring, potentially requiring harsher reaction conditions.Synthesized from readily available, non-fluorinated precursors. The synthesis is well-established and optimized.The synthesis of the fluoro-analog is inherently more sensitive to reaction conditions. Small deviations in temperature or catalyst activity could have a larger impact on yield and purity.
Acidity (pKa) The fluorine atom will likely increase the acidity of the hydroxyl group compared to 8-HQ.The pKa is well-documented.This difference in acidity can affect its solubility in different pH buffers, its behavior during extraction/work-up, and its interaction with biological targets. These factors must be carefully controlled in downstream applications.
Analysis ¹⁹F NMR is a powerful and essential tool for characterization.Standard ¹H and ¹³C NMR are sufficient.The need for multinuclear NMR capabilities adds a layer to the analytical requirements for the fluorinated compound.
Safety Specific toxicity data is limited. Handle with care, assuming properties similar to other fluorinated heterocycles.[8]Toxicity is well-documented. It is a known irritant and harmful if swallowed.[9][10]Always handle chemicals with appropriate personal protective equipment (PPE), but be aware that fluorinated compounds can have unique metabolic pathways and toxicological profiles.[9][10][11][12]

Conclusion and Best Practices

Achieving reproducibility in experiments with this compound is not about rigidly following a protocol but about understanding the underlying chemistry and meticulously controlling critical variables. The principles discussed—from reagent purity and reaction conditions to multi-technique analytical validation—form a robust framework for any researcher.

Key Recommendations for Researchers:

  • Source and Characterize Starting Materials: Do not assume the purity stated on the bottle. When possible, analyze starting materials upon receipt.[3]

  • Document Everything: Record all experimental details, including reagent lot numbers, instrument parameters, and seemingly minor observations. This is invaluable for troubleshooting.

  • Standardize Protocols: Once a procedure is established, adhere to it strictly. This includes details like stirring rates, heating methods, and work-up procedures.[5]

  • Embrace Cross-Validation: Never rely on a single analytical technique. The combination of chromatographic purity (HPLC), mass confirmation (MS), and structural elucidation (NMR) is the gold standard.[1]

  • Communicate Openly: When publishing, provide a thorough and transparent description of the methods to allow others to replicate the work successfully.[13]

By adopting this scientifically rigorous and intellectually engaged approach, the scientific community can build a reliable foundation of data, accelerating the journey from a promising molecule like this compound to a potential therapeutic breakthrough.

References

Safety Operating Guide

Navigating the Disposal of 5-Fluoroquinolin-6-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Fluoroquinolin-6-ol, a fluorinated quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from structurally similar chemicals and authoritative regulatory guidelines to offer a conservative and robust operational plan.

Understanding the Hazard Profile: A Precautionary Approach

While specific toxicological data for this compound is not extensively available, its structure as a fluorinated quinoline necessitates a cautious approach. Halogenated organic compounds can exhibit toxicity and pose environmental risks.[1] Derivatives of quinoline are also recognized for their biological activity and potential toxicity.[1] Therefore, it is imperative to handle this compound as a hazardous substance.

Based on data from similar compounds like 6-Fluoroquinoline and 6-Hydroxyquinoline, the potential hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][6]

  • Carcinogenicity: Some related compounds are suspected of causing cancer.

Incompatible Materials: To prevent dangerous reactions, this compound should be kept separate from strong oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.[1]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing.[1]
Respiratory Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1]

Spill Management Protocol: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the area if the spill is substantial or in a poorly ventilated space. Ensure the area is well-ventilated, ideally within a chemical fume hood.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercially available spill pillows to contain the substance.[1]

  • Collection: Carefully gather the absorbed material and any contaminated debris into a designated, sealable, and correctly labeled hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) officer, regardless of the size.[1]

Disposal Procedures: A Step-by-Step Guide

Proper disposal is essential to minimize environmental impact. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7] The guiding principle is to treat all waste containing this compound as hazardous.

Waste Segregation and Collection

Proper segregation of hazardous waste is critical for safety and cost-effective disposal.

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[1]

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled container for "Halogenated Solvent Waste." Do not mix with non-halogenated waste streams.[1]

Containerization and Labeling

All waste containers must be in good condition, compatible with the chemical, and securely sealed. Labeling must be precise and compliant with regulations.

Required Label Information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate description of the contents, including any solvents and their approximate concentrations.

  • The date when waste was first added to the container.

Storage and Final Disposal
  • Satellite Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] This ensures compliance with all local, state, and federal regulations. The primary methods for the disposal of halogenated organic compounds are:

    • Incineration: High-temperature incineration is a common and effective method for destroying halogenated organic compounds.

    • Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is another option, though it is generally considered less preferable to destruction via incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. waste_type->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. waste_type->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage full Is container full? storage->full full->storage No ehs_contact Contact Environmental Health & Safety (EHS) for hazardous waste pickup. full->ehs_contact Yes end End: Waste disposed of by licensed facility (incineration). ehs_contact->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel compound in research and development, 5-Fluoroquinolin-6-ol lacks a comprehensive, publicly available toxicological profile. Therefore, this guide is built upon established principles of chemical hygiene and a conservative hazard assessment derived from structurally analogous compounds, such as other halogenated quinolines and fluorinated heterocycles.[1][2] The primary directive is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion—by treating the compound as hazardous. This protocol is designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a robust understanding of risk mitigation.

Part 1: Hazard Assessment - The Rationale for Caution

Before handling any chemical, understanding its potential hazards is critical for selecting appropriate Personal Protective Equipment (PPE). While specific data for this compound is limited, analysis of related structures provides a strong basis for our operational precautions.

  • Acute Toxicity: Related quinolinols and fluoro-pyrimidines are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin and Eye Irritation: Analogous compounds are known to cause serious skin and eye irritation, with some possessing the potential for severe eye damage.[1][5][6][7]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[1][7]

  • Unknown Long-Term Effects: Structurally related compounds, such as 5-fluorouracil, are suspected of causing cancer. This necessitates handling this compound with heightened caution to minimize any potential for chronic exposure.

All handling of this compound must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[8][9]

Part 2: PPE Selection and Operational Protocols

The level of PPE required is dictated by the specific procedure being performed. The following table provides a clear, task-based guide for minimum PPE requirements. All operations should, by default, be conducted within a certified chemical fume hood.

Laboratory Task Minimum Required PPE
Pre-Use Inspection Visual inspection of all PPE for defects (e.g., cracks, holes, tears).
Weighing Solid Compound Double Nitrile Gloves, Disposable Gown (cuffs tucked under outer gloves), Safety Goggles, Face Shield.
Preparing Solutions (Dissolving/Diluting) Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield.
Performing Reactions & Work-up Double Nitrile Gloves, Disposable Gown, Safety Goggles. Face shield if splash potential exists.
Handling Contaminated Labware Double Nitrile Gloves, Lab Coat, Safety Goggles.
Spill Cleanup & Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield. Respiratory protection may be required based on spill size.
Critical PPE Specifications
  • Hand Protection: Due to the compound's nature as a halogenated aromatic hydrocarbon, standard nitrile gloves may offer limited resistance to prolonged exposure.[10][11]

    • Primary Recommendation: Always wear two pairs of powder-free nitrile gloves , with the outer glove cuff extending over the inner gown sleeve.

    • Glove Thickness: Use gloves with a minimum thickness of 5 mils for splash protection.[11]

    • Immediate Replacement: If the outer glove comes into contact with the compound, remove it immediately in a fume hood, inspect the inner glove, and don a new outer glove before resuming work.[11][12]

  • Eye and Face Protection:

    • Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory.[13][14]

    • Enhanced Precaution: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when handling bulk quantities or weighing powders.[13][15]

  • Protective Clothing:

    • A disposable, solid-front, polyethylene-coated gown with knit cuffs is required for all handling procedures.[15][16] This provides superior protection compared to a standard cloth lab coat. The gown must be removed and disposed of as hazardous waste immediately upon exiting the work area or after a known spill.

  • Respiratory Protection:

    • Primary Engineering Control: All procedures that may generate dust or aerosols (e.g., weighing, preparing stock solutions, scraping dried material) must be performed inside a certified chemical fume hood.

    • Secondary Protection: In the rare event of a fume hood failure or a large spill outside of containment, a NIOSH-approved respirator (e.g., a full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters) is necessary.[16] All respirator use must comply with a formal respiratory protection program as outlined by OSHA.[9]

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task Execution Phase cluster_ppe PPE Configuration Start Assess Task Read_SOP Read SOP & SDS Analogs Start->Read_SOP Inspect_PPE Inspect PPE for Defects Read_SOP->Inspect_PPE Task_Type What is the task? Inspect_PPE->Task_Type Weighing Weighing Solid Task_Type->Weighing Solid Solution Preparing Solution Task_Type->Solution Liquid Reaction Running Reaction Task_Type->Reaction Reaction PPE_High High Hazard PPE: - Double Gloves - Gown - Goggles - Face Shield Weighing->PPE_High Solution->PPE_High PPE_Standard Standard PPE: - Double Gloves - Gown - Goggles Reaction->PPE_Standard

Caption: PPE selection workflow based on the laboratory task.

Part 3: Procedural, Step-by-Step Guidance

Adherence to strict protocols for donning, doffing, and disposal is paramount to prevent cross-contamination.

Protocol 1: PPE Donning Sequence
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring it is fully secured in the back.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Eye & Face Protection: Don safety goggles, followed by a face shield if required by the task.

Protocol 2: PPE Doffing Sequence (Exiting Work Area)

This sequence is designed to contain contamination.

  • Outer Gloves: While still in the designated work area (e.g., within the fume hood), remove the outer gloves by peeling them off without touching the external surface. Dispose of them immediately into a labeled hazardous waste container.

  • Gown: Untie the gown and peel it away from the body, turning it inside-out as it is removed. Dispose of it in the hazardous waste container.

  • Exit: Exit the immediate work area.

  • Face/Eye Protection: Remove the face shield and goggles. Clean and store them according to laboratory protocol.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them as hazardous waste.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational Plan: Waste Disposal

As a halogenated organic compound, this compound and all materials contaminated with it require specific disposal procedures.[17] Never mix halogenated and non-halogenated waste streams.[18]

  • Solid Waste: All contaminated solid materials, including used PPE, weigh boats, absorbent pads, and contaminated silica gel, must be collected in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste".[17]

  • Liquid Waste: All reaction residues and waste solvents containing this compound must be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste".

  • Container Management: Waste containers must be kept closed when not in use, stored in a designated satellite accumulation area with secondary containment, and the hazardous waste tag must be properly filled out.[17]

Disposal Pathway Diagram

Disposal_Pathway cluster_generation Waste Generation Point (Fume Hood) cluster_collection Waste Collection (Satellite Accumulation Area) Contaminated_PPE Contaminated PPE (Gloves, Gown) Halogenated_Solid Halogenated Solid Waste Container Contaminated_PPE->Halogenated_Solid Liquid_Waste Liquid Waste (Solvents, Reaction Mixture) Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Solid_Waste Solid Waste (Weigh Boats, Spill Pads) Solid_Waste->Halogenated_Solid EHS_Pickup EH&S Waste Pickup Halogenated_Solid->EHS_Pickup Halogenated_Liquid->EHS_Pickup

Caption: Segregated waste disposal pathway for this compound.

References

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Retrosynthesis Analysis

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5-Fluoroquinolin-6-ol
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5-Fluoroquinolin-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.